Sodium hypoiodite
Description
Properties
CAS No. |
22468-64-0 |
|---|---|
Molecular Formula |
INaO |
Molecular Weight |
165.894 g/mol |
IUPAC Name |
sodium;hypoiodite |
InChI |
InChI=1S/IO.Na/c1-2;/q-1;+1 |
InChI Key |
SAFWHKYSCUAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]I.[Na+] |
Related CAS |
14332-21-9 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Sodium Hypoiodite Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is an inorganic sodium salt of hypoiodous acid. It is a highly reactive and potent oxidizing agent primarily utilized in organic synthesis.[1][2] Due to its significant instability in solution, sodium hypoiodite is almost exclusively generated in situ for immediate use in chemical transformations.[1][3] This guide provides a comprehensive overview of the core properties, synthesis, stability, reactivity, and analytical characterization of this compound solutions, tailored for a technical audience in research and development.
Core Properties and Characteristics
This compound's utility is defined by its chemical and physical properties, which are summarized below. As it is not isolated as a stable solid, these properties primarily pertain to the hypoiodite ion (IO⁻) in an aqueous solution.[3]
Physical and Chemical Identity
A summary of the key identification and structural properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | INaO | [1][2] |
| Molecular Weight | 165.894 g/mol | [1][4] |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 22468-64-0 | [1][2][4] |
| Canonical SMILES | [O-]I.[Na+] | [1][2] |
| InChI Key | SAFWHKYSCUAGHQ-UHFFFAOYSA-N | [1][2] |
| Structure | Ionic compound composed of Na⁺ and IO⁻ ions |
Synthesis and In Situ Generation
The pronounced instability of this compound necessitates its preparation immediately prior to use.[1] Two primary methods are employed for its in situ generation.
Reaction of Iodine with Sodium Hydroxide (B78521)
The most conventional method involves the carefully controlled reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[1] This disproportionation reaction yields an aqueous solution containing both this compound and sodium iodide.[1][5]
Reaction: 2NaOH (aq) + I₂ (s) → NaIO (aq) + NaI (aq) + H₂O (l)[1]
Critical parameters for this synthesis are the use of a cold and dilute sodium hydroxide solution to favor the formation of hypoiodite over the more stable iodate (B108269), which is preferentially formed in hot, concentrated alkali.[1][3][6]
Logical Workflow for In Situ Synthesis
Caption: Workflow for the in situ generation of this compound.
Oxidation of Iodide Salts
An alternative and versatile strategy involves the oxidation of a stable iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), using a suitable terminal oxidant.[1] This method allows for the catalytic generation of hypoiodite.
Common Oxidants:
-
Sodium hypochlorite (B82951) (NaOCl)
-
tert-Butyl hydroperoxide (TBHP)
Experimental Protocol: In Situ Generation of this compound
-
Objective: To prepare an aqueous solution of this compound for immediate use in an organic reaction (e.g., iodoform (B1672029) test).
-
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Iodine (I₂) crystals
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Erlenmeyer flask
-
-
Procedure: a. Prepare a dilute solution of NaOH (e.g., 5% w/v) by dissolving the required amount of NaOH pellets in cold distilled water. b. Place the flask containing the NaOH solution in an ice bath and allow it to cool to below 10°C with gentle stirring. c. Slowly add solid iodine crystals to the cold, stirring NaOH solution. Add the iodine in small portions until the solution retains a faint brown color, indicating a slight excess of iodine. d. The resulting solution contains this compound (NaIO) and sodium iodide (NaI) and is ready for immediate use.[7]
Stability and Decomposition
A defining characteristic of this compound is its limited stability in aqueous solution.[1] It readily undergoes a disproportionation reaction, where the iodine atom in the +1 oxidation state is simultaneously oxidized to +5 and reduced to -1.[3][8][9]
Disproportionation Reaction: 3NaIO (aq) → NaIO₃ (aq) + 2NaI (aq)[3]
This reaction is analogous to the decomposition of other sodium hypohalites, such as sodium hypochlorite.[10]
Factors Influencing Stability
The rate of decomposition is influenced by several factors, summarized in Table 2.
| Factor | Effect on Stability | Comments |
| pH | Decreased stability at high pH. | The hypoiodite ion is most stable in neutral or slightly acidic conditions. In strongly alkaline solutions (hot, concentrated NaOH), disproportionation to iodate is rapid.[3][11] |
| Temperature | Decreased stability at higher temperatures. | Synthesis is performed in cold conditions to minimize decomposition. Elevated temperatures accelerate the disproportionation reaction.[1] |
| Light | Decreased stability upon exposure to UV light. | Similar to sodium hypochlorite, solutions should be protected from light. |
| Concentration | Decreased stability at higher concentrations. | More dilute solutions of hypohalites are generally more stable.[10] |
Decomposition Pathway: Disproportionation
Caption: Disproportionation of this compound into sodium iodate and sodium iodide.
Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, primarily acting as an oxidant and an electrophilic iodinating agent.
Haloform (Iodoform) Reaction
The most well-known application of this compound is the haloform reaction, used for the oxidative cleavage of methyl ketones or secondary alcohols that can be oxidized to methyl ketones.[1][12][13] This reaction produces a yellow precipitate of iodoform (CHI₃) and is a classical chemical test.[12][14]
The reaction proceeds via three main steps:
-
Enolization: The ketone undergoes tautomerization to its enolate form under basic conditions.
-
Halogenation: The enolate is exhaustively halogenated at the α-methyl position.
-
Cleavage: The resulting tri-iodomethyl ketone is cleaved by hydroxide attack, yielding iodoform and a carboxylate salt.[13]
Reaction Pathway for the Iodoform Test
Caption: Simplified mechanism of the haloform (iodoform) reaction.
Experimental Protocol: Iodoform Test for a Methyl Ketone
-
Objective: To detect the presence of a methyl ketone functional group.
-
Materials:
-
Organic compound to be tested (e.g., acetone)
-
5% Sodium hydroxide (NaOH) solution
-
Potassium iodide (KI) / Iodine (I₂) reagent (Lugol's solution or prepared by dissolving I₂ in aqueous KI)
-
Test tubes, water bath
-
-
Procedure: a. Dissolve a small amount (approx. 0.1 g or 4-5 drops) of the organic compound in 2 mL of water or dioxane in a test tube.[15] b. Add 2 mL of 5% NaOH solution.[15] c. Add the KI/I₂ reagent dropwise with shaking until a persistent dark iodine color remains.[15] d. Gently warm the mixture in a water bath (approx. 60°C) for a few minutes.[15] e. If the iodine color fades, add more reagent until the color persists for at least two minutes of heating. f. Add a few drops of NaOH solution to remove the excess iodine until the solution is colorless or pale yellow. g. Cool the test tube. The formation of a pale yellow, antiseptic-smelling precipitate (iodoform) indicates a positive test.[12][15]
Iodination of Nitrogen Compounds
This compound is also effective for the iodination of various nitrogen-containing compounds, such as the conversion of imines to iodoimines and the iodination of heterocycles like 1H-benzotriazole.[1][2]
Spectroscopic Characterization
Spectroscopic methods are essential for studying the transient nature of the hypoiodite ion in solution.
UV-Visible and Raman Spectroscopy
-
UV-Visible Spectroscopy: This technique is valuable for monitoring the kinetics of hypoiodite disproportionation. The hypoiodite ion (IO⁻) has a distinct absorbance spectrum, and its decay can be followed over time. Such kinetic studies show that the disproportionation is second-order with respect to the hypoiodite concentration.[16]
-
Raman Spectroscopy: Raman spectroscopy provides direct evidence for the presence of the hypoiodite ion in solution. The characteristic I-O stretching vibration is a key identifier.[16][17][18]
A summary of key spectroscopic data is presented in Table 3.
| Technique | Parameter | Value | Reference |
| Raman Spectroscopy | I-O Stretch (for IO⁻) | 430 ± 2 cm⁻¹ | [17][18] |
| Raman Spectroscopy | I-O Stretch (for I₂OH⁻) | 560 ± 2 cm⁻¹ | [17][18] |
| UV-Visible Spectroscopy | Disproportionation Kinetics | Second-order decay | [16] |
| UV-Visible Spectroscopy | Isobestic Point (in ICl reaction) | ~248 nm | [16] |
Experimental Protocol: Kinetic Analysis via UV-Visible Spectroscopy
-
Objective: To monitor the rate of disproportionation of this compound.
-
Materials & Equipment:
-
Freshly prepared this compound solution
-
UV-Visible spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
-
Procedure: a. Set the spectrophotometer to scan a relevant UV-Vis range (e.g., 220-400 nm) or to monitor absorbance at the λ_max of the hypoiodite ion.[16] b. Prepare the this compound solution in situ directly before the measurement. c. Quickly transfer a sample of the solution to a quartz cuvette and place it in the spectrophotometer. d. Immediately begin recording absorbance spectra at fixed time intervals (e.g., every 30 seconds). e. Continue data collection for at least two half-lives of the reaction.[16] f. Analyze the data by plotting absorbance versus time. A plot of 1/Absorbance versus time should yield a straight line, confirming the second-order kinetics of the disproportionation reaction.[16]
Conclusion
This compound is a powerful but unstable oxidizing and iodinating agent of significant utility in organic chemistry. Its properties are dictated by the transient nature of the hypoiodite ion, which readily undergoes disproportionation. A thorough understanding of its in situ generation, factors affecting its stability, and its reaction mechanisms is critical for its effective application in research and development. The experimental and analytical protocols detailed in this guide provide a framework for the controlled generation and characterization of this compound solutions for synthetic purposes.
References
- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Hypoiodus acid, sodium salt | INaO | CID 23681088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. youtube.com [youtube.com]
- 8. Disproportionation Reaction: Definition, Characteristics, Steps & Examples [allen.in]
- 9. Khan Academy [khanacademy.org]
- 10. hillbrothers.com [hillbrothers.com]
- 11. Hypoiodite Ion Formula, Structure & Preparation | Study.com [study.com]
- 12. brainly.in [brainly.in]
- 13. Haloform reaction - Wikipedia [en.wikipedia.org]
- 14. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]
- 15. ncert.nic.in [ncert.nic.in]
- 16. nrc.gov [nrc.gov]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of Sodium Hypoiodite from Iodine and Sodium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of sodium hypoiodite (B1233010) (NaIO) through the reaction of elemental iodine (I₂) and sodium hydroxide (B78521) (NaOH). Due to its inherent instability, sodium hypoiodite is almost exclusively prepared in situ for immediate use in various chemical transformations.[1][2] This document details the underlying chemistry, optimal reaction conditions, experimental protocols, and quantitative data pertinent to its synthesis and application.
Introduction to this compound
This compound is an inorganic sodium salt of hypoiodous acid, with the chemical formula NaOI.[3] It serves as a potent oxidizing and iodinating agent in synthetic organic chemistry.[1][3] Notable applications include the haloform (iodoform) reaction for the oxidative cleavage of methyl ketones and the iodination of nitrogen-containing heterocycles.[1][3][4] The hypoiodite anion (IO⁻) features iodine in the +1 oxidation state.[3] A key characteristic of this compound is its limited stability in aqueous solutions, where it rapidly disproportionates into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][2][3] Consequently, it is not isolated as a stable solid and is generated within the reaction mixture as needed.[1][2]
Reaction Chemistry and Mechanism
The synthesis of this compound is achieved through the disproportionation of elemental iodine in a basic medium. When iodine is added to a cold, dilute solution of sodium hydroxide, an equilibrium is established, yielding this compound, sodium iodide, and water.[1][3][5]
Overall Reaction: I₂ + 2NaOH ⇌ NaOI + NaI + H₂O[1][3]
This reaction is a classic example of disproportionation, where the oxidation state of iodine (0 in I₂) is simultaneously reduced to -1 (in NaI) and oxidized to +1 (in NaOI). The reaction must be carefully controlled to favor the formation of the hypoiodite salt.
Caption: Reaction pathway for this compound synthesis.
Influence of Reaction Parameters
The yield and stability of the generated this compound are critically dependent on the reaction conditions. To maximize the concentration of NaOI and prevent its subsequent disproportionation to sodium iodate, precise control over temperature and reactant concentration is essential.
| Parameter | Optimal Condition | Rationale and Consequences of Deviation | Citation(s) |
| Temperature | Cold (0-5 °C) | The formation of this compound is favored at low temperatures. If the solution is hot or concentrated, the initially formed hypoiodite rapidly disproportionates into sodium iodate (NaIO₃) and sodium iodide. | [1][3] |
| NaOH Concentration | Dilute Solution | Using a dilute solution of sodium hydroxide is crucial. In highly concentrated alkaline solutions, the disproportionation to iodate and iodide is the predominant reaction. | [1][2][5] |
| pH | Alkaline (pH ~11-12) | The reaction requires a basic medium. The resulting this compound solution is itself alkaline due to the hydrolysis of the hypoiodite ion. However, excessively high pH promotes decomposition. | [3][6] |
| Stoichiometry | 1:2 Molar Ratio (I₂:NaOH) | A 1:2 molar ratio of iodine to sodium hydroxide is typically employed for the initial formation reaction. | [3] |
Detailed Experimental Protocol: In Situ Generation
This protocol describes a standard laboratory procedure for the in situ preparation of an aqueous this compound solution for immediate use, for example, in an iodoform (B1672029) test.
4.1 Materials and Reagents
-
Elemental Iodine (I₂)
-
Sodium Hydroxide (NaOH) pellets
-
Distilled or deionized water
-
Substrate (e.g., a methyl ketone like acetone (B3395972) for the iodoform test)
-
Ice bath
-
Stir plate and magnetic stir bar
-
Beaker or Erlenmeyer flask
-
Graduated cylinders and pipettes
4.2 Reagent Preparation
-
Sodium Hydroxide Solution (e.g., 5% w/v): Carefully dissolve 5 g of NaOH pellets in 100 mL of cold distilled water. Allow the solution to cool to room temperature and then chill in an ice bath.
-
Iodine Solution: Prepare a solution of iodine as required by the specific application (e.g., by dissolving iodine in a potassium iodide solution to form the more soluble triiodide ion, I₃⁻, which is in equilibrium with I₂).
4.3 Procedure
-
Place the reaction flask containing the substrate (if applicable) in an ice bath and allow it to cool to 0-5 °C.
-
Slowly add the pre-chilled, dilute sodium hydroxide solution to the flask with continuous stirring.
-
Gradually add the iodine solution dropwise to the cold, basic mixture. The characteristic brown color of iodine should disappear as it reacts to form the pale yellow hypoiodite solution.[3]
-
Maintain the temperature between 0 and 5 °C throughout the addition.
-
Once the addition is complete, the resulting solution contains this compound and is ready for immediate use in the subsequent reaction step.
4.4 Safety Precautions
-
Handle sodium hydroxide with care; it is corrosive and can cause severe burns. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Iodine is toxic and can cause irritation. Work in a well-ventilated fume hood.
-
The reaction can be exothermic; careful temperature control is necessary.
Caption: Workflow for in situ NaOI generation and use.
Quantitative Data and Characterization
The unstable nature of this compound means its properties are studied in solution. Spectrophotometry is a primary method for its quantification.[3]
| Property | Value | Conditions / Notes | Citation(s) |
| UV-Vis Absorption Maxima (λ_max) | 350 nm | Corresponds to electronic transitions. | [3] |
| Molar Absorptivity (ε) | 250 M⁻¹cm⁻¹ | At 350 nm. | [3] |
| pKa of Conjugate Acid (HOI) | 10.4 | At 25 °C. | [3] |
| Standard Reduction Potential (OI⁻/I⁻) | +0.49 V | At pH 14. | [3] |
| Decomposition Kinetics | Second-order | With respect to hypoiodite concentration. | [3] |
| Decomposition Rate Constant | 2.3 × 10⁻² M⁻¹s⁻¹ | At 25 °C. | [3] |
| IR Spectroscopy (O-I Stretch) | ~650 cm⁻¹ | In solution. | [3] |
Characterization Methods:
-
Spectrophotometry: Utilizes the characteristic UV absorption at 350 nm for quantification.[3]
-
Iodometric Titration: Involves adding excess arsenite solution followed by back-titration with a standard iodine solution. This method is effective but not specific if other iodine species are present.[3]
Stability and Disproportionation
This compound is thermodynamically unstable and readily undergoes disproportionation, particularly when heated or in concentrated solutions, to form the more stable iodide and iodate salts.[1][3]
Disproportionation Reaction: 3NaOI → 2NaI + NaIO₃
The equilibrium constant for this reaction is very large (K_eq ≈ 10²⁰), strongly favoring the products and explaining the compound's instability.[3] This decomposition pathway is the primary reason why this compound cannot be isolated as a solid and must be generated and used promptly.[1][2]
References
- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. webqc.org [webqc.org]
- 4. brainly.in [brainly.in]
- 5. Hypoiodous Acid: Structure, Properties & Uses Explained [vedantu.com]
- 6. Hypoiodite Ion Formula, Structure & Preparation | Study.com [study.com]
An In-depth Technical Guide to Sodium Hypoiodite: Chemical Formula, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium hypoiodite (B1233010) (NaIO) is a highly reactive inorganic compound recognized for its potent oxidizing and iodinating properties.[1][2] Despite its utility in synthetic organic chemistry, particularly in the haloform reaction and the iodination of nitrogenous compounds, its inherent instability presents significant challenges for isolation and storage.[1][3] Consequently, sodium hypoiodite is almost exclusively generated in situ for immediate use in chemical transformations. This guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthetic protocols related to this compound. It also details its primary applications and reaction mechanisms, offering a technical resource for professionals in research and development.
Chemical Formula and Molecular Structure
This compound is an inorganic salt with the chemical formula INaO or NaIO .[1][4] It is comprised of a sodium cation (Na⁺) and a hypoiodite anion (IO⁻) joined by an ionic bond.[2]
The hypoiodite anion is a diatomic species with a linear molecular geometry, characterized by an oxygen-iodine covalent bond and a bond angle of approximately 180 degrees.[2] The iodine atom in the hypoiodite anion exists in the +1 oxidation state.[2] While the molecular geometry is linear, the electronic geometry around both the oxygen and iodine atoms is tetrahedral, considering the lone pairs of electrons.[2]
Structural and Physicochemical Properties
A summary of the key structural and physicochemical properties of this compound and its constituent hypoiodite anion is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | INaO | [1][3][4] |
| IUPAC Name | This compound | [1][4] |
| Molecular Weight | 165.894 g/mol | [1][4] |
| CAS Number | 22468-64-0 | [1][4] |
| Appearance | Exists in solution; not isolated as a solid | [5] |
| Hypoiodite Ion (IO⁻) Geometry | Linear | [2] |
| Hypoiodite Ion (IO⁻) Bond Angle | ~180° | [2] |
Synthesis and Stability
In Situ Generation
Due to its significant instability in solution, this compound is prepared in situ immediately prior to its intended use.[1] The most common laboratory method involves the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[1]
Reaction Scheme: I₂ + 2NaOH (cold, dilute) → NaIO + NaI + H₂O
This reaction produces an aqueous solution containing both this compound and sodium iodide.[1] The control of reaction conditions, particularly temperature and the concentration of the base, is critical to maximize the yield of this compound and prevent its decomposition.[1]
An alternative method for the in situ generation of this compound involves the use of an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of an oxidant like sodium hypochlorite (B82951) (NaOCl) or tert-butyl hydroperoxide.[1]
Instability and Disproportionation
This compound is highly unstable and readily undergoes disproportionation to form sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][5] This decomposition is a key reason why this compound has not been isolated as a stable solid.[5]
Disproportionation Reaction: 3NaIO → 2NaI + NaIO₃
The rate of this disproportionation is influenced by factors such as temperature, pH, and the concentration of the alkali.[5][6]
Experimental Protocols
Protocol for In Situ Generation of this compound
This protocol describes the preparation of an aqueous solution of this compound for immediate use in a subsequent reaction.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Erlenmeyer flask
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M) in distilled water.
-
Cool the NaOH solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add solid iodine (I₂) to the cold NaOH solution in small portions. The molar ratio of NaOH to I₂ should be 2:1.
-
Continue stirring in the ice bath until the iodine has completely dissolved, resulting in a pale yellow solution.
-
The resulting solution contains this compound and sodium iodide and should be used immediately.
Safety Precautions: Iodine is corrosive and can cause stains. Sodium hydroxide is caustic. Appropriate personal protective equipment (gloves, safety glasses) should be worn. The reaction should be performed in a well-ventilated fume hood.
Protocol for the Haloform Reaction of Acetone (B3395972)
This protocol details the use of in situ generated this compound for the iodoform (B1672029) test with acetone.
Materials:
-
Acetone
-
Aqueous solution of this compound (prepared as in 3.1)
-
Test tube
Procedure:
-
Add approximately 1 mL of acetone to a test tube.
-
Add the freshly prepared cold solution of this compound dropwise to the acetone with gentle shaking.
-
Observe the formation of a yellow precipitate of iodoform (CHI₃), which indicates a positive reaction.[7]
-
The other product of the reaction is sodium acetate.[7]
Applications in Organic Synthesis
The Haloform Reaction
This compound is a key reagent in the haloform reaction, a method used for the oxidative cleavage of methyl ketones and compounds that can be oxidized to methyl ketones.[1] This reaction is synthetically useful for converting methyl ketones into carboxylic acids with one less carbon atom, and it also serves as a classical chemical test (the iodoform test) for the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[8][9]
The reaction proceeds via the exhaustive iodination of the methyl group, followed by the cleavage of the resulting triiodomethyl ketone by a hydroxide ion to yield iodoform (a yellow precipitate) and the sodium salt of a carboxylic acid.[8]
Iodination of Nitrogen-Containing Compounds
This compound is also employed as an iodinating agent for various nitrogen-containing organic compounds.[1] For instance, it can be used to convert imines to iodoimines and to iodinate heterocyclic compounds such as 1H-benzotriazole.[1][3]
Conclusion
This compound, despite its instability, remains a valuable reagent in organic synthesis due to its potent oxidizing and iodinating capabilities. Its exclusive generation in situ necessitates a thorough understanding of the reaction conditions required to maximize its formation and reactivity. The haloform reaction and the iodination of nitrogenous compounds are prime examples of its synthetic utility. This guide has provided a detailed overview of the fundamental aspects of this compound, offering a valuable resource for its safe and effective application in a research and development setting.
References
- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. study.com [study.com]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. Disproportionation Kinetics of Hypoiodous Acid As Catalyzed and Suppressed by Acetic Acid-Acetate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetics of disproportionation of hypoiodous acid - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Carbonyl Hypoiodites as Extremely Strong Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The haloform reaction of acetone with sodium hypobromite class 12 chemistry CBSE [vedantu.com]
- 9. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Instability and Disproportionation of Sodium Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inherent instability of sodium hypoiodite (B1233010) (NaIO) and its subsequent disproportionation in aqueous solutions. The document details the underlying chemical principles, kinetics, and thermodynamics of this process. Furthermore, it offers detailed experimental protocols for the preparation, monitoring, and analysis of sodium hypoiodite and its decomposition products, supplemented by visual representations of the reaction pathways and experimental workflows.
Introduction
This compound is a highly reactive inorganic compound that serves as a potent oxidizing agent in various chemical transformations. However, its utility is often hampered by its significant instability in solution, where it readily undergoes disproportionation—a redox reaction in which a substance is simultaneously oxidized and reduced—to form more stable iodine species: sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1] This characteristic necessitates the in situ generation of this compound for most synthetic applications, typically by reacting elemental iodine with a cold, dilute solution of sodium hydroxide (B78521).[1] Understanding the kinetics and mechanisms of its decomposition is crucial for controlling its reactivity and optimizing its application in research and development.
Reaction Mechanism and Kinetics
The disproportionation of this compound is a complex process influenced by several factors, including pH, temperature, and the concentration of reactants and iodide ions.
Overall Reaction
The primary disproportionation reaction of this compound is as follows:
3NaIO (aq) → 2NaI (aq) + NaIO₃ (aq)
In this reaction, the iodine in hypoiodite (oxidation state +1) is reduced to iodide (oxidation state -1) and oxidized to iodate (oxidation state +5).
Role of Hypoiodous Acid (HOI)
In aqueous solution, this compound exists in equilibrium with hypoiodous acid (HOI). The position of this equilibrium is pH-dependent. The disproportionation is understood to proceed through the reaction of these iodine(+1) species. The kinetics of the reaction are second-order with respect to the total hypoiodite/hypoiodous acid concentration.[1][2]
The key uncatalyzed disproportionation reactions are:
-
HOI + HOI → IO₂⁻ + I⁻ + 2H⁺
-
HOI + IO⁻ → IO₂⁻ + I⁻ + H⁺
The iodite (B1235397) ion (IO₂⁻) is a transient intermediate that is rapidly oxidized to iodate (IO₃⁻).
Factors Influencing Reaction Rate
Several experimental parameters significantly affect the rate of this compound disproportionation:
-
Temperature: The rate of disproportionation increases with temperature. For optimal generation and use of this compound, cold conditions (e.g., 0–5 °C) are essential to minimize decomposition.[1]
-
pH (Alkalinity): The stability of hypoiodite is highly pH-dependent. While it is most stable in neutral to slightly acidic solutions (pH 5-7), it is prone to rapid disproportionation under alkaline conditions (pH > 8).[1] Paradoxically, its common synthesis involves cold, dilute sodium hydroxide. This is a kinetic balancing act: the base is required to form the hypoiodite from iodine, but high concentrations and temperatures favor the subsequent disproportionation to iodate.
-
Concentration: Higher concentrations of this compound lead to a faster rate of decomposition, consistent with its second-order kinetics.[1]
-
Iodide Ion Concentration: The presence of iodide ions can influence the reaction rate, and the mechanism can become more complex with the formation of species like I₂OH⁻.
Quantitative Data
Thermodynamic Properties of Disproportionation
The standard Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) for the overall disproportionation reaction (3IO⁻ → 2I⁻ + IO₃⁻) at 298.15 K can be calculated from the standard thermodynamic data of the individual ions.
| Thermodynamic Parameter | Value | Units |
| ΔH° | -263.8 | kJ/mol |
| ΔG° | -244.7 | kJ/mol |
| ΔS° | -64.1 | J/(mol·K) |
Note: These values are calculated based on the standard enthalpies and Gibbs free energies of formation for the aqueous ions (I⁻(aq), IO₃⁻(aq), and an estimated value for IO⁻(aq)). The negative ΔG° indicates that the disproportionation is a spontaneous process under standard conditions.
Kinetic Data
The rate of disproportionation is highly dependent on the specific iodine(+1) species reacting. The following table summarizes key rate constants for the reactions of hypoiodous acid at 25°C.
| Reactants | Rate Constant (k) | Units | pH Range |
| HOI + HOI | 0.3 | M⁻¹s⁻¹ | 7.6 - 11.1 |
| HOI + IO⁻ | 15 | M⁻¹s⁻¹ | 7.6 - 11.1 |
Data sourced from studies on hypoiodous acid disproportionation.[3]
An average activation energy of 46 kJ/mol has been determined for the disproportionation of the intermediate iodous acid (HOIO), highlighting the temperature sensitivity of these processes.[4]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Logical flow of this compound synthesis and disproportionation.
Caption: Workflow for UV-Vis spectroscopic kinetic analysis.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and the analysis of its disproportionation.
Protocol for In Situ Preparation and UV-Visible Spectroscopic Monitoring
This protocol describes the generation of this compound and the subsequent monitoring of its decomposition using UV-Visible spectrophotometry.
Materials:
-
Iodine (I₂)
-
Potassium iodide (KI)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stirring plate and stir bar
-
Ice bath
Procedure:
-
Preparation of Stock Solutions:
-
Iodine Stock (e.g., 0.01 M I₂ in 0.1 M KI): Dissolve the required amount of KI in a minimal amount of deionized water in a volumetric flask. Add the solid I₂ and stir until fully dissolved. The KI is necessary to dissolve the I₂ through the formation of the triiodide ion (I₃⁻). Once dissolved, dilute to the final volume with deionized water. Store in a dark, sealed container.
-
Sodium Hydroxide Stock (e.g., 0.2 M): Dissolve the required amount of NaOH in deionized water in a volumetric flask and dilute to the mark.
-
-
Instrument Setup:
-
Reaction Initiation and Monitoring:
-
Pipette a specific volume of the iodine stock solution into a quartz cuvette (e.g., 1.5 mL).
-
Pipette an equal volume of the cold NaOH stock solution into the same cuvette (e.g., 1.5 mL). The final concentrations will be halved.
-
Immediately cap the cuvette, invert to mix, and place it in the spectrophotometer.
-
Start data acquisition immediately, recording absorbance at the chosen wavelength as a function of time. Continue until the absorbance stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
The rate of hypoiodite decay is second-order.[1] Therefore, a plot of 1/[IO⁻] versus time should yield a straight line.
-
Use the Beer-Lambert law (A = εbc) to convert absorbance (A) to concentration ([IO⁻]), if the molar absorptivity (ε) is known.
-
The slope of the linear plot of 1/[IO⁻] vs. time will be equal to the rate constant, k.
-
Protocol for Iodometric Titration of Disproportionation Products
This protocol allows for the quantification of the final products, iodide (I⁻) and iodate (IO₃⁻), after the disproportionation is complete. It involves two separate titrations.
Materials:
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) standard solution (e.g., 0.1 M)
-
Potassium iodide (KI)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 2 M)
-
Starch indicator solution (freshly prepared)
-
Burette, pipettes, and conical flasks
Procedure for Total Iodine (Iodide + Iodate): This part is not typically performed as the initial iodine concentration is known. The focus is on determining the amount of iodate formed.
Procedure for Iodate (IO₃⁻) Quantification:
-
Sample Preparation: Take a known volume of the solution after the disproportionation reaction is complete.
-
Liberation of Iodine: To a conical flask, add an excess of solid potassium iodide (KI) and acidify with dilute sulfuric acid. The iodate in the sample will react with the excess iodide in the acidic solution to liberate iodine: IO₃⁻ (aq) + 5I⁻ (aq) + 6H⁺ (aq) → 3I₂ (aq) + 3H₂O (l)
-
Titration:
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution. The solution will initially be a dark brown/yellow.
-
Continue titrating until the solution becomes a pale straw yellow.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color disappears completely. This is the endpoint.
-
The reaction is: I₂ (aq) + 2S₂O₃²⁻ (aq) → 2I⁻ (aq) + S₄O₆²⁻ (aq)
-
-
Calculation:
-
From the stoichiometry, 1 mole of IO₃⁻ produces 3 moles of I₂, which in turn react with 6 moles of S₂O₃²⁻.
-
Use the volume and concentration of the thiosulfate titrant to calculate the moles of iodate in the original sample aliquot.
-
Conclusion
The disproportionation of this compound is a thermodynamically favorable and kinetically significant process that dictates its practical application. The reaction rate is highly sensitive to temperature, pH, and reactant concentrations, with second-order kinetics governing its decay. Due to this inherent instability, in situ generation under controlled, cold, and dilute alkaline conditions is the standard method for its use in chemical synthesis. The experimental protocols provided herein offer robust methods for studying the kinetics of this decomposition and for quantifying the resulting products, enabling researchers to better understand and control the reactivity of this potent but transient oxidizing agent.
References
The Iodoform Reaction: A Technical Guide to the Reaction of Sodium Hypoiodite with Methyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
The haloform reaction, a cornerstone of organic chemistry, provides a reliable method for the identification and transformation of methyl ketones and related compounds. This technical guide focuses on the iodoform (B1672029) variant of this reaction, where sodium hypoiodite (B1233010) serves as the key reagent. The formation of a characteristic yellow precipitate of iodoform (triiodomethane) is a clear indicator of the presence of a methyl ketone or a substrate that can be oxidized to a methyl ketone.[1][2] This document provides an in-depth exploration of the reaction mechanism, substrate scope, and detailed experimental protocols for both qualitative and quantitative applications. Furthermore, it delves into the synthetic utility of this reaction in the oxidative demethylation of methyl ketones to carboxylic acids, a transformation of significant interest in organic synthesis and drug development.[3]
Introduction
Discovered in 1822, the haloform reaction is one of the oldest known organic reactions and remains a valuable tool in both academic and industrial laboratories.[4] The reaction involves the exhaustive halogenation of the methyl group of a methyl ketone in the presence of a base, leading to the formation of a haloform and a carboxylate salt.[5][6] The iodoform test, a specific application of the haloform reaction using iodine and a base (which together form sodium hypoiodite in situ), is widely used for the qualitative detection of methyl ketones due to the formation of a visually distinct yellow precipitate of iodoform (CHI₃).[1][2] Beyond its analytical utility, the haloform reaction offers a synthetic route for the conversion of methyl ketones to carboxylic acids, effectively cleaving a carbon-carbon bond under relatively mild conditions.[7][8]
Reaction Mechanism
The reaction of a methyl ketone with this compound proceeds through a series of well-established steps in a basic medium. The overall transformation can be represented by the following chemical equation:
R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃↓ + 3NaI + 3H₂O[1]
The mechanism can be broken down into the following key stages:
-
Enolate Formation: A hydroxide (B78521) ion (OH⁻) acts as a base and abstracts an acidic α-hydrogen from the methyl group of the ketone, forming a resonance-stabilized enolate ion.[1] The α-hydrogens of a methyl ketone are particularly acidic due to the electron-withdrawing effect of the adjacent carbonyl group.
-
α-Halogenation: The nucleophilic enolate ion then attacks a molecule of iodine (I₂), resulting in the formation of an α-iodoketone. This process is repeated two more times, leading to the formation of a triiodomethyl ketone (R-CO-CI₃). Each successive iodination increases the acidity of the remaining α-hydrogens, making the subsequent halogenation steps progressively faster.[5]
-
Nucleophilic Attack by Hydroxide: A hydroxide ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the triiodomethyl ketone. This forms a tetrahedral intermediate.
-
Cleavage of the Triiodomethyl Group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the triiodomethyl carbanion (⁻CI₃) as a leaving group. The stability of the ⁻CI₃ anion, due to the inductive effect of the three iodine atoms, makes this cleavage step favorable.[9]
-
Proton Transfer: The triiodomethyl carbanion is a strong base and readily abstracts a proton from the newly formed carboxylic acid (or the solvent) to yield the final products: a carboxylate salt and iodoform (CHI₃), which precipitates out of the aqueous solution.[1]
Data Presentation
Substrate Scope
The iodoform test is highly specific for compounds containing a methyl ketone (R-CO-CH₃) group or structures that can be oxidized to a methyl ketone under the reaction conditions.[1][10]
| Positive Result | Negative Result |
| Methyl Ketones (e.g., Acetone, Acetophenone)[1][10] | Non-Methyl Ketones (e.g., Diethyl ketone, Benzophenone)[1] |
| Acetaldehyde (CH₃CHO)[1][2] | Other Aldehydes (e.g., Propanal, Benzaldehyde)[1] |
| Ethanol (CH₃CH₂OH)[1][10] | Methanol & most other Primary Alcohols[1] |
| Secondary Alcohols with a methyl group on the carbinol carbon (R-CH(OH)CH₃)[1][10] | Tertiary Alcohols[1] |
Quantitative Iodoform Yield
While often used qualitatively, the iodoform reaction can be adapted for quantitative analysis by measuring the amount of iodoform produced.[1] The yield of iodoform is influenced by factors such as reaction time, temperature, and the concentration of reactants.
| Substrate | Maximum Yield (%) | Reference |
| Acetaldehyde | 95 | [1] |
| Acetone | 98 | [1] |
Note: Yields are based on the stoichiometry of the reaction where one mole of methyl ketone produces one mole of iodoform.
Experimental Protocols
Qualitative Iodoform Test
This protocol is for the rapid identification of a methyl ketone or a related compound.
Reagents:
-
10% (w/v) Potassium Iodide (KI) in deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) in deionized water
-
5% (w/v) Sodium Hypochlorite (B82951) (NaOCl) solution (freshly prepared or commercial)
-
Iodine-Potassium Iodide (I₂/KI) solution: Dissolve 10 g of KI and 5 g of I₂ in 100 mL of deionized water.
-
Dioxane (if the sample is not water-soluble)
Procedure (Method A: Using NaOCl): [11]
-
In a test tube, add 0.2 mL of the liquid sample or approximately 0.1 g of the solid sample.
-
Add 2 mL of deionized water (or dioxane for insoluble samples).
-
Add 10 mL of 10% aqueous potassium iodide (KI) solution.[12]
-
Add 10 mL of freshly prepared 5% sodium hypochlorite (NaOCl) solution.[12]
-
Gently warm the mixture in a water bath (approximately 60°C) for a few minutes.[12]
-
A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃).
Procedure (Method B: Using I₂/KI and NaOH): [11]
-
Dissolve approximately 0.1 g of a solid sample or 4-5 drops of a liquid sample in 2 mL of water or dioxane in a test tube.
-
Add 2 mL of 5% aqueous sodium hydroxide (NaOH) solution.
-
Add the I₂/KI solution dropwise with shaking until a persistent dark brown color of excess iodine is observed.
-
Allow the mixture to stand at room temperature for 2-3 minutes.
-
If no precipitate forms, gently warm the test tube in a water bath at approximately 60°C for 2-3 minutes. If the brown color fades, add more I₂/KI solution until the color persists for at least two minutes of heating.
-
Add a few drops of 5% NaOH solution to remove excess iodine until the solution becomes colorless or pale yellow.
-
Dilute the mixture with an equal volume of water and let it stand for 10-15 minutes.
-
The formation of a pale yellow, crystalline precipitate of iodoform with a characteristic "antiseptic" smell indicates a positive test.[1]
Quantitative Determination of Methyl Ketones via UV-Vis Spectrophotometry
This protocol outlines the quantitative analysis of a methyl ketone by converting it to iodoform and measuring the absorbance of the iodoform.
Reagents and Equipment:
-
20% (w/v) Iodine in a suitable solvent
-
20% (w/v) Sodium Hydroxide in deionized water
-
Chloroform (B151607) (HPLC grade)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Separatory funnel
Procedure: [1]
-
Reaction: In a suitable reaction vessel, add 1 to 5 mL of the sample containing the methyl ketone. Add 3.3 mL of 20% sodium hydroxide solution, followed by 10 mL of 20% iodine solution. Allow the reaction to proceed for a predetermined optimal time.
-
Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the iodoform into a known volume of chloroform.
-
Measurement: Measure the absorbance of the chloroform extract at 347 nm using a UV-Vis spectrophotometer.[1] Use chloroform as the blank.
-
Quantification: Determine the concentration of the methyl ketone in the original sample by comparing the absorbance to a standard calibration curve.
Preparation of Calibration Curve:
-
Prepare a stock solution of pure iodoform in chloroform of a known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with at least five different concentrations.
-
Measure the absorbance of each standard solution at 347 nm.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
Mandatory Visualizations
Applications in Research and Drug Development
The iodoform reaction is not merely a qualitative test; it serves as a valuable synthetic tool. The conversion of a methyl ketone to a carboxylic acid with one less carbon atom is a useful transformation in multi-step syntheses.[13] This oxidative cleavage can be particularly advantageous when other functional groups in the molecule are sensitive to harsher oxidizing agents.
In drug development, the identification and quantification of methyl ketones in starting materials, intermediates, and final products are crucial for quality control. The iodoform reaction, particularly its quantitative adaptation, can be employed as a simple and cost-effective analytical method. Furthermore, the synthesis of carboxylic acid derivatives from methyl ketone precursors using this reaction can be a key step in the development of new pharmaceutical compounds.
Conclusion
The reaction of this compound with methyl ketones is a robust and versatile chemical transformation with significant applications in both analytical and synthetic organic chemistry. Its characteristic yellow precipitate of iodoform provides a simple and effective means for the qualitative identification of a specific functional group. Moreover, the reaction's utility extends to the quantitative determination of methyl ketones and their synthetic conversion to carboxylic acids. A thorough understanding of the reaction mechanism, substrate scope, and experimental parameters is essential for researchers, scientists, and drug development professionals to effectively leverage this classic reaction in their work.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Haloform Reaction [organic-chemistry.org]
- 4. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Haloform reaction - Wikipedia [en.wikipedia.org]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
- 9. Haloform Reaction - Chemistry Steps [chemistrysteps.com]
- 10. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 11. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 12. testbook.com [testbook.com]
- 13. scribd.com [scribd.com]
The Role of Sodium Hypoiodite in the Haloform Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The haloform reaction is a well-established and versatile chemical transformation that facilitates the conversion of methyl ketones and compounds that can be oxidized to methyl ketones into the corresponding carboxylic acids with one less carbon atom, alongside the formation of a haloform.[1][2][3] This in-depth technical guide focuses on the pivotal role of sodium hypoiodite (B1233010) (NaOI) as the reactive species in the iodoform (B1672029) reaction, a specific variant of the haloform reaction. It provides a comprehensive overview of the reaction mechanism, quantitative data on substrate scope and yields, detailed experimental protocols, and visual representations of the reaction pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Discovered in the 19th century, the haloform reaction has evolved from a classical qualitative test for methyl ketones (the iodoform test) to a synthetically useful tool in modern organic chemistry.[1][4] The reaction's ability to cleave a carbon-carbon bond under relatively mild conditions makes it a valuable method for the synthesis of carboxylic acids, a fundamental functional group in many pharmaceuticals and biologically active molecules.[1]
Sodium hypoiodite is the key reagent in the iodoform reaction. It is typically generated in situ from the reaction of iodine (I₂) and a base, such as sodium hydroxide (B78521) (NaOH).[5][6] The reaction is characterized by the formation of iodoform (CHI₃), a pale yellow precipitate with a distinctive "antiseptic" odor, which historically served as the primary indicator of a positive test.[7][8] This guide will delve into the intricacies of this compound's function in this reaction, providing the technical details necessary for its practical application in a research and development setting.
The Core Mechanism: The Role of this compound
The haloform reaction proceeds through a series of well-defined steps, with this compound acting as both a halogenating agent and an oxidizing agent. The overall mechanism can be broken down into three main stages:
-
Enolate Formation: In the presence of a base (hydroxide ions from NaOH), the α-carbon of the methyl ketone is deprotonated to form an enolate ion. This is the rate-determining step of the reaction.[3]
-
Exhaustive Halogenation: The nucleophilic enolate then attacks the iodine of this compound, leading to the formation of a mono-iodinated ketone. This process is repeated two more times, with each subsequent iodination being faster than the previous one due to the electron-withdrawing effect of the iodine atoms, which increases the acidity of the remaining α-protons. This results in the formation of a tri-iodomethyl ketone.[3][9]
-
Nucleophilic Acyl Substitution and Haloform Formation: The tri-iodomethyl ketone is then attacked at the carbonyl carbon by a hydroxide ion. This is followed by the cleavage of the carbon-carbon bond, leading to the formation of a carboxylic acid and the tri-iodomethanide anion (⁻CI₃). The tri-iodomethanide anion is a good leaving group due to the stabilizing effect of the three electron-withdrawing iodine atoms. Finally, a proton transfer from the newly formed carboxylic acid (or solvent) to the tri-iodomethanide anion yields the final products: a carboxylate salt and iodoform (CHI₃).[3][5]
Logical Relationship Diagram: Generation of this compound
Caption: In situ generation of this compound.
Signaling Pathway Diagram: The Haloform Reaction Mechanism
Caption: The multi-step mechanism of the haloform reaction.
Quantitative Data
While the iodoform reaction is often used for qualitative identification, it is also a valuable synthetic tool for the preparation of carboxylic acids. The yield of the reaction can be influenced by factors such as the substrate, reaction temperature, and the choice of base. The following table summarizes representative yields for the conversion of various methyl ketones to their corresponding carboxylic acids.
| Substrate | Product | Reagents | Yield (%) | Reference |
| Acetophenone | Benzoic acid | I₂ / NaOH | High | [10] |
| 4-Phenylbut-3-en-2-one | 3-Phenylpropenoic acid | I₂ / t-BuOK | 95 | [11] |
| 4-(4-chlorophenyl)-4-oxobutanoic acid | 3-(4-chlorobenzoyl)propanoic acid | I₂ / NaOH | Not specified | [1] |
| Levulinic Acid | Succinic Acid | I₂ / t-BuOK | 36 (initial) | [11] |
| Propiophenone | Benzoic Acid | NaOCl/NaOH | Good | [1] |
| 2-Acetylfuran | Furan-2-carboxylic acid | I₂ / t-BuOK | High | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for conducting the iodoform reaction for both qualitative and quantitative purposes.
Protocol 1: Qualitative Iodoform Test (Fuson and Tullock Method)
This protocol is a modified version of the classical iodoform test, suitable for a wide range of compounds.
Materials:
-
Test compound
-
Dioxane
-
Dilute aqueous sodium hydroxide (e.g., 5% NaOH)
-
Iodine-potassium iodide solution (I₂-KI)
-
Water bath (60°C)
Procedure:
-
Dissolve approximately 0.1 g of the solid compound or 4-5 drops of the liquid compound in 2 mL of water. If the compound is not soluble in water, add a small amount of dioxane to aid dissolution.[7]
-
Add 2 mL of 5% aqueous sodium hydroxide solution.[7]
-
Slowly add the iodine-potassium iodide solution dropwise while shaking the test tube until a dark brown color of iodine persists.[7]
-
Allow the mixture to stand at room temperature for 2-3 minutes. If no yellow precipitate of iodoform appears, gently warm the mixture in a 60°C water bath.[7]
-
If the brown color fades upon warming, add more iodine-potassium iodide solution until the color persists for at least 2 minutes of heating.[7]
-
Add a few drops of sodium hydroxide solution to remove the excess iodine (the brown color will disappear).
-
Dilute the mixture with water and allow it to stand for 10-15 minutes.[7]
-
The formation of a pale yellow precipitate (iodoform) with a characteristic antiseptic smell indicates a positive test.[5][7]
Protocol 2: Quantitative Determination of Ethanol (B145695) via Iodoform Reaction-Based Turbidimetry
This protocol describes a method for the quantitative analysis of ethanol in a sample.
Materials:
-
Ethanol sample
-
Iodine solution
-
Sodium hydroxide solution
-
Turbidimeter or spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of iodine and sodium hydroxide of appropriate concentrations.
-
Reaction Mixture: In a cuvette, mix the iodine solution and the sodium hydroxide solution.
-
Sample Addition: Add the ethanol-containing sample to the reagent mixture in the cuvette.
-
Turbidity Measurement: Immediately measure the turbidity of the solution over time using a turbidimeter or the absorbance at a suitable wavelength (e.g., 700 nm) using a spectrophotometer. The increase in turbidity is due to the formation of the iodoform precipitate.[12]
-
Calibration: Construct a calibration curve by measuring the rate of change in turbidity for a series of standard ethanol solutions of known concentrations.
-
Quantification: Determine the concentration of ethanol in the unknown sample by comparing its rate of turbidity change to the calibration curve.[12]
Experimental Workflow Diagram
Caption: A generalized workflow for the iodoform reaction.
Conclusion
This compound plays a crucial and multifaceted role in the haloform reaction. It acts as the active halogenating species, sequentially iodinating the methyl group of a ketone, and it is generated in situ under the basic reaction conditions. The subsequent cleavage of the tri-iodomethyl ketone by a hydroxide ion leads to the formation of a carboxylic acid and iodoform. This reaction, with its well-defined mechanism and broad applicability, remains a valuable transformation in the synthetic chemist's toolbox. The quantitative data and detailed protocols provided in this guide are intended to facilitate the successful application of the iodoform reaction in various research and development endeavors, from fundamental organic synthesis to the complex challenges of drug discovery.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. testbook.com [testbook.com]
- 8. benchchem.com [benchchem.com]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 10. orgosolver.com [orgosolver.com]
- 11. One-step Conversion of Levulinic Acid to Succinic Acid Using I2/t-BuOK System: The Iodoform Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Sodium Hypoiodite: An In-Depth Technical Guide to its Application as an Electrophilic Iodinating Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sodium hypoiodite (B1233010) (NaIO), a highly reactive and unstable inorganic compound, serves as a potent electrophilic iodinating agent in organic synthesis. Its utility is particularly pronounced in the functionalization of electron-rich aromatic systems, including phenols and anilines, which are common moieties in pharmaceutical intermediates. Due to its inherent instability, sodium hypoiodite is almost exclusively generated in situ, most commonly through the oxidation of sodium iodide (NaI) with sodium hypochlorite (B82951) (NaOCl). This method provides a cost-effective, efficient, and milder alternative to traditional iodinating reagents, often affording high yields of mono-iodinated products with excellent regioselectivity. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and mechanistic pathways associated with the use of this compound as an electrophilic iodinating agent in the context of research and drug development.
Introduction
The introduction of iodine atoms into organic molecules is a critical transformation in the synthesis of pharmaceuticals and other high-value chemical entities. Iodinated compounds are versatile intermediates, readily participating in a variety of cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making iodoarenes particularly valuable synthons.
Traditionally, electrophilic iodination has been achieved using molecular iodine in the presence of an oxidizing agent, or with more reactive but often harsher reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The in situ generation of this compound from sodium iodide and sodium hypochlorite presents a compelling alternative, offering advantages in terms of safety, cost, and environmental impact. This guide will delve into the practical application of this methodology, providing detailed experimental procedures, quantitative data, and mechanistic insights to aid researchers in its successful implementation.
Core Principles: In Situ Generation of the Electrophilic Species
This compound is too unstable to be isolated and stored. Therefore, it is generated within the reaction mixture immediately before its consumption. The most prevalent method involves the reaction of sodium iodide with sodium hypochlorite, which is readily available as commercial bleach.
The reaction is believed to proceed through the formation of a more potent electrophilic species, likely iodine monochloride (ICl), which then acts as the primary iodinating agent. The overall transformation can be summarized as follows:
NaI + NaOCl → NaIO + NaCl
The this compound, or more accurately the active electrophilic iodine species generated, can then readily react with electron-rich substrates.
Experimental Protocols
General Procedure for the Electrophilic Iodination of Activated Aromatic Compounds
The following is a general protocol for the iodination of phenols and other activated aromatic substrates using in situ generated this compound. Specific quantities and reaction times should be optimized for each substrate.
Materials:
-
Substituted phenol (B47542) or other activated aromatic compound
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration typically 5-6%)
-
Ethanol (B145695) or other suitable alcohol solvent
-
Hydrochloric acid (HCl), dilute solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, 10% (w/v)
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic substrate and sodium iodide in ethanol.
-
Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add the sodium hypochlorite solution dropwise to the cooled reaction mixture over a period of 15-30 minutes, ensuring the temperature remains below 10 °C. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 30 minutes to 2 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate until the characteristic brown color of iodine disappears.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the iodinated product.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Example Protocol: Synthesis of 5-Iodovanillin[1][2]
Reactants:
-
Vanillin (B372448): 0.87 g (5.7 mmol, 1.0 eq)
-
Potassium Iodide (KI): 1.26 g (7.6 mmol, 1.3 eq) (Note: NaI can also be used)
-
Sodium Hypochlorite (3.5% solution): 14.5 mL
-
Ethanol (95%): 25 mL
Procedure:
-
Dissolve vanillin and potassium iodide in 95% ethanol in a 100 mL flask.
-
Cool the mixture in an ice bath.
-
Add the 3.5% sodium hypochlorite solution dropwise over 20 minutes with constant stirring.
-
Remove the flask from the ice bath and continue stirring at room temperature for an additional 20 minutes.
-
Neutralize excess iodine and sodium hypochlorite with 0.98 g of sodium thiosulfate.
-
Acidify the solution with hydrochloric acid until the product fully precipitates.
-
Cool the mixture, and collect the solid by vacuum filtration, washing with cold water.
-
Recrystallize the crude product from an ethanol-water mixture.
-
Dry the purified product over sodium hydroxide.
Yield: 1.0 g of 5-iodovanillin (B1580916) (63% yield)[1].
Quantitative Data for Electrophilic Iodination
The in situ generation of this compound has been successfully applied to the iodination of a variety of activated aromatic compounds. The following tables summarize the reaction conditions and yields for selected substrates.
Table 1: Iodination of Phenols with NaI/NaOCl
| Substrate | Product | Solvent | Reaction Time | Yield (%) | Reference |
| Phenol | 4-Iodophenol | aq. t-BuOH | 15 min | 85 | [2] |
| o-Cresol | 4-Iodo-2-methylphenol | aq. t-BuOH | 15 min | 90 | [2] |
| m-Cresol | 4-Iodo-3-methylphenol | aq. t-BuOH | 15 min | 88 | [2] |
| p-Cresol | 2-Iodo-4-methylphenol | aq. t-BuOH | 15 min | 82 | [2] |
| Vanillin | 5-Iodovanillin | Ethanol | 40 min | 63 | [1] |
Table 2: Iodination of Other Activated Aromatic Compounds
While comprehensive data for anilines and deactivated arenes using the NaI/NaOCl system is less readily available in the literature, related methods provide insights into the scope of electrophilic iodination. For instance, the iodination of aniline (B41778) using iodine and sodium bicarbonate yields p-iodoaniline in 75-84% yield[3]. The development of efficient protocols for a broader range of substrates remains an active area of research.
Mechanistic Pathways and Visualizations
The electrophilic iodination of aromatic compounds with in situ generated this compound is believed to proceed through the formation of a more potent electrophilic iodinating agent, likely iodine monochloride (ICl). The following diagrams illustrate the proposed mechanistic pathways.
Caption: Generation of the electrophile, ICl.
Caption: Electrophilic aromatic substitution mechanism.
Logical Workflow for Experimental Design
The following diagram outlines the logical workflow for designing and executing an electrophilic iodination experiment using in situ generated this compound.
Caption: Experimental workflow for iodination.
Conclusion and Future Outlook
The use of this compound, generated in situ from sodium iodide and sodium hypochlorite, represents a valuable and practical method for the electrophilic iodination of activated aromatic compounds. This approach offers significant advantages in terms of cost, safety, and environmental friendliness over many traditional iodination reagents. The methodology has been demonstrated to be effective for a range of phenols, providing good to excellent yields of mono-iodinated products with high regioselectivity.
Future research in this area should focus on expanding the substrate scope to include a wider variety of anilines and deactivated aromatic systems. The development of catalytic systems for the in situ generation of the electrophilic iodine species could further enhance the efficiency and sustainability of this process. For professionals in drug development, the mild reaction conditions and the ability to selectively introduce iodine make this a highly attractive method for the late-stage functionalization of complex molecules and the synthesis of key pharmaceutical intermediates. This in-depth guide provides the foundational knowledge and practical protocols necessary for the successful application of this powerful synthetic tool.
References
In-Depth Technical Guide to the Decomposition Kinetics of Aqueous Sodium Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the decomposition kinetics of aqueous sodium hypoiodite (B1233010) (NaIO). Due to its inherent instability, sodium hypoiodite is typically generated in situ, and its decomposition is a critical factor in applications ranging from organic synthesis to disinfection and radioactive iodine chemistry. This document details the underlying reaction mechanisms, kinetic parameters, and experimental protocols for studying its decomposition.
Core Concepts: The Instability and Disproportionation of Hypoiodite
Aqueous this compound exists in equilibrium with its conjugate acid, hypoiodous acid (HOI). The position of this equilibrium is governed by the pKa of hypoiodous acid, which is approximately 10.4 at 25°C.[1][2]
HOI ⇌ H⁺ + IO⁻
Both hypoiodous acid and the hypoiodite ion are unstable and undergo a rapid disproportionation reaction, yielding iodide (I⁻) and iodate (B108269) (IO₃⁻) ions. This process is the primary pathway for the decomposition of aqueous hypoiodite solutions. The overall stoichiometry of the disproportionation reaction is:
3HOI → 2I⁻ + IO₃⁻ + 3H⁺
3IO⁻ → 2I⁻ + IO₃⁻
The kinetics of this decomposition are complex and are significantly influenced by several factors, including pH, the concentration of iodide ions, and the presence of buffer species.
Quantitative Kinetic Data
The rate of hypoiodite disproportionation is second-order with respect to the total concentration of iodine in the +1 oxidation state ([HOI] + [IO⁻]). The reaction proceeds through several parallel pathways, with the dominant pathway being dependent on the pH of the solution. The generalized rate law for the disproportionation can be expressed as a sum of the contributions from the different reacting species.
The following tables summarize the key kinetic parameters for the uncatalyzed and buffer-catalyzed decomposition of aqueous hypoiodite, as reported in the literature.
Table 1: Equilibrium and Rate Constants for Uncatalyzed Disproportionation
| Parameter | Reaction | Value | Conditions | Reference |
| Acid Dissociation Constant (pKa) | HOI ⇌ H⁺ + IO⁻ | 10.4 ± 0.1 | T = 25°C, I = 50 mM | [1][2] |
| Second-Order Rate Constant (k₁) | HOI + HOI → products | 0.3 M⁻¹s⁻¹ | pH 7.6 - 11.1 | [1] |
| Second-Order Rate Constant (k₂) | HOI + IO⁻ → products | 15 M⁻¹s⁻¹ | pH 7.6 - 11.1 | [1] |
| Second-Order Rate Constant | IO⁻ + IO⁻ → IO₂⁻ + I⁻ | 7.2 x 10⁻² M⁻¹s⁻¹ | 25°C in 1 M NaOH | [3] |
| Second-Order Rate Constant | IO⁻ + I₂OH⁻ → IO₂⁻ + 2I⁻ + H⁺ | 6.0 M⁻¹s⁻¹ | 25°C in 1 M NaOH | [3] |
Table 2: Rate Constants for Buffer-Catalyzed Disproportionation
| Buffer Species | Reaction | Rate Constant (k_buffer) | Conditions | Reference |
| Hydrogencarbonate (HCO₃⁻) | HOI + HOI + HCO₃⁻ → products | 50 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |
| Carbonate (CO₃²⁻) | HOI + HOI + CO₃²⁻ → products | 5000 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |
| Borate (B(OH)₄⁻) | HOI + HOI + B(OH)₄⁻ → products | 1700 M⁻²s⁻¹ | pH 7.6 - 11.1 | [1] |
Experimental Protocols
The study of hypoiodite decomposition kinetics requires careful control of experimental conditions due to the reactant's instability. The following protocols are based on methodologies cited in the literature, primarily utilizing UV-Visible spectrophotometry.
In Situ Preparation of this compound Solution
This compound is typically prepared fresh for each experiment by reacting elemental iodine with a cold, dilute solution of sodium hydroxide (B78521).
Materials:
-
Elemental iodine (I₂)
-
Sodium hydroxide (NaOH), analytical grade
-
Sodium iodide (NaI) (optional, for studying iodide effects)
-
Distilled, deionized water
-
Ice bath
Procedure:
-
Prepare a dilute stock solution of NaOH (e.g., 0.1 M) in distilled, deionized water.
-
Cool the NaOH solution in an ice bath.
-
Slowly add a stoichiometric amount of solid I₂ to the cold, stirred NaOH solution. The reaction is: I₂ + 2NaOH → NaIO + NaI + H₂O
-
Keep the solution cold to minimize initial decomposition.
-
If studying the effect of iodide, a known concentration of NaI can be added to the initial NaOH solution.
Kinetic Analysis using UV-Visible Spectrophotometry
The decomposition of hypoiodite can be monitored by observing the change in absorbance of the solution over time. The hypoiodite ion (IO⁻) has a characteristic absorption maximum around 363 nm.
Equipment:
-
UV-Visible spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Stopwatch
Procedure:
-
Set the spectrophotometer to the desired wavelength for monitoring the hypoiodite concentration (e.g., 363 nm).
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25°C).
-
Prepare the fresh, cold this compound solution as described in section 3.1.
-
To initiate a kinetic run, transfer a known volume of the hypoiodite solution to a quartz cuvette and immediately place it in the spectrophotometer.
-
Start recording the absorbance at regular time intervals.
-
The reaction is followed until the absorbance reaches a stable value, indicating the completion of the disproportionation.
-
The rate constants can be determined by plotting the appropriate function of concentration (derived from absorbance using the Beer-Lambert law) versus time. For a second-order reaction, a plot of 1/[IO⁻] versus time will be linear.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical equilibria and the experimental workflow for studying the decomposition kinetics of aqueous this compound.
Caption: Decomposition pathway of aqueous hypoiodite.
References
Spectroscopic Characterization of the Hypoiodite Ion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The hypoiodite (B1233010) ion (IO⁻), the conjugate base of hypoiodous acid, is a highly reactive and unstable intermediate in various chemical and biological processes. Its transient nature makes direct characterization challenging, yet understanding its spectroscopic properties is crucial for elucidating reaction mechanisms, particularly in fields like oxidative chemistry, environmental science, and pharmacology. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the hypoiodite ion, focusing on UV-Visible and Raman spectroscopy.
Generation of Hypoiodite for Spectroscopic Analysis
Due to its instability, the hypoiodite ion is typically generated in situ for spectroscopic studies.[1][2][3] Solid hypoiodite salts have not been isolated.[1] The primary method for producing aqueous solutions of hypoiodite involves the disproportionation of elemental iodine in a basic medium.[3]
Experimental Protocol: In-situ Generation from Iodine and Sodium Hydroxide (B78521)
A common method for generating hypoiodite in solution for spectroscopic analysis is the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[3][4]
-
Reagents:
-
Procedure:
-
Prepare a stock solution of NaOH at the desired concentration.
-
Prepare a stock solution of I₂ (and NaI if needed) in water. Note that the solubility of I₂ in water is low but increases in the presence of I⁻ due to the formation of the triiodide ion (I₃⁻).
-
For UV-Visible and Raman spectroscopy, the solutions are typically mixed immediately before measurement. A flow system can be used for Raman spectroscopy to observe the transient species.[6]
-
The reaction is: I₂ + 2OH⁻ ⇌ IO⁻ + I⁻ + H₂O.[3] It is important to use dilute NaOH, as high concentrations can promote the further disproportionation of hypoiodite to iodate (B108269) (IO₃⁻).[1]
-
-
Instrumentation:
UV-Visible Spectroscopy
UV-Visible spectroscopy is a key technique for detecting and quantifying the hypoiodite ion in solution.
The spectrum of the hypoiodite ion (IO⁻) is characterized by an absorption maximum around 363 nm.[5] In some studies, a band at 355 nm has been attributed to IO⁻, although other research suggests this may be due to a complex between iodine and water.[7] The spectrum obtained shortly after mixing iodine with a basic solution is considered to be that of the hypoiodite ion.[5] Over time, the absorbance at this wavelength decreases as the hypoiodite disproportionates.[5] An isobestic point around 248 nm is observed during this process.[5]
| Spectroscopic Parameter | Value | Reference |
| Absorption Maximum (λmax) | ~363 nm | [5] |
| Isobestic Point | 248 ± 1 nm | [5] |
Vibrational Spectroscopy (Raman)
Raman spectroscopy provides insight into the vibrational modes of the hypoiodite ion, offering structural information.[4]
The I-O stretching vibration for the hypoiodite ion (IO⁻) is observed at approximately 430 ± 2 cm⁻¹ in Raman spectra.[5][8] This technique is well-suited for studying hypoiodite in aqueous solutions.[4] In studies of the disproportionation of iodine in basic solutions containing iodide, another band at 560 ± 2 cm⁻¹ is attributed to the I₂OH⁻ species.[5][8]
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| IO⁻ Stretching Vibration | 430 ± 2 | [5][8] |
| I₂OH⁻ Stretching Vibration | 560 ± 2 | [5][8] |
Experimental Protocol: Raman Spectroscopy of Hypoiodite
The following is a representative experimental setup for obtaining the Raman spectrum of hypoiodite.
-
Sample Preparation:
-
Instrumentation:
-
A Raman spectrometer (e.g., SPEX 1403 double monochromator) equipped with a photomultiplier tube detector.[5][6]
-
Laser Source: An argon-ion laser with an excitation wavelength of 514.5 nm is commonly used.[5][6] Laser power at the sample is typically around 900 mW.[5]
-
Data Acquisition: Spectra are recorded with a spectral band pass of about 6 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are averaged, and a background spectrum (of a solution without I₂) is subtracted.[6] The intensities of the Raman bands can be normalized using the OH stretching vibration of water as an internal standard.[5]
-
Disproportionation of Hypoiodite
The hypoiodite ion is unstable and undergoes disproportionation to iodide (I⁻) and iodate (IO₃⁻) ions.[3] The overall reaction is: 3IO⁻ → 2I⁻ + IO₃⁻.[3]
The kinetics of this reaction have been studied using both UV-Visible and Raman spectroscopy.[5][9] The decay of the hypoiodite ion is a second-order process.[5] The reaction proceeds through an intermediate iodite (B1235397) (IO₂⁻) species.[5]
The following diagram illustrates the key steps in the generation and subsequent disproportionation of the hypoiodite ion in a basic aqueous solution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Hypoiodite Ion Formula, Structure & Preparation | Study.com [study.com]
- 3. Hypoiodite — Wikipédia [fr.wikipedia.org]
- 4. Sodium Hypoiodite|22468-64-0|Research Chemicals [benchchem.com]
- 5. nrc.gov [nrc.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Sodium Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is a highly reactive oxidizing and iodinating agent utilized in a variety of organic transformations. Its inherent instability in solution, where it rapidly disproportionates to sodium iodide and sodium iodate (B108269), makes its isolation and storage impractical.[1] Consequently, modern synthetic strategies rely on the in situ generation of sodium hypoiodite, ensuring its immediate consumption by the substrate. This approach minimizes decomposition, maximizes reactivity, and allows for safer handling.[1]
These application notes provide detailed protocols for two primary methods of in situ generation of this compound and its application in the classic haloform reaction, a key transformation in medicinal and process chemistry for the conversion of methyl ketones into carboxylic acids.
Core Concepts and Generation Methods
The in situ generation of this compound can be broadly categorized into two main pathways: the reaction of elemental iodine with a base, and the oxidation of an iodide salt.
-
Iodine and Sodium Hydroxide (B78521) Method : This is the most conventional approach, involving the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (NaOH).[1] The reaction produces an aqueous solution of this compound and sodium iodide.[1]
-
Catalytic Method (Oxidation of Iodide) : This versatile strategy involves the oxidation of a stable iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), using a terminal oxidant.[1] Common oxidants include sodium hypochlorite (B82951) (NaOCl) or tert-butyl hydroperoxide (TBHP).[1] This method allows for the generation of low concentrations of the reactive oxidant, which is immediately consumed, thereby minimizing side reactions.[1]
-
Reaction (using NaOCl) : NaI + NaOCl → NaIO + NaCl
-
The choice of method depends on the specific substrate, desired reaction conditions, and compatibility with other functional groups.
References
Application Notes and Protocols for the Iodination of Aromatic Compounds Using Sodium Hypoiodite
Audience: Researchers, scientists, and drug development professionals.
Introduction: The iodination of aromatic compounds is a fundamental transformation in organic synthesis, yielding aryl iodides that are crucial intermediates in the creation of complex molecules, particularly in pharmaceutical development. Aryl iodides are valuable precursors for a multitude of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, which are essential for forming carbon-carbon and carbon-heteroatom bonds.[1] While various iodinating agents exist, the in situ generation of sodium hypoiodite (B1233010) (NaOI) or its corresponding acid, hypoiodous acid (HOI), offers a mild, efficient, and often more environmentally benign alternative to traditional methods.[2]
This method typically involves the reaction of an iodide salt, such as sodium iodide (NaI), with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl, common bleach) in the presence of the aromatic substrate.[2] The process is particularly effective for activated aromatic systems such as phenols and anilines, which can be sensitive to harsher reaction conditions.[3][4] These application notes provide a detailed overview of the mechanism, experimental workflows, and specific protocols for the successful iodination of aromatic compounds using in situ generated sodium hypoiodite.
Reaction Mechanism and Workflow
The iodination of an activated aromatic ring with this compound proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The active iodinating species, often considered to be hypoiodous acid (HOI) or an electrophilic iodine species (I⁺) generated from it, is attacked by the electron-rich aromatic ring.[5][6] This attack forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored through the loss of a proton, yielding the iodinated aromatic product.[2][6]
For activated substrates like phenols and anilines, the hydroxyl (-OH) and amino (-NH₂) groups are strong activating, ortho, para-directing groups.[6][7] Therefore, iodination occurs preferentially at the positions ortho and para to these substituents.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. organicers.org [organicers.org]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. studylib.net [studylib.net]
- 7. Iodination of Aniline [chemedx.org]
Application of Sodium Hypoiodite in Wastewater Treatment: A Review of Current Research
While research on sodium hypochlorite (B82951) (NaOCl) is extensive, the direct use of its iodine counterpart, sodium hypoiodite (B1233010), remains largely unexplored. The available literature primarily discusses the formation of hypoiodite species when iodide (I⁻), naturally present in some water sources, is oxidized by common disinfectants like chlorine or ozone.[1] These hypoiodite species can contribute to disinfection but are also precursors to the formation of potentially harmful iodinated disinfection byproducts (I-DBPs).[2]
In-Situ Formation and Chemistry of Hypoiodite
When iodine is introduced into water, it hydrolyzes to form hypoiodous acid (HOI) and iodide ions (I⁻). Hypoiodous acid can further dissociate to form the hypoiodite ion (OI⁻), with the equilibrium being pH-dependent. At a neutral pH, hypoiodous acid is the predominant species.
The oxidation of iodide to hypoiodous acid is a key reaction in water treatment processes where an oxidant is used in the presence of iodide.[1] For instance, ozone and chlorine can rapidly oxidize iodide to form hypoiodous acid.[1]
Potential Applications and Research Gaps
The biocidal activity of iodine and hypoiodous acid is established, suggesting that sodium hypoiodite could theoretically be an effective disinfectant in wastewater treatment. However, the lack of dedicated studies means there is no data on optimal dosage, contact time, and efficacy against a broad spectrum of wastewater pathogens.
Furthermore, a significant concern with the use of iodine-based disinfectants is the potential formation of I-DBPs, which are known to be more toxic than their chlorinated or brominated analogs.[2] Research in this area has focused on the formation of these byproducts from the reaction of in-situ generated hypoiodite with natural organic matter in the water.[2]
Experimental Protocols: A Notable Absence
A thorough search for established experimental protocols for the application of this compound in wastewater treatment did not yield any specific methodologies. The research community has not yet developed or published standardized procedures for evaluating its performance in this context.
Quantitative Data: Uncharted Territory
Similarly, there is a lack of quantitative data summarizing the effectiveness of this compound for wastewater treatment. Key performance indicators such as the reduction of chemical oxygen demand (COD), biochemical oxygen demand (BOD), and the removal of specific pollutants have not been reported in the context of direct this compound application.
Signaling Pathways and Mechanisms
The primary mechanism of action for hypoiodite would be its strong oxidizing potential, similar to other hypohalites. It would likely react with and degrade organic pollutants and inactivate microorganisms through oxidation of their cellular components.[3][4] However, specific reaction pathways and kinetics for the degradation of various wastewater contaminants by this compound have not been elucidated.
The logical relationship for its potential application would involve its generation and subsequent reaction with pollutants, as depicted in the following conceptual workflow.
Caption: Conceptual workflow for wastewater treatment using hypoiodite.
Conclusion and Future Directions
Future research should focus on:
-
Bench-scale studies to evaluate the disinfection and oxidation efficacy of this compound for various wastewater matrices.
-
Quantitative analysis of the removal of key pollutants and microbial indicators.
-
Identification and toxicological assessment of iodinated disinfection byproducts formed during treatment.
-
Comparative studies with established treatment agents like sodium hypochlorite to determine its relative advantages and disadvantages.
Until such research is conducted, detailed application notes and protocols for the use of this compound in wastewater treatment cannot be formulated. Researchers and professionals in the field are encouraged to explore this research gap to potentially uncover a new and effective wastewater treatment agent.
References
Application Notes & Protocols: Sodium Hypoiodite-Mediated Oxidative Cleavage of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium hypoiodite-mediated oxidative cleavage of ketones, commonly known as the haloform or iodoform (B1672029) reaction, is a fundamental transformation in organic chemistry. This reaction serves as both a reliable qualitative test for the identification of methyl ketones and a valuable synthetic method for converting them into carboxylic acids.[1][2] Sodium hypoiodite (B1233010) (NaIO) is a highly reactive and unstable reagent, typically generated in situ from the reaction of iodine with a base like sodium hydroxide (B78521).[3][4] Its primary application involves the exhaustive halogenation of the α-methyl group of a ketone, followed by cleavage of the carbon-carbon bond to yield a carboxylate salt and iodoform (CHI₃).[2][5] The formation of iodoform, a distinct yellow solid with a characteristic antiseptic odor, provides a clear visual indicator for a positive test.[5][6] These application notes provide a comprehensive overview of the underlying principles, applications, and detailed protocols for this transformation.
Chemical Principles and Mechanism
The overall reaction involves the oxidation of a methyl ketone by this compound to produce a sodium carboxylate and iodoform.[5]
Overall Reaction: R-CO-CH₃ + 3I₂ + 4NaOH → R-COONa + CHI₃↓ + 3NaI + 3H₂O[5]
The reaction is highly specific for compounds containing a methyl group attached to a carbonyl carbon (the R-CO-CH₃ group) or structures that can be oxidized to this form under the reaction conditions, such as ethanol (B145695) and certain secondary alcohols (R-CH(OH)-CH₃).[5][7]
The mechanism proceeds through several key steps:
-
Enolate Formation: A hydroxide ion abstracts an acidic α-hydrogen from the methyl group, forming a resonance-stabilized enolate ion.[5]
-
α-Halogenation: The nucleophilic enolate ion attacks an iodine molecule, leading to an α-iodo ketone. This process is repeated twice more until the methyl group is fully substituted to form a triiodo-intermediate.
-
Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon.
-
Cleavage: The carbon-carbon bond between the carbonyl group and the triiodomethyl group cleaves. The triiodomethyl anion (⁻CX₃) is a good leaving group due to the stabilizing effect of the three electron-withdrawing iodine atoms.[2]
-
Proton Transfer: The strongly basic triiodomethyl anion abstracts a proton from the newly formed carboxylic acid (or solvent) to produce the final products: iodoform (CHI₃) and a carboxylate anion.[2]
Caption: Reaction mechanism of the this compound-mediated oxidative cleavage.
Applications
Qualitative Analysis: The Iodoform Test
The most common application is the iodoform test, used to identify the presence of methyl ketones or compounds that can be oxidized to methyl ketones.[6][7] A positive result is the formation of a pale yellow, crystalline precipitate of iodoform (CHI₃).[5][6] This test is particularly useful in distinguishing methyl ketones from other types of ketones and for differentiating specific alcohols.[7][8]
Synthetic Chemistry
In a synthetic context, the haloform reaction provides a method for converting terminal methyl ketones into the corresponding carboxylic acids, effectively cleaving a methyl group.[1][2] This can be a useful transformation in multi-step syntheses where a methyl ketone is used as a protecting group or a precursor to a carboxylic acid.[9]
Data Presentation
Table 1: Substrate Scope and Test Results
| Compound Class | General Structure | Example | Expected Result | Citation(s) |
| Methyl Ketones | R-CO-CH₃ | Acetone, Acetophenone | Positive | [5], |
| Acetaldehyde | CH₃CHO | Acetaldehyde | Positive | [6], |
| Ethanol | CH₃CH₂OH | Ethanol | Positive | [6] |
| Secondary Alcohols | R-CH(OH)-CH₃ | Isopropanol | Positive | [7], |
| Non-Methyl Ketones | R-CO-CH₂R' | Diethyl ketone | Negative | [6] |
| Other Aldehydes | RCHO (R ≠ CH₃) | Benzaldehyde | Negative | [6] |
| Other Primary Alcohols | RCH₂OH (R ≠ H) | 1-Propanol | Negative | [6] |
| Tertiary Alcohols | R₃COH | tert-Butanol | Negative | [6] |
Table 2: Summary of Common Experimental Conditions
| Parameter | Method 1: Iodine & Sodium Hydroxide | Method 2: KI & Sodium Hypochlorite | Citation(s) |
| Iodinating Agent | Iodine-Potassium Iodide (I₂/KI) solution | Generated in situ from KI and NaOCl | [5],[7] |
| Base | 5-10% Sodium Hydroxide (NaOH) | Sodium Hydroxide (from NaOCl solution) | [5],[10] |
| Solvent | Water or Dioxane (for insoluble samples) | Water | [5],[7] |
| Temperature | Room temperature, then ~60°C if needed | Gentle warming | [5],[10] |
| Key Steps | 1. Add NaOH. 2. Add I₂/KI solution dropwise until color persists. 3. Warm if necessary. 4. Neutralize excess I₂ with NaOH. 5. Dilute with water. | 1. Add 10% aq. KI. 2. Add 10% aq. NaOCl. 3. Warm gently. | [5],[7] |
| Observation | Yellow precipitate of iodoform (CHI₃) | Yellow precipitate of iodoform (CHI₃) | [5],[6] |
Experimental Protocols
The following protocols are generalized from standard laboratory procedures for the iodoform test.[5][7][10]
General Experimental Workflow
Caption: A typical workflow for performing the iodoform test in a laboratory setting.
Protocol: Using Iodine and Sodium Hydroxide
This is the most common and direct method for performing the iodoform test.[5]
Reagents:
-
Sample compound
-
Solvent (distilled water or dioxane)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
10% Iodine-Potassium Iodide (I₂/KI) solution
Procedure:
-
Sample Preparation: In a clean test tube, dissolve approximately 0.1 g of a solid sample or 4-5 drops of a liquid sample in 2 mL of water. If the sample is insoluble in water, use 2 mL of dioxane.[5]
-
Base Addition: Add 2 mL of 5% aqueous NaOH solution and shake the mixture.[5]
-
Iodination: Add the 10% I₂/KI solution dropwise while continuously shaking the test tube. Continue adding until a persistent dark brown color of excess iodine remains.[5]
-
Initial Observation: Allow the mixture to stand at room temperature for 2-3 minutes. If a yellow precipitate of iodoform forms, the test is positive.[5]
-
Heating (if necessary): If no precipitate forms at room temperature, gently warm the test tube in a water bath at approximately 60°C for 2-3 minutes. If the brown color fades during warming, add more I₂/KI solution until the color persists for at least two minutes of heating.[5][10]
-
Neutralization: After the heating period, add a few drops of 5% NaOH solution to remove the excess iodine, until the solution becomes colorless or pale yellow.[5]
-
Precipitation: Dilute the mixture by adding an equal volume of water and allow it to stand for 10-15 minutes.[5]
-
Result: The formation of a pale yellow, crystalline precipitate with a characteristic antiseptic smell confirms a positive test for a methyl ketone or a related compound.[5][6]
Substrate Logic
The predictive power of this reaction is based on the specific structural motifs required for a positive result. The presence of an acetyl group (CH₃CO-) or a group that can be readily oxidized to it is the key determinant.
Caption: Logical flow determining the outcome of the this compound reaction.
References
- 1. 200 Years of The Haloform Reaction: Methods and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haloform reaction - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
- 7. Iodoform Test - Principle, Methods and Examples. [allen.in]
- 8. byjus.com [byjus.com]
- 9. Haloform Reaction [organic-chemistry.org]
- 10. Functional Groups - The Iodoform Test [dept.harpercollege.edu]
Stoichiometric vs. Catalytic Generation of Sodium Hypoiodite: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is a powerful yet unstable oxidizing and iodinating agent with significant applications in organic synthesis, including reactions crucial for drug development. Its inherent instability necessitates in situ generation, which can be broadly achieved through two primary methodologies: stoichiometric and catalytic approaches.[1] The choice between these methods can significantly impact reaction efficiency, atom economy, and overall process sustainability. These application notes provide a detailed comparison of stoichiometric and catalytic methods for generating sodium hypoiodite, complete with experimental protocols and quantitative data to guide researchers in selecting the optimal approach for their specific synthetic needs.
Method Comparison: Stoichiometric vs. Catalytic Generation
The selection of a suitable method for generating this compound hinges on factors such as scale, cost, desired reaction conditions, and tolerance of co-generated byproducts. Below is a summary of the key differences and quantitative parameters associated with each approach.
| Parameter | Stoichiometric Generation | Catalytic Generation |
| Principle | Reaction of elemental iodine with a stoichiometric amount of base. | Oxidation of a catalytic amount of an iodide salt by a terminal oxidant. |
| Primary Reagents | Iodine (I₂), Sodium Hydroxide (B78521) (NaOH) | Sodium Iodide (NaI) or Potassium Iodide (KI), Terminal Oxidant (e.g., NaOCl, Oxone) |
| Reaction Equation | 2NaOH + I₂ → NaIO + NaI + H₂O[2] | NaI + [Oxidant] → NaIO + [Reduced Oxidant] |
| Atom Economy | Lower, as one equivalent of iodide is consumed to produce sodium iodide as a byproduct. | Higher, as the iodide source is regenerated in the catalytic cycle.[3][4] |
| Reagent Cost & Handling | Iodine can be costly and requires careful handling. | Iodide salts are generally less expensive and easier to handle. The cost is influenced by the choice of terminal oxidant. |
| Control over Oxidant Conc. | Batch-wise generation can lead to higher initial concentrations of the oxidant. | The reactive oxidant is generated in low, steady concentrations, which can minimize side reactions.[1] |
| Byproducts | Generates one equivalent of sodium iodide per equivalent of this compound. | Dependent on the terminal oxidant used (e.g., NaCl from NaOCl). |
| Typical Applications | Haloform reaction, certain iodinations.[2] | Oxidative cyclizations, synthesis of isoxazolines, oxidative couplings.[1] |
Experimental Protocols
Protocol 1: Stoichiometric Generation of this compound and Application in the Haloform Reaction
This protocol describes the classic in situ generation of this compound from iodine and sodium hydroxide, followed by its immediate use in the haloform reaction to convert a methyl ketone to a carboxylic acid.
Materials:
-
Methyl ketone (e.g., acetophenone)
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Dioxane (or other suitable solvent)
-
Hydrochloric acid (HCl, for workup)
-
Sodium thiosulfate (B1220275) (for quenching excess iodine)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl ketone (1.0 eq) in a suitable solvent such as dioxane.
-
Preparation of NaOH Solution: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2 M).
-
Reaction Setup: Cool the flask containing the methyl ketone solution to 0-5 °C using an ice bath.
-
Addition of Base and Iodine: Slowly and concurrently add the sodium hydroxide solution and solid iodine (in portions) to the cooled ketone solution with vigorous stirring. The amount of NaOH should be in excess (e.g., 5 eq) relative to the ketone, and iodine should be used in a stoichiometric amount or slight excess (e.g., 3 eq) to ensure complete reaction of the methyl group. The reaction mixture will develop a characteristic dark brown color due to the presence of iodine.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by TLC or GC-MS. The disappearance of the starting material indicates the completion of the reaction.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.
-
Workup: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If the product is not a solid, it can be extracted with a suitable organic solvent.
Expected Yield: The yield of the carboxylic acid product is typically in the range of 70-90%, depending on the substrate.
Protocol 2: Catalytic Generation of this compound for Oxidative Cyclization
This protocol details the catalytic generation of this compound from sodium iodide and sodium hypochlorite (B82951) for use in an oxidative cyclization reaction.
Materials:
-
Substrate for oxidative cyclization
-
Sodium iodide (NaI, e.g., 10 mol%)
-
Sodium hypochlorite (NaOCl, commercial bleach solution, e.g., 1.5 eq)
-
Sodium hydroxide (NaOH, for pH adjustment if necessary)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substrate (1.0 eq) and sodium iodide (0.1 eq) in the chosen solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench any remaining oxidant by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Expected Yield: Yields for catalytic oxidative cyclizations are often high, typically ranging from 80-95%.
Visualizations
Stoichiometric Generation of this compound
Caption: Stoichiometric reaction of iodine and sodium hydroxide.
Catalytic Cycle for this compound Generation
Caption: Catalytic cycle for the generation of this compound.
Conclusion
Both stoichiometric and catalytic methods offer effective means of generating this compound in situ for a variety of synthetic transformations. The stoichiometric approach, while straightforward, is less atom-economical. In contrast, the catalytic method provides a greener and often more controlled alternative, making it particularly attractive for complex molecule synthesis in drug development where efficiency and minimization of side reactions are paramount. The choice of method should be guided by the specific requirements of the reaction, including substrate compatibility, scale, and economic considerations. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic procedures utilizing this compound.
References
- 1. Structural evidence of the oxidation of iodide ion into hyper‐reactive hypoiodite ion by mammalian heme lactoperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. redox - How does the oxidation of NaI by sodium hypochlorite to give I+ work? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Notes and Protocols for the Quantification of Sodium Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is a potent oxidizing and iodinating agent utilized in various organic syntheses. A key challenge in its application is its inherent instability in aqueous solutions, where it readily disproportionates into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][2][3] This instability necessitates the in situ generation of sodium hypoiodite for most applications and requires rapid and accurate analytical methods for its quantification.[2][3] These application notes provide detailed protocols for three common analytical methods to determine the concentration of this compound: Iodometric Titration, UV-Visible Spectrophotometry, and Ion Chromatography.
Analytical Methods Overview
The selection of an appropriate analytical method depends on the specific experimental requirements, such as the need for real-time monitoring, the concentration range of interest, and the presence of interfering substances. The table below summarizes the key aspects of the described methods.
| Parameter | Iodometric Titration | UV-Visible Spectrophotometry | Ion Chromatography (Indirect Method) |
| Principle | Redox titration of iodine liberated by the reaction of hypoiodite with excess iodide. | Measurement of light absorbance at a specific wavelength characteristic of the hypoiodite ion. | Separation and quantification of the disproportionation products (iodide and iodate) over time. |
| Typical Use Case | Endpoint determination of hypoiodite concentration in a freshly prepared solution. | Real-time kinetic studies of hypoiodite reactions or decomposition. | Stability studies and indirect quantification of initial hypoiodite concentration. |
| Key Reagents | Potassium iodide, acid, standard sodium thiosulfate (B1220275) solution, starch indicator. | Alkaline buffer (e.g., dilute NaOH) to temporarily stabilize the hypoiodite. | Eluent (e.g., sodium carbonate), standards for iodide and iodate. |
| Instrumentation | Buret, flask, and standard laboratory glassware. | UV-Visible Spectrophotometer. | Ion Chromatograph with a suitable column (e.g., anion-exchange) and detector (e.g., conductivity or UV). |
| Pros | Cost-effective, well-established, and accurate for endpoint analysis. | Fast, non-destructive, and suitable for kinetic measurements. | Allows for simultaneous monitoring of decomposition products, providing a comprehensive stability profile. |
| Cons | Destructive, time-consuming, and not suitable for real-time monitoring. | Requires a clear, non-turbid sample; the molar absorptivity of hypoiodite may need to be determined. Prone to interference from other UV-absorbing species. | Indirect method; requires careful timing and sample handling to correlate product formation with initial hypoiodite concentration. |
Method 1: Iodometric Titration
This method is adapted from the standard procedure for quantifying sodium hypochlorite.[4][5][6][7][8] It relies on the oxidation of excess iodide (I⁻) to iodine (I₂) by hypoiodite (IO⁻) in an acidic medium. The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).
Experimental Protocol
1. Reagents and Materials:
-
Sample containing this compound
-
Potassium iodide (KI), 10% (w/v) solution
-
Dilute acetic acid or sulfuric acid (e.g., 2 M)
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution, 1% (w/v)
-
Deionized water
-
250 mL Erlenmeyer flask
-
50 mL buret
-
Pipettes and graduated cylinders
2. Procedure:
-
Pipette a known volume (e.g., 10.00 mL) of the this compound sample into a 250 mL Erlenmeyer flask containing approximately 100 mL of deionized water.
-
Add 10 mL of 10% potassium iodide solution to the flask and swirl to mix.
-
Carefully add 10 mL of 2 M acetic acid to acidify the solution. The solution will turn a dark brown color due to the liberation of iodine (in the form of the triiodide ion, I₃⁻).
-
Reaction: IO⁻ + 3I⁻ + 2H⁺ → I₃⁻ + I⁻ + H₂O (simplified: IO⁻ + 2I⁻ + 2H⁺ → I₂ + I⁻ + H₂O)
-
-
Immediately begin titrating with the 0.1 M sodium thiosulfate solution until the brown color of the solution fades to a pale yellow.[4][8]
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue-black color disappears, indicating the endpoint.[4][5]
-
Record the volume of sodium thiosulfate solution used.
-
Perform the titration in triplicate to ensure accuracy.
3. Calculation: The concentration of this compound in the original sample can be calculated using the following stoichiometry:
-
Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
-
Overall Stoichiometry: 1 mole of IO⁻ reacts to produce 1 mole of I₂, which in turn reacts with 2 moles of S₂O₃²⁻.
Concentration of NaIO (M) = (Volume of Na₂S₂O₃ (L) × Molarity of Na₂S₂O₃ (mol/L) × 1/2) / Volume of Sample (L)
Workflow Diagram
References
- 1. webqc.org [webqc.org]
- 2. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 3. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. michigan.gov [michigan.gov]
- 5. pharmapath.in [pharmapath.in]
- 6. scribd.com [scribd.com]
- 7. Determining the Percent Sodium Hypochlorite in Commercial Bleach [web.lemoyne.edu]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
Application Notes and Protocols: Sodium Hypoiodite in the Synthesis of Iodo-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of sodium hypoiodite (B1233010) (NaOI) from sodium iodide (NaI) and sodium hypochlorite (B82951) (NaOCl) offers a convenient, cost-effective, and efficient method for the synthesis of iodo-heterocycles. This reactive iodine species acts as a potent electrophile, enabling intramolecular cyclization of various unsaturated precursors to yield valuable heterocyclic scaffolds. These iodo-heterocycles are versatile intermediates in medicinal chemistry and drug development, often serving as key building blocks for the synthesis of complex molecules through subsequent cross-coupling reactions.
This document provides detailed application notes and experimental protocols for the use of in situ generated sodium hypoiodite in the synthesis of iodo-heterocycles, focusing on the formation of iodinated benzofurans and a general methodology for iodocyclization.
Core Concepts and Signaling Pathways
The fundamental principle involves the oxidation of the iodide anion (I⁻) by sodium hypochlorite to generate an electrophilic iodine(I) species, effectively this compound, in the reaction medium. This species then participates in an electrophilic cyclization reaction.
In Situ Generation of this compound
Sodium iodide is oxidized by sodium hypochlorite to produce the active iodinating agent. The reaction is typically performed in an aqueous or mixed aqueous-organic solvent system.
Caption: Generation of the active electrophilic iodine species.
General Mechanism of Iodocyclization
The generated electrophilic iodine species is attacked by a π-system (alkyne or alkene) within the substrate, forming a cyclic iodonium (B1229267) intermediate. A suitably positioned internal nucleophile then attacks this intermediate, leading to the formation of the heterocyclic ring.
Caption: Key steps in the formation of iodo-heterocycles.
Application Note 1: Synthesis of 3-Iodobenzofurans from 2-Alkynylphenols
The iodocyclization of 2-alkynylphenols provides a direct route to 3-iodobenzofurans. The reaction proceeds via a 5-exo-dig cyclization pathway, which is generally favored. The use of in situ generated this compound offers a mild alternative to other iodinating agents.
Experimental Workflow
Caption: Step-by-step synthesis of 3-iodobenzofurans.
Quantitative Data
| Substrate | Product | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol (B47542) | 4-Iodophenol | Methanol | 0 | 1.5 | 95 |
| 2-Methylphenol | 4-Iodo-2-methylphenol | Methanol | 0 | 1 | 96 |
| 4-Chlorophenol | 4-Chloro-2-iodophenol | Methanol | 0 | 1 | 95 |
Detailed Protocol: Synthesis of 4-Iodo-2-methylphenol[1]
This protocol for the iodination of a phenol serves as a foundational method that can be adapted for iodocyclization reactions.
Materials:
-
2-Methylphenol
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution (e.g., 5-10% aqueous solution)
-
Methanol
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylphenol (1.0 eq) and sodium iodide (1.05 eq) in methanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add the sodium hypochlorite solution (1.0 eq) dropwise over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.
-
Acidify the mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.
Application Note 2: General Iodocyclization of Unsaturated Alcohols and Amines
The NaI/NaOCl system can be adapted for the synthesis of various iodo-heterocycles, such as iodinated tetrahydrofurans and pyrrolidines, from the corresponding unsaturated alcohols and amines (e.g., homoallylic alcohols/amines).
Quantitative Data for Iodocyclization
The following table provides representative data for the iodocyclization of an unsaturated substrate to form a heterocyclic product. Note that these conditions are based on protocols using molecular iodine, but are adaptable for the in situ generation of the electrophilic iodine species from NaI/NaOCl.
| Substrate Type | Product Type | Reagents | Solvent | Temp | Time | Yield (%) |
| Homoallylic Alcohol | 2-(Iodomethyl)tetrahydrofuran | I₂ / NaHCO₃ | CH₂Cl₂ | rt | 2 h | 85-95 |
| 2-Alkynylaniline | 3-Iodoindole | I₂ | CH₂Cl₂ | rt | 0.5 h | 90-98 |
| 2-Allylphenol | 2-(Iodomethyl)-2,3-dihydrobenzofuran | I₂ | Water | rt | 2 h | 92 |
Detailed Protocol: General Procedure for Iodocyclization
This generalized protocol can be optimized for specific substrates.
Materials:
-
Unsaturated alcohol or amine (e.g., 4-penten-1-ol)
-
Sodium iodide (NaI)
-
Sodium hypochlorite (NaOCl) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the unsaturated substrate (1.0 eq) and sodium iodide (1.2 eq) in a mixture of DCM and saturated aqueous NaHCO₃ solution.
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add the aqueous NaOCl solution (1.1 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Separate the organic layer, and wash it sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodo-heterocycle.
Conclusion
The in situ generation of this compound from sodium iodide and sodium hypochlorite is a powerful and practical method for the synthesis of iodo-heterocycles. This approach avoids the handling of molecular iodine and often proceeds under mild conditions with high efficiency. The resulting iodinated heterocycles are valuable precursors for further synthetic transformations, making this methodology highly relevant for researchers in drug discovery and development. The provided protocols offer a solid foundation for the application of this chemistry to a wide range of substrates.
References
Application Notes and Protocols for Reactions Involving In Situ Generated Sodium Hypoiodite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is a highly reactive and versatile reagent in organic synthesis. Due to its inherent instability in solution, where it rapidly disproportionates into iodide and iodate, NaIO is almost exclusively generated in situ.[1] This reactivity is harnessed for a variety of transformations, including the classic haloform reaction, electrophilic iodination of aromatic compounds, cyclopropanation of alkenes, and the synthesis of isoxazolines. The in situ generation of sodium hypoiodite offers the advantage of using a potent oxidizing and iodinating agent under generally mild conditions, avoiding the need to handle an unstable reagent.
The two primary methods for the in situ generation of this compound are:
-
The reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[1]
-
The oxidation of a stable iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), with a terminal oxidant like sodium hypochlorite (B82951) (NaOCl), tert-butyl hydroperoxide (TBHP), or Oxone®.[2]
This document provides detailed application notes and experimental protocols for key reactions involving in situ generated this compound.
General Experimental Workflow
The general workflow for reactions involving in situ generated this compound is depicted below. The process begins with the preparation of the substrate and the iodide source, followed by the controlled addition of an oxidant to generate the reactive hypoiodite species, which then reacts with the substrate to form the desired product.
Caption: General workflow for reactions using in situ generated this compound.
The Haloform Reaction: Oxidative Cleavage of Methyl Ketones
The haloform reaction is a classic organic transformation that converts methyl ketones (and compounds that can be oxidized to methyl ketones) into a carboxylate with one less carbon atom and a haloform (in this case, iodoform (B1672029), CHI₃). The reaction proceeds via the in situ generation of this compound from iodine and sodium hydroxide. The formation of a yellow precipitate of iodoform serves as a qualitative test for methyl ketones.
Mechanism of the Haloform Reaction
The mechanism involves three main stages: enolate formation, exhaustive α-iodination, and nucleophilic acyl substitution with subsequent protonation to form iodoform.
Caption: Mechanism of the haloform reaction with in situ generated NaIO.
Experimental Protocol: Synthesis of Sodium Benzoate from Acetophenone (B1666503)
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetophenone (2.40 g, 20 mmol) in 50 mL of dioxane.
-
Reagent Addition: Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.
-
In Situ Generation and Reaction: To the stirred solution, slowly add a solution of iodine (20.3 g, 80 mmol) in 50 mL of 1 M aqueous potassium iodide. The addition should be done portion-wise, and the color of iodine should disappear before adding the next portion.
-
Heating: After the addition is complete, heat the reaction mixture in a water bath at 60 °C for 30 minutes. A yellow precipitate of iodoform will form.
-
Workup: Cool the reaction mixture to room temperature. Destroy any excess iodine by adding a few drops of saturated sodium thiosulfate (B1220275) solution until the dark color disappears.
-
Isolation: Remove the iodoform by vacuum filtration. Transfer the filtrate to a separatory funnel and wash with 20 mL of diethyl ether. Acidify the aqueous layer with concentrated HCl until the pH is approximately 2. A white precipitate of benzoic acid will form.
-
Purification: Collect the benzoic acid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.
Quantitative Data for Haloform Reaction
| Methyl Ketone Substrate | Carboxylic Acid Product | Typical Yield |
| Acetophenone | Benzoic Acid | 85-95% |
| Propiophenone | Benzoic Acid | 80-90% |
| 2-Hexanone | Pentanoic Acid | 75-85% |
| Acetone | Acetic Acid | 70-80% |
Electrophilic Iodination of Aromatic Compounds
This compound generated in situ from sodium iodide and an oxidant (e.g., sodium hypochlorite) is an effective and milder alternative to elemental iodine for the electrophilic iodination of activated aromatic rings, such as phenols and anilines. This method often provides high yields and good regioselectivity, favoring para-substitution.
Experimental Protocol: Iodination of Vanillin (B372448)
-
Preparation: To a 100 mL round-bottom flask, add vanillin (1.52 g, 10 mmol) and sodium iodide (1.65 g, 11 mmol).
-
Dissolution: Add 20 mL of ethanol (B145695) and stir with a magnetic stir bar until all solids are dissolved.
-
Cooling: Cool the reaction flask in an ice-water bath with continuous stirring for approximately 5 minutes.
-
In Situ Generation and Reaction: Add 12 mL of 0.70 M aqueous sodium hypochlorite solution (commercial bleach) dropwise to the reaction mixture over a period of 10-15 minutes, maintaining the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for an additional 10 minutes.
-
Quenching: Add 5 mL of 10% aqueous sodium thiosulfate solution to quench any unreacted hypoiodite.
-
Isolation: Acidify the reaction mixture with 2 mL of 3 M HCl. A solid product should precipitate. Cool the flask in an ice bath for 10 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be recrystallized from aqueous ethanol.
Quantitative Data for Electrophilic Iodination of Phenols
| Phenol Substrate | Product | Typical Yield |
| Phenol | 4-Iodophenol | 85-95% |
| Vanillin | 5-Iodovanillin | 80-90% |
| p-Cresol | 2-Iodo-4-methylphenol | 70-80% |
| Salicylic Acid | 5-Iodosalicylic acid | 75-85% |
Hypoiodite-Mediated Cyclopropanation of Alkenes
A modern application of in situ generated hypoiodite is the catalytic cyclopropanation of alkenes. This method typically uses catalytic amounts of an iodide source (e.g., I₂) and a terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP) to react with an alkene and a carbon source like malononitrile (B47326).
Catalytic Cycle for Cyclopropanation
The proposed catalytic cycle involves the oxidation of iodide to a hypoiodite species, which then reacts with malononitrile to form an iodonium (B1229267) ylide intermediate. This intermediate then undergoes cyclopropanation with the alkene, regenerating the iodide catalyst.
Caption: Catalytic cycle for hypoiodite-mediated cyclopropanation.
Experimental Protocol: Cyclopropanation of Styrene (B11656) with Malononitrile
-
Preparation: To a screw-capped vial, add styrene (104 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and iodine (25.4 mg, 0.1 mmol, 10 mol%).
-
Solvent Addition: Add 2.0 mL of dichloromethane (B109758) (CH₂Cl₂).
-
Oxidant Addition: To the stirred mixture, add a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (0.26 mL, 2.0 mmol).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with 10 mL of CH₂Cl₂ and wash with 10 mL of saturated aqueous sodium thiosulfate solution, followed by 10 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture).
Quantitative Data for Catalytic Cyclopropanation
| Alkene Substrate | Cyclopropane Product | Typical Yield |
| Styrene | 2,2-Dicyano-1-phenylcyclopropane | 85-95% |
| 4-Methylstyrene | 2,2-Dicyano-1-(p-tolyl)cyclopropane | 80-90% |
| 1-Octene | 2,2-Dicyano-1-hexylcyclopropane | 60-70% |
| Indene | 1,1-Dicyanocyclopropa[a]indene | 90-98% |
Hypoiodite-Mediated Synthesis of Isoxazolines
The in situ generation of hypoiodite from catalytic potassium iodide (KI) and an oxidant like Oxone® facilitates the oxidative cyclization of aldoximes and alkenes to produce isoxazolines. This reaction proceeds through the formation of a nitrile oxide intermediate.
Catalytic Cycle for Isoxazoline (B3343090) Synthesis
The catalytic cycle begins with the oxidation of iodide to hypoiodite. The hypoiodite then reacts with an aldoxime to generate a nitrile oxide in situ. This highly reactive intermediate undergoes a 1,3-dipolar cycloaddition with an alkene to form the isoxazoline product, regenerating the iodide catalyst in the process.
Caption: Catalytic cycle for hypoiodite-mediated isoxazoline synthesis.
Experimental Protocol: Synthesis of 3-Phenyl-5-styrylisoxazoline
-
Preparation: In a round-bottom flask, dissolve benzaldoxime (B1666162) (121 mg, 1.0 mmol), styrene (156 mg, 1.5 mmol), and potassium iodide (16.6 mg, 0.1 mmol, 10 mol%) in 5 mL of acetonitrile.
-
Oxidant Addition: Add Oxone® (potassium peroxymonosulfate, 615 mg, 1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Workup: After the reaction is complete, quench by adding 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired isoxazoline.
Quantitative Data for Isoxazoline Synthesis
| Aldoxime Substrate | Alkene Substrate | Typical Yield |
| Benzaldoxime | Styrene | 80-90% |
| 4-Methoxybenzaldoxime | Styrene | 85-95% |
| 4-Nitrobenzaldoxime | Styrene | 70-80% |
| Benzaldoxime | 1-Octene | 65-75% |
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. Hypoiodite mediated synthesis of isoxazolines from aldoximes and alkenes using catalytic KI and Oxone as the terminal oxidant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. "Hypoiodite-Mediated Catalytic Cyclopropanation of Alkenes with Malonon" by Akira Yoshimura, T. Nicholas Jones et al. [digitalcommons.csbsju.edu]
Application Notes and Protocols for the Use of Sodium Hypoiodite in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium hypoiodite (B1233010) (NaIO) is a reactive, unstable inorganic reagent that serves as a potent oxidizing and iodinating agent in organic synthesis. Due to its instability, it is almost exclusively generated in situ, typically by the reaction of molecular iodine with a base such as sodium hydroxide (B78521). Despite its transient nature, sodium hypoiodite offers unique reactivity that has been harnessed in the synthesis of various pharmaceutical compounds and intermediates. Its applications primarily revolve around the haloform (specifically iodoform) reaction for the conversion of methyl ketones to carboxylic acids, selective oxidation of alcohols, and iodination of aromatic and heterocyclic systems. These application notes provide an overview of its utility and detailed protocols for its application in pharmaceutical synthesis.
Core Applications in Pharmaceutical Synthesis
This compound finds utility in several key transformations relevant to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
-
Haloform Reaction: This is the most well-documented application of this compound. It allows for the conversion of methyl ketones or compounds that can be oxidized to methyl ketones (e.g., certain secondary alcohols) into a carboxylic acid with one less carbon atom, and iodoform (B1672029) (CHI₃). This reaction is particularly useful for degrading a methyl ketone moiety to a carboxylic acid, a common functional group in many pharmaceuticals.
-
Oxidation of Alcohols: Similar to its chlorinated analog, sodium hypochlorite, this compound can be used as a mild oxidizing agent to convert secondary alcohols to ketones. This transformation is crucial in the synthesis of many steroid-based drugs and other complex molecules.
-
Iodination of Heterocycles: this compound, generated in situ, can act as an electrophilic iodinating agent for electron-rich aromatic and heterocyclic compounds. Iodinated heterocycles are valuable intermediates in pharmaceutical chemistry, often used in cross-coupling reactions to build molecular complexity. For instance, iodinated imidazoles are precursors to various bioactive molecules.
Data Presentation
The following table summarizes quantitative data for key applications of this compound in pharmaceutical synthesis.
| Application | Substrate | Product | Reagents | Reaction Conditions | Yield (%) | Reference |
| Haloform Reaction | Acetophenone (Model for pharmaceutical intermediates) | Benzoic Acid | Iodine, Sodium Hydroxide | Aqueous solution, gentle warming | ~70-80% | General Organic Chemistry |
| Steroid Modification | Cortisol Acetonide | 18-Iodo Cortisol Acetonide Intermediate | Iodine, Potassium Hydroxide | Not specified | Not specified in abstract | [1] |
| Iodination of Heterocycles | Imidazole | 4-Iodoimidazole | Iodine, Sodium Iodide, Sodium Hydroxide | Water, 0°C to rt, 6h | 70.2% | [2][3] |
| Oxidation of Alcohols | Secondary Alcohols (general) | Ketones | Sodium Hypochlorite (as precursor) | Acetic acid, 15-25°C | High | [4][5] |
Experimental Protocols
Protocol 1: In Situ Generation of this compound Solution
This protocol describes the preparation of a this compound solution for immediate use in synthesis.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M) in distilled water and cool it in an ice bath to 0-5 °C.
-
Slowly add solid iodine (I₂) to the cold, stirred NaOH solution. The amount of iodine should be calculated based on the stoichiometry of the subsequent reaction.
-
Continue stirring until the iodine has completely dissolved, resulting in a pale-yellow solution of this compound, sodium iodide, and remaining sodium hydroxide.
-
Use this solution immediately for the intended reaction, as this compound is unstable and will disproportionate over time.
Logical Relationship for In Situ Generation of this compound
Protocol 2: Synthesis of a Carboxylic Acid from a Methyl Ketone via the Haloform Reaction (General Procedure)
This protocol outlines the conversion of a methyl ketone, a common moiety in pharmaceutical precursors, to a carboxylic acid.
Materials:
-
Methyl ketone substrate
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, for workup)
-
Diethyl ether or other suitable organic solvent
-
Sodium thiosulfate (B1220275) (for quenching)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the methyl ketone substrate in a suitable solvent (e.g., dioxane, methanol, or water, depending on solubility).
-
Prepare a solution of this compound in situ as described in Protocol 1, or separately add a solution of iodine in potassium iodide, followed by a solution of sodium hydroxide.
-
Slowly add the this compound solution (or the I₂/KI and NaOH solutions) to the stirred solution of the methyl ketone at room temperature or with gentle warming.
-
A yellow precipitate of iodoform (CHI₃) should form. Continue stirring until the reaction is complete (monitor by TLC).
-
After the reaction is complete, cool the mixture and quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the dark color disappears.
-
Filter the mixture to remove the iodoform precipitate.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the carboxylic acid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Haloform Reaction Workflow
Protocol 3: Synthesis of 18-Hydroxycortisol Intermediate via Hypoiodite Reaction (Conceptual Protocol based on Literature)
This protocol is based on the reported synthesis of 18-hydroxylated corticosteroids and outlines a potential procedure.[1] The actual experimental conditions would require optimization.
Materials:
-
Cortisol 17,21-acetonide (starting material)
-
Iodine (I₂)
-
Potassium hydroxide (KOH) or another suitable base
-
Solvent (e.g., tetrahydrofuran/water)
Procedure:
-
Dissolve the cortisol 17,21-acetonide in a suitable solvent mixture.
-
In a separate flask, prepare a solution of potassium hypoiodite by dissolving iodine in a cold aqueous solution of potassium hydroxide.
-
Slowly add the potassium hypoiodite solution to the stirred solution of the steroid at a controlled temperature (e.g., 0-25 °C).
-
The reaction involves the functionalization of the C-18 methyl group. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, the reaction would be worked up to isolate the 18-iodo intermediate. This intermediate is then typically converted to the 18-hydroxy derivative in subsequent steps, for example, via solvolysis with a silver salt.[1]
Signaling Pathway for Steroid 18-Hydroxylation
References
- 1. Convenient synthesis of 18-hydroxylated cortisol and prednisolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Iodoimidazole synthesis - chemicalbook [chemicalbook.com]
- 3. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]
- 4. ursula.chem.yale.edu [ursula.chem.yale.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
Troubleshooting & Optimization
How to prevent the disproportionation of sodium hypoiodite?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium hypoiodite (B1233010) (NaIO). Our goal is to help you prevent its disproportionation and ensure the reliability of your experiments.
Troubleshooting Guide: Unstable Sodium Hypoiodite Solutions
Encountering rapid degradation of your this compound solution? Use this guide to diagnose and resolve common issues.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of oxidizing power (yellow/brown color fades quickly) | High Temperature: The disproportionation of this compound is highly temperature-dependent. Elevated temperatures significantly accelerate the decomposition into sodium iodide and sodium iodate (B108269). | Maintain the solution temperature at or below 4°C (refrigerated or in an ice bath) during preparation, storage, and use. |
| Precipitate formation or cloudiness | Incorrect pH: this compound is most stable in a neutral to slightly acidic pH range (approximately 5-7). In alkaline conditions (pH > 8), it rapidly disproportionates.[1] | Adjust the pH of your solution to the 5-7 range using a suitable buffer system. Avoid using strong acids, which can cause the formation of hypoiodous acid and elemental iodine. |
| Inconsistent experimental results | High Concentration: Concentrated solutions of this compound are more prone to disproportionation. | Prepare and use dilute solutions of this compound whenever possible. If a higher concentration is required, prepare it fresh immediately before use. |
| Solution degrades even under recommended conditions | Light Exposure: Like other hypohalites, this compound solutions can be sensitive to light, which can catalyze decomposition. | Store the solution in an amber or opaque container to protect it from light. |
| Metal Ion Contamination: Trace amounts of certain metal ions can catalyze the decomposition of hypohalites. | Use high-purity water and reagents for your preparations. Ensure all glassware is thoroughly cleaned to remove any metal residues. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the disproportionation of this compound?
A1: this compound (NaIO) in aqueous solution undergoes disproportionation to form sodium iodate (NaIO₃) and sodium iodide (NaI). The overall balanced chemical equation for this redox reaction is:
3NaIO (aq) → NaIO₃ (aq) + 2NaI (aq)
In this reaction, the iodine in the hypoiodite ion (IO⁻), which has an oxidation state of +1, is simultaneously oxidized to +5 in the iodate ion (IO₃⁻) and reduced to -1 in the iodide ion (I⁻).
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of this compound. It is most stable in neutral to slightly acidic conditions (pH 5-7). In alkaline solutions (pH > 8), the rate of disproportionation increases significantly.[1]
Q3: What is the effect of temperature on the disproportionation rate?
A3: The rate of disproportionation is highly sensitive to temperature. Lower temperatures dramatically slow down the reaction. For optimal stability, it is recommended to prepare and store this compound solutions at low temperatures, ideally between 0-5°C.[1]
Q4: Can I prepare a stock solution of this compound and store it?
A4: Due to its inherent instability, it is generally not recommended to prepare and store stock solutions of this compound for extended periods. For most applications, it is best to prepare the solution in situ or immediately before use. If short-term storage is necessary, it should be in a dilute, pH-controlled, and refrigerated environment, protected from light.
Q5: Are there any stabilizing agents that can be added to a this compound solution?
A5: While research into specific stabilizers for this compound is limited, principles from stabilizing other hypohalites, like sodium hypochlorite (B82951), may be applicable. The use of buffers to maintain an optimal pH is a primary method of stabilization. The addition of certain sequestering agents to chelate metal ions could also potentially improve stability. However, any potential stabilizer must be tested for compatibility with the intended application.
Data Presentation: Factors Influencing Hypohalite Stability
While specific kinetic data for this compound is not extensively available in a comparative format, the following table summarizes the general effects of various factors on the stability of hypohalites, with sodium hypochlorite serving as a well-documented analogue.
| Factor | Effect on Stability | Recommendation for this compound |
| Temperature | Stability decreases significantly with increasing temperature. | Maintain solutions at 0-5°C. |
| pH | Most stable at neutral to slightly acidic pH (5-7); rapid decomposition in alkaline conditions. | Buffer the solution to a pH between 5 and 7. |
| Concentration | Higher concentrations lead to faster decomposition. | Use the most dilute solution that is effective for the application. |
| Light Exposure | UV light can accelerate decomposition. | Store in amber or opaque containers. |
| Metal Ions | Transition metal ions can catalyze decomposition. | Use high-purity reagents and clean glassware. |
Experimental Protocols
Protocol for In-Situ Generation of this compound for Organic Synthesis (e.g., Haloform Reaction)
This protocol is suitable for reactions where this compound is used immediately as it is formed.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Solvent appropriate for the organic reaction
-
Reaction vessel
-
Ice bath
Procedure:
-
Dissolve the organic substrate in the chosen solvent in the reaction vessel.
-
Cool the reaction vessel to 0-5°C using an ice bath.
-
Prepare a cold, dilute solution of sodium hydroxide.
-
Slowly add the iodine crystals to the reaction mixture with vigorous stirring.
-
Gradually add the cold, dilute sodium hydroxide solution to the reaction mixture. The this compound will be generated in situ and react with the substrate.
-
Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC-MS).
Protocol for Preparation of a Temporarily Stabilized this compound Solution
This protocol aims to prepare a solution of this compound with minimized immediate disproportionation for short-term experimental use.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Phosphate (B84403) buffer (pH 6.5)
-
High-purity water
-
Volumetric flasks (amber or wrapped in foil)
-
Ice bath
Procedure:
-
Prepare a dilute solution of sodium hydroxide in high-purity water and cool it to 0-5°C in an ice bath.
-
In a separate cooled volumetric flask, dissolve a calculated amount of iodine in the cold sodium hydroxide solution with constant stirring until the iodine is fully dissolved. This should be done in the ice bath.
-
Slowly add the prepared phosphate buffer (pH 6.5) to the hypoiodite solution to adjust the pH to the desired range. Monitor the pH carefully.
-
Keep the final solution in the amber volumetric flask and store it in a refrigerator at or below 4°C.
-
Use the solution as soon as possible, preferably within a few hours of preparation.
Visualizations
Disproportionation of this compound
Caption: The disproportionation of this compound into sodium iodate and sodium iodide.
Factors Influencing this compound Stability
Caption: Key factors that influence the stability of this compound solutions.
References
Factors affecting the stability of sodium hypoiodite solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the factors affecting the stability of sodium hypoiodite (B1233010) (NaIO) solutions. Given the inherent instability of sodium hypoiodite, this guide is intended for researchers, scientists, and drug development professionals to mitigate common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution rapidly losing its potency?
This compound is an inherently unstable compound that readily undergoes decomposition.[1][2] The primary reason for its rapid loss of potency is its tendency to disproportionate into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][2] This decomposition is significantly influenced by factors such as temperature, pH, concentration, and exposure to light.
Q2: What are the main decomposition pathways for this compound?
This compound solutions primarily decompose through two main pathways. The most significant is a disproportionation reaction where hypoiodite ions (IO⁻) react with each other to form iodide (I⁻) and iodate (IO₃⁻) ions. A secondary pathway, similar to other hypohalites, can lead to the formation of the corresponding halide (iodide) and oxygen gas.
Q3: How does pH affect the stability of my this compound solution?
The pH of the solution is a critical factor in its stability. Alkaline conditions (higher pH) generally favor the stability of hypohalite solutions.[3] In acidic or even neutral solutions, the equilibrium shifts towards the formation of hypoiodous acid (HIO), which is also unstable and decomposes. For optimal, albeit brief, stability, it is recommended to maintain a pH between 10.5 and 11.5.[3]
Q4: Can I store a this compound solution for later use?
Due to its extreme instability, it is not recommended to store this compound solutions.[1] For applications requiring this reagent, it is standard practice to prepare it in-situ immediately before use. This is typically achieved by reacting iodine with a cold, dilute solution of sodium hydroxide (B78521).
Q5: What is the influence of temperature on the decomposition rate?
Elevated temperatures significantly accelerate the decomposition of this compound.[4] It is crucial to prepare and use the solution at low temperatures to minimize the rate of degradation. For instance, studies on the more stable sodium hypochlorite (B82951) show that an increase in temperature from 25°C to 35°C can triple the rate of decomposition. A similar, if not more pronounced, effect is expected for this compound.
Q6: Does the concentration of the solution affect its stability?
Yes, higher concentrations of this compound will lead to a faster rate of decomposition.[3] The disproportionation reaction is concentration-dependent. Therefore, it is advisable to work with dilute solutions whenever the experimental conditions permit.
Q7: Are there any common contaminants I should be aware of?
The presence of certain metal ions, such as copper, iron, nickel, and cobalt, can act as powerful catalysts for the decomposition of hypohalite solutions.[3] It is essential to use high-purity reagents and thoroughly clean all glassware to avoid introducing these catalytic impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid color change (loss of pale yellow) and loss of oxidizing power. | Decomposition of this compound. | Prepare the solution fresh (in-situ) immediately before use. Ensure the sodium hydroxide solution is cold and dilute. |
| Inconsistent experimental results. | Variable concentration of this compound due to decomposition. | Standardize the preparation method, including temperature and time between preparation and use. Perform a quick concentration check (e.g., titration) if possible before each use. |
| Formation of a precipitate. | Likely the formation of sodium iodate (NaIO₃), which is less soluble. | This indicates significant decomposition. Discard the solution and prepare a fresh batch. Consider using a more dilute solution. |
| Unexpected side reactions in organic synthesis. | The presence of decomposition products (iodide and iodate) may interfere with the desired reaction pathway. | Purify reagents to remove metal contaminants. Control the reaction temperature rigorously. Use the hypoiodite solution immediately after its formation. |
Data on Factors Affecting Hypohalite Stability
While specific quantitative data for this compound is scarce due to its instability, the following table, based on data for the more stable sodium hypochlorite, illustrates the general trends. The effects on this compound are expected to be even more pronounced.
| Factor | Condition | Effect on Stability | Reference |
| Temperature | Increase from 25°C to 35°C | Decreases shelf life by a factor of ~3 | |
| pH | pH < 10.5 | Decreased stability | [3] |
| Concentration | Higher concentration | Increased rate of decomposition | [3] |
| Light | Exposure to UV light | Accelerates decomposition | |
| Impurities | Presence of Cu, Fe, Ni, Co | Catalyzes decomposition | [3] |
Experimental Protocols
Protocol 1: In-Situ Preparation of this compound Solution
This protocol describes the common method for generating this compound for immediate use in a reaction.
Materials:
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice bath
-
Stir plate and stir bar
-
Glassware (beaker, flask)
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2M NaOH) in distilled water.
-
Cool the NaOH solution in an ice bath to below 10°C.
-
While stirring the cold NaOH solution, slowly add solid iodine (I₂) in small portions. The reaction is exothermic, so maintain the temperature.
-
Continue adding iodine until the solution develops a pale yellow color, indicating the presence of the hypoiodite ion (IO⁻). The following reaction occurs: I₂ + 2NaOH → NaI + NaIO + H₂O.
-
Use the resulting solution immediately for your experiment. Do not store.
Protocol 2: Iodometric Titration for Determination of Hypoiodite Concentration
This method can be used to determine the concentration of active hypoiodite in a freshly prepared solution.
Materials:
-
Freshly prepared this compound solution
-
Potassium iodide (KI) solution (10%)
-
Sulfuric acid (H₂SO₄) or Acetic acid (CH₃COOH) (dilute solution, e.g., 1M)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Buret, flask, pipettes
Procedure:
-
Pipette a known volume of the freshly prepared this compound solution into an Erlenmeyer flask.
-
Add an excess of potassium iodide solution to the flask.
-
Acidify the solution by adding the dilute acid. This will cause the hypoiodite and any iodate present to react with the iodide, liberating iodine (I₂), which appears as a brown/yellow solution.
-
IO⁻ + 2I⁻ + 2H⁺ → I₃⁻ + H₂O
-
IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O
-
-
Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with sodium thiosulfate until the blue-black color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used and calculate the concentration of this compound.
Visualizations
References
Technical Support Center: Sodium Hypoiodite in Organic Synthesis
Welcome to the technical support center for the use of sodium hypoiodite (B1233010) in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the side reactions of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is sodium hypoiodite and why is it typically generated in situ?
A1: this compound (NaIO) is a highly reactive oxidizing agent used in various organic transformations, most notably the haloform reaction for the conversion of methyl ketones to carboxylic acids.[1] Due to its inherent instability in solution, where it readily disproportionates into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃), it is almost always generated in situ for immediate consumption by the substrate.[1] This approach minimizes decomposition and unwanted side reactions.[1]
Q2: What are the primary side reactions associated with this compound?
A2: The most common side reactions involving this compound include:
-
Disproportionation: The primary decomposition pathway where this compound converts to sodium iodide and sodium iodate. This is accelerated by heat, high concentrations of base, and exposure to light.
-
Unwanted Iodination: Electrophilic iodination of other reactive sites in the substrate, such as activated aromatic rings (e.g., phenols) or other enolizable positions.[2][3][4]
-
Over-oxidation: In the oxidation of secondary alcohols to ketones, further oxidation or cleavage of the ketone can occur under harsh conditions.
-
Reactions with α,β-Unsaturated Ketones: While epoxidation can be a desired outcome, other addition or rearrangement reactions may occur.
Q3: My iodoform (B1672029) test is negative, even with a known methyl ketone. What could be the issue?
A3: A false negative in the iodoform test with a confirmed methyl ketone can arise from several factors:
-
Steric Hindrance: Bulky groups near the methyl ketone can prevent the approach of the hypoiodite reagent.[5]
-
Suboptimal Reagent Concentration: The concentrations of the iodine and base are crucial. If they are too dilute, the reaction may not proceed to completion.[5]
-
Incorrect Reaction Temperature: While some reactions proceed at room temperature, gentle heating may be necessary. However, excessive heat can accelerate the disproportionation of the hypoiodite reagent.[5]
-
Impure Sample: The presence of impurities in the methyl ketone sample can interfere with the reaction.[5]
Q4: I am observing a poor yield in my haloform reaction. How can I optimize it?
A4: To improve the yield of your haloform reaction, consider the following:
-
Control the Temperature: Perform the reaction at a low temperature (e.g., 0-5 °C) to minimize the disproportionation of this compound.[1]
-
Use Dilute Base: Employ a dilute solution of sodium hydroxide (B78521) to generate the hypoiodite in situ. High concentrations of base favor the formation of sodium iodate.[1]
-
Slow Addition of Reagents: Add the iodine solution to the basic solution of your substrate slowly to ensure the hypoiodite is consumed as it is formed.
-
Ensure Purity of Starting Materials: Use pure starting materials to avoid side reactions with impurities.
Troubleshooting Guides
Issue 1: Formation of Unexpected Byproducts in Iodination Reactions
Problem: When attempting to iodinate a specific position on a molecule, you observe the formation of multiple iodinated products or other unexpected byproducts.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Substrate Reactivity | Your substrate may have multiple activated sites susceptible to electrophilic iodination. | Protect sensitive functional groups before carrying out the iodination. Alternatively, explore milder iodinating conditions or different in situ generation methods that may offer better selectivity. |
| Reaction Conditions | High temperatures or prolonged reaction times can lead to over-iodination or decomposition of the desired product. | Perform the reaction at a lower temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS) to quench it once the desired product is formed. |
| Reagent Stoichiometry | Using an excess of the iodinating reagent can lead to multiple iodinations. | Carefully control the stoichiometry of the iodine source. |
Issue 2: Low Yield in the Oxidation of a Secondary Alcohol to a Ketone
Problem: The conversion of a secondary alcohol to the corresponding ketone using this compound is inefficient.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Reagent Decomposition | The in situ generated this compound is decomposing before it can react with the alcohol. | Ensure the reaction is carried out at a low temperature and that the reagents are added slowly to maintain a low concentration of the hypoiodite at any given time. |
| Incomplete Oxidation | The reaction may not be going to completion. | Try extending the reaction time at a low temperature or slightly increasing the stoichiometry of the oxidizing agent. |
| Side Reactions | The ketone product may be susceptible to further reactions, such as the haloform reaction if it is a methyl ketone. | If the product is a methyl ketone, the haloform reaction will be a competing pathway. In this case, this compound may not be the ideal reagent for this transformation. |
Quantitative Data on Side Reactions
The following tables summarize quantitative data on common side reactions. Please note that yields can be highly dependent on the specific substrate and reaction conditions.
Table 1: Influence of Reaction Parameters on the Disproportionation of this compound [1]
| Parameter | Optimal Condition for NaIO Formation | Effect of Deviation | Primary Byproducts from Deviation |
| Temperature | Cold (e.g., 0–5 °C) | Elevated temperatures promote rapid disproportionation. | Sodium Iodate (NaIO₃) and Sodium Iodide (NaI) |
| Base Concentration | Dilute NaOH Solution | High NaOH concentration favors the formation of sodium iodate. | Sodium Iodate (NaIO₃) |
| pH | Near-neutral (maintained post-synthesis) | Alkaline (pH > 8) accelerates disproportionation. | Iodide and Iodate |
Table 2: Comparative Data for Haloform Reactions with Acetone [6]
| Parameter | Chloroform Reaction (Cl₂) | Bromoform Reaction (Br₂) | Iodoform Reaction (I₂) |
| Relative Reaction Rate | Slower | Faster | Fastest |
| Typical Reaction Conditions | Often requires elevated temperatures or longer reaction times. | Generally proceeds at room temperature or with mild heating. | Rapid reaction at room temperature. |
| Primary Side Reactions | Formation of chlorinated byproducts, potential for over-halogenation of other enolizable positions. | Similar to chlorination, but can be more selective. | Generally cleaner due to higher reactivity with the methyl ketone. |
Experimental Protocols
Protocol 1: Iodoform Test for a Methyl Ketone[2][6]
Objective: To qualitatively determine the presence of a methyl ketone.
Materials:
-
Test compound (ketone)
-
10% aqueous potassium iodide (KI) solution
-
Freshly prepared 5% sodium hypochlorite (B82951) (NaOCl) solution or 5% sodium hydroxide (NaOH) solution and iodine (I₂)
-
Dioxane (if the compound is not water-soluble)
-
Test tubes
-
Water bath
Procedure:
-
Dissolve 0.1 g or 4-5 drops of the test compound in 2 mL of water (if necessary, add a small amount of dioxane to aid solubility).
-
Add 2 mL of 5% NaOH solution.
-
Slowly add 10% KI solution dropwise while shaking until a faint yellow color persists.
-
If using NaOCl, add 10 mL of the 10% KI solution, followed by 10 mL of the freshly prepared NaOCl solution.
-
Gently warm the mixture in a water bath (around 60°C) for a few minutes.
-
Allow the test tube to stand at room temperature for 10-15 minutes.
-
Observation: A positive test is indicated by the formation of a pale yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" odor.
Protocol 2: Selective Iodination of Phenol[4]
Objective: To regioselectively iodinate phenol (B47542) at the para-position.
Materials:
-
Phenol
-
Potassium iodide (KI)
-
6% Sodium hypochlorite (NaOCl) solution
-
10% Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
2 M Hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a 100-mL round-bottom flask, dissolve 1 g of phenol in 20 mL of methanol with stirring.
-
Add 1 molar equivalent of potassium iodide and continue stirring until it dissolves.
-
Cool the flask in an ice/water bath.
-
Carefully add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.
-
Remove the ice bath and quench the reaction by adding 10 mL of a 10% sodium thiosulfate solution and stir for 5 minutes.
-
Acidify the solution to pH 3-4 with a 2 M solution of hydrochloric acid. The iodinated phenol will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization.
Visualizations
References
Technical Support Center: Optimizing Sodium Hypoiodite Oxidations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sodium hypoiodite (B1233010) oxidations.
Troubleshooting Guide
This guide addresses common issues encountered during sodium hypoiodite oxidations in a question-and-answer format.
Question: My reaction is sluggish or not going to completion. What are the likely causes and how can I fix it?
Answer:
Several factors can lead to a slow or incomplete reaction. Consider the following troubleshooting steps:
-
In-situ Reagent Generation: this compound is highly unstable and is almost always generated in situ.[1][2] Ensure the conditions for its formation are optimal. This is typically achieved by reacting a stable iodide salt (like sodium iodide) with an oxidant such as sodium hypochlorite (B82951) immediately before or during the reaction.[1]
-
Temperature: The reaction should be conducted under cold conditions. At higher temperatures, the hypoiodite ion rapidly disproportionates into inactive iodide and iodate (B108269) ions.[1] If your reaction is slow, ensure your cooling system is effective.
-
pH Control: The stability of this compound is pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 5-7).[1] Under alkaline conditions (pH > 8), it is prone to rapid disproportionation.[1] Use a buffered system or carefully add acid to maintain the optimal pH range.
-
Reagent Quality: The quality of the sodium hypochlorite solution used to generate the hypoiodite can affect the reaction. Older bleach solutions may have a lower concentration of active hypochlorite. It is advisable to use a fresh, unopened bottle of commercial bleach or titrate the solution to determine its exact concentration.
Question: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
Answer:
Side product formation is a common issue. Here are some strategies to enhance selectivity:
-
Over-oxidation: Primary alcohols can be oxidized to aldehydes and then further to carboxylic acids.[3] To stop at the aldehyde stage, you can try using a milder catalyst system or carefully controlling the stoichiometry of the oxidant.
-
Haloform Reaction: Methyl ketones and certain alcohols can undergo the haloform reaction, leading to the formation of iodoform (B1672029) (a yellow precipitate) and a carboxylate salt.[4][5] If this is not the desired outcome, you may need to choose a different oxidant or protect the methyl ketone functionality.
-
Substrate Decomposition: Some organic molecules may be sensitive to the reaction conditions. Lowering the reaction temperature or reducing the reaction time might minimize substrate degradation.
Question: My product yield is consistently low. What steps can I take to improve it?
Answer:
Low yields can be frustrating. Here’s a checklist to help improve your product recovery:
-
Optimize Reagent Stoichiometry: Carefully control the molar ratios of your substrate, iodide source, and oxidant. An excess of the oxidant can lead to side reactions, while an insufficient amount will result in an incomplete reaction.
-
Work-up Procedure: Ensure your work-up procedure is efficient at isolating the product. This may involve extraction, distillation, or chromatography. For volatile products, be cautious during solvent removal steps.[3]
-
Quenching: At the end of the reaction, any excess oxidant should be quenched to prevent further reactions during work-up. A solution of sodium bisulfite or sodium thiosulfate (B1220275) is commonly used for this purpose until a starch-iodide test is negative.[3]
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare this compound for an oxidation reaction?
A1: this compound is too unstable to be isolated as a solid.[2] It should be prepared in situ by reacting a source of iodide (e.g., sodium iodide or potassium iodide) with an oxidizing agent like sodium hypochlorite in the reaction mixture.[1] The reaction should be performed in a cold, dilute solution to prevent disproportionation.
Q2: How can I monitor the progress of my this compound oxidation?
A2: You can monitor the reaction progress using standard techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). To check for the presence of excess oxidant, you can use starch-iodide paper; a blue-black color indicates the presence of unreacted hypoiodite.[3]
Q3: What are the main safety precautions to consider when working with this compound?
A3: When preparing this compound from sodium hypochlorite, be aware that hypochlorite solutions can release toxic chlorine gas if acidified.[6] Reactions should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use this compound for the oxidation of primary alcohols to carboxylic acids?
A4: Yes, with a modification of reaction conditions, primary alcohols can be oxidized to carboxylic acids.[7] This typically involves using a stronger oxidizing system or allowing for longer reaction times.
Data Presentation
Note: Specific quantitative data for this compound oxidations is limited in the literature. The following tables provide optimized conditions for the analogous and more commonly reported sodium hypochlorite oxidations. These values should serve as a starting point for optimizing your this compound reactions.
Table 1: General Reaction Conditions for Oxidation of Secondary Alcohols to Ketones
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-25°C | Minimizes side reactions and reagent decomposition.[8] |
| Solvent | Glacial Acetic Acid | Provides a suitable reaction medium.[8] |
| Oxidant | Aqueous Sodium Hypochlorite | Inexpensive and effective.[8] |
| Work-up | Quenching with NaHSO₃, extraction | Removes excess oxidant and isolates the product.[3] |
Table 2: Conditions for TEMPO-Catalyzed Oxidation of Alcohols to Aldehydes
| Parameter | Recommended Condition | Rationale |
| Catalyst | TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) | Enables selective oxidation of primary alcohols to aldehydes.[9] |
| Co-catalyst | Sodium Bromide | Enhances the catalytic cycle.[9] |
| pH | ~9.5 (maintained with NaHCO₃) | Optimizes catalyst turnover and reaction rate.[9] |
| Solvent System | Biphasic (e.g., Dichloromethane/Water) | Facilitates reaction and separation.[9] |
Experimental Protocols
Protocol 1: In-situ Generation of this compound and Oxidation of a Secondary Alcohol
This protocol describes a general procedure for the oxidation of a secondary alcohol to a ketone using in situ generated this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the secondary alcohol and a stoichiometric amount of sodium iodide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (commercial bleach) dropwise to the cooled and stirred reaction mixture. Maintain the temperature below 10°C throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium bisulfite until a starch-iodide test is negative.
-
Work-up: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by distillation, recrystallization, or column chromatography as required.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Iodine catalyzed oxidation of alcohols and aldehydes to carboxylic acids in water: a metal-free route to the synthesis of furandicarboxylic acid and terephthalic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. brainly.in [brainly.in]
- 5. m.youtube.com [m.youtube.com]
- 6. varsitytutors.com [varsitytutors.com]
- 7. Sodium Hypochlorite [organic-chemistry.org]
- 8. redox - How does the oxidation of NaI by sodium hypochlorite to give I+ work? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Hypoiodite Synthesis: A Technical Troubleshooting Guide
Technical Support Center
This guide addresses common issues encountered during the synthesis of sodium hypoiodite (B1233010), a notoriously unstable but useful reagent. Due to its transient nature, sodium hypoiodite is almost exclusively prepared in situ for immediate consumption in subsequent reactions, such as the haloform reaction. Successful synthesis is therefore defined by the successful outcome of the overall reaction in which it is an intermediate. This document provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so unstable?
This compound (NaIO) is the sodium salt of hypoiodous acid. Its instability stems from the iodine atom being in an unstable +1 oxidation state. It readily undergoes disproportionation, a reaction where it converts into more stable iodide (I⁻, -1 oxidation state) and iodate (B108269) (IO₃⁻, +5 oxidation state) ions. This decomposition is often the primary reason for synthesis failure.
Q2: Can this compound be isolated as a solid?
No, solid this compound has not been isolated. It is too unstable and decomposes rapidly.[1] For this reason, it is always generated in situ from iodine and a base, such as sodium hydroxide (B78521), immediately before or during its intended reaction.
Q3: What are the main factors influencing the success of a reaction involving this compound?
The key factors are temperature, pH (alkalinity), and the timely consumption of the hypoiodite by the substrate. Low temperatures and sufficient alkalinity can slow the rate of disproportionation, allowing the desired reaction to proceed.
Q4: My reaction did not proceed to completion. What are the likely causes?
Incomplete reactions are often due to the premature decomposition of the this compound. This can be caused by insufficient cooling, inadequate alkalinity, or slow reaction kinetics of your primary substrate, which allows time for the hypoiodite to disproportionate.
Troubleshooting Guide
This section provides solutions to common problems encountered when using in situ generated this compound.
Problem 1: No desired product is formed, or the yield is extremely low.
| Possible Cause | Suggested Solution |
| Rapid Disproportionation of this compound | The primary reason for failure is the rapid decomposition of this compound into iodide and iodate. This is accelerated by higher temperatures. |
| Insufficient Cooling | Maintain a low reaction temperature. For many procedures, such as the iodoform (B1672029) test, gentle warming to around 60°C is the maximum recommended temperature.[1][2] If the reaction is exothermic, ensure efficient heat dissipation with an ice bath. |
| Inadequate Alkalinity (Low pH) | The reaction requires a basic medium, typically using sodium hydroxide (NaOH). Ensure the concentration of the base is sufficient. The solution should remain alkaline throughout the reaction.[3][4] |
| Incorrect Order of Reagent Addition | For reactions like the iodoform test, the substrate is typically mixed with the base and then the iodine solution is added portion-wise.[2] This allows the hypoiodite to be formed in the presence of the substrate, increasing the likelihood of the desired reaction. |
Problem 2: A dark brown or black precipitate forms instead of the expected product.
| Possible Cause | Suggested Solution |
| Excess Iodine | The dark color is likely due to unreacted iodine. |
| Insufficient Base | Not enough sodium hydroxide was added to react with the iodine to form this compound. Add more base dropwise until the iodine color disappears.[2][3] |
Problem 3: The reaction is slow or stalls.
| Possible Cause | Suggested Solution |
| Low Reaction Temperature | While low temperatures suppress disproportionation, they can also slow down the desired reaction. Gentle warming may be necessary. For the iodoform test, if no precipitate forms in the cold, warming to 60°C is recommended.[2][5] |
| Poor Solubility of Substrate | If the organic substrate is not soluble in the aqueous medium, the reaction will be slow. A co-solvent like dioxane may be added to improve solubility.[2][5] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for a typical reaction involving the in situ generation of this compound, based on protocols for the iodoform test.
| Parameter | Recommended Value/Range | Notes |
| Temperature | Room Temperature to 60°C | Start at room temperature. Gentle warming can be applied if the reaction is slow, but exceeding 60°C significantly increases the rate of disproportionation.[1][2] |
| Sodium Hydroxide Concentration | 5% - 10% (w/v) | A sufficient excess of base is crucial to drive the formation of hypoiodite and maintain an alkaline environment.[2][5] |
| Iodine Reagent | Potassium Iodide-Iodine Solution | Typically prepared by dissolving iodine (I₂) in an aqueous solution of potassium iodide (KI) to form the I₃⁻ ion, which is more soluble.[5] |
Experimental Protocols
Protocol: Iodoform Test for a Methyl Ketone (e.g., Acetone)
This protocol describes a standard laboratory procedure for the iodoform test, which relies on the in situ generation of this compound.
Materials:
-
Acetone (or the sample to be tested)
-
5% Sodium Hydroxide (NaOH) solution
-
Potassium Iodide-Iodine (KI-I₂) reagent (prepared by dissolving 10 g of I₂ and 20 g of KI in 100 mL of water)[5]
-
Dioxane (if the sample is not water-soluble)
-
Test tubes
-
Water bath
Procedure:
-
Dissolve 4-5 drops (or approximately 0.1 g) of the sample in 2 mL of distilled water in a test tube. If the sample is not soluble, add dioxane dropwise until a clear solution is obtained.[2][5]
-
Add 2 mL of 5% sodium hydroxide solution to the test tube.
-
Slowly add the potassium iodide-iodine reagent dropwise while shaking the test tube, until a persistent dark iodine color remains.[2]
-
Allow the mixture to stand at room temperature for 2-3 minutes.
-
If no yellow precipitate (iodoform) forms, gently warm the test tube in a water bath at approximately 60°C for about 2 minutes. If the dark color fades, add more of the KI-I₂ reagent until the color persists.[2][5]
-
Remove the test tube from the water bath. If excess iodine color is present, add a few drops of 5% NaOH solution until the color disappears.
-
Dilute the mixture with an equal volume of water and allow it to stand for 10-15 minutes.[5]
-
A positive test is indicated by the formation of a yellow precipitate of iodoform (CHI₃), which has a characteristic "antiseptic" smell.[3]
Diagrams
Caption: Troubleshooting workflow for failed this compound synthesis.
References
Technical Support Center: Temperature Control in Sodium Hypoiodite Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with sodium hypoiodite (B1233010) reactions, such as the haloform or iodoform (B1672029) reaction.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in sodium hypoiodite reactions?
Precise temperature control is essential for several reasons. The reaction to form this compound and its subsequent reactions (e.g., the iodoform reaction) can be strongly exothermic.[1] Poor temperature management can lead to a rapid increase in reaction rate, causing the reaction to become vigorous and potentially boil over.[1] Furthermore, this compound and other hypohalites are thermally unstable and decompose at elevated temperatures, which reduces yield and can lead to the formation of undesired byproducts like sodium iodate (B108269).[2][3][4]
Q2: What are the primary consequences of inadequate temperature control?
Inadequate temperature control can result in:
-
Reduced Product Yield: The primary reagent, this compound, can decompose at higher temperatures, making it unavailable for the desired reaction.[2][4] Overheating can also promote side reactions.
-
Formation of Byproducts: Elevated temperatures can cause the disproportionation of hypoiodite to iodate and iodide, complicating product purification.
-
Safety Hazards: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing solvent to boil violently or the reaction vessel to fail.[1][5]
-
Inconsistent Results: Poor temperature management leads to variability between batches, making experimental results difficult to reproduce.
Q3: My reaction is slow or not proceeding. Could the temperature be too low?
Yes. While high temperatures are a concern, excessively low temperatures can significantly slow down the reaction rate.[1] Chemical reaction rates are highly dependent on temperature; a general rule of thumb is that the rate approximately doubles for every 10°C increase.[1][6] If the reaction is proceeding too slowly, a gentle and controlled increase in temperature may be necessary. For some iodoform tests, gentle warming to around 60°C is recommended if no precipitate forms in the cold.[7][8][9]
Q4: How does temperature affect the stability of the this compound reagent?
This compound, like sodium hypochlorite (B82951), is sensitive to heat.[2][3] The rate of decomposition increases significantly with rising temperature.[2] To maintain the integrity of the reagent, it is often generated in situ at low temperatures (e.g., 0 to -5 °C) and used immediately.[10] Storing stock solutions at cool temperatures (e.g., 15°C) and away from light is crucial to minimize degradation.[2][11]
Troubleshooting Guide
Problem 1: The reaction temperature is rising too quickly (runaway reaction).
-
Possible Cause: The reaction is highly exothermic, and the rate of heat generation exceeds the rate of heat removal. This is common in haloform reactions.[1][5]
-
Immediate Solution:
-
Preventative Measures for Future Experiments:
-
Use an efficient cooling bath: Ensure the cooling bath has good thermal contact with the reaction flask and is maintained at the target temperature. A simple ice-water bath maintains 0°C.[12] For lower temperatures, use salt-ice or dry ice-solvent baths.[12][14][15]
-
Slow reagent addition: Add one of the reagents dropwise using an addition funnel. This allows the cooling system to dissipate the heat as it is generated, preventing accumulation.
-
Pre-cool reagents: Cool the reactants to the target reaction temperature before mixing.
-
Dilute the reaction mixture: Using a larger volume of solvent can help absorb the heat generated.
-
Problem 2: No product or a very low yield of iodoform is observed.
-
Possible Cause 1: Reagent Decomposition. The reaction may have been run at too high a temperature, causing the this compound to decompose before it could react with the substrate.[2][4]
-
Solution: Repeat the reaction at a lower, strictly controlled temperature. Ensure the sodium hydroxide (B78521) and iodine (or other reagents used to generate hypoiodite) are mixed at low temperatures.[10]
-
Possible Cause 2: Reaction Temperature is Too Low. The activation energy barrier is not being overcome, leading to an extremely slow reaction rate.[6][16]
-
Solution: After an initial period at low temperature, allow the reaction to slowly warm to room temperature or warm it gently in a water bath (e.g., to 40-60°C) while monitoring carefully.[7][9]
-
Possible Cause 3: Incorrect Substrate. The substrate may not be suitable for the iodoform reaction. The test is positive for methyl ketones and secondary alcohols that can be oxidized to methyl ketones.[17] Ethanol is the only primary alcohol that gives a positive test.[18]
-
Solution: Verify that the substrate contains the required CH₃CO- or CH₃CH(OH)- group.
Problem 3: The reaction temperature is fluctuating and unstable.
-
Possible Cause: The cooling bath is not being maintained effectively. For example, the ice in an ice bath may have melted, or the dry ice in a dry ice bath may have sublimated.[12][13]
-
Solution:
-
Monitor the cooling bath continuously.
-
For ice baths, ensure a mixture of ice and water is present to maintain 0°C.[13]
-
For dry ice baths, add small pieces of dry ice periodically to maintain the desired temperature.[12][13]
-
Ensure the reaction flask is adequately insulated, for example by using a Dewar flask for the cooling bath.[14]
-
Use a temperature controller or a cryostat for long-duration reactions requiring high stability.[12][15]
-
Data Presentation: Temperature Effects
Table 1: Effect of Temperature on Hypohalite Reaction Efficacy and Stability
| Parameter | Temperature | Observation | Source(s) |
|---|---|---|---|
| Reaction Rate | Increase of 10°C | Reaction rate approximately doubles. | [1] |
| Pulp Dissolution (1% NaOCl) | 20°C vs. 45°C | Equally effective as 5.25% NaOCl at 20°C. | [19][20] |
| Pulp Dissolution (1% NaOCl) | 45°C vs. 60°C | 60°C is significantly more effective than 45°C. | [19][20] |
| Antimicrobial Efficacy | 20°C vs. 45°C | A 100-fold increase in killing efficacy against E. faecalis. | [19][21] |
| Reagent Stability (NaOCl) | Increase of 10°C | Decomposition rate increases by a factor of ~3.5. | [2] |
| Storage Recommendation | ~15°C (60°F) | Ideal for minimizing decomposition and extending shelf life. |[2][11] |
Table 2: Common Cooling Baths for Sub-Ambient Temperature Control
| Cooling Agent | Solvent | Achievable Temperature (°C) | Source(s) |
|---|---|---|---|
| Crushed Ice | Water | 0 | [12] |
| Crushed Ice | NaCl (saturated) | -10 to -20 | [12][15] |
| Dry Ice | Acetone | -78 | [14][15] |
| Dry Ice | Acetonitrile | -40 | [15] |
| Liquid Nitrogen | Dichloromethane | -92 |[15] |
Experimental Protocols
Protocol 1: General Setup for a Cooled Reaction
-
Select an appropriate vessel: Choose a round-bottom flask of a size where the reactants will occupy no more than half the volume.
-
Prepare the cooling bath: Select a cooling bath from Table 2 appropriate for the target temperature. The bath container (e.g., a Dewar flask or an insulated basin) should be large enough to surround the lower half of the reaction flask.[14]
-
Assemble the apparatus:
-
Place the cooling bath on a magnetic stir plate.
-
Securely clamp the reaction flask so that it is immersed in the cooling bath but not touching the bottom.
-
Add a magnetic stir bar to the reaction flask.
-
Insert a low-temperature thermometer or thermocouple into the reaction mixture to monitor the internal temperature. Ensure the probe does not interfere with the stir bar.[15]
-
If adding reagents, use a pressure-equalizing dropping funnel.
-
-
Execution:
-
Begin stirring to ensure even temperature distribution.
-
Allow the solvent and initial reactants to cool to the target temperature before starting any additions.
-
Add subsequent reagents slowly and dropwise to manage the heat of reaction.
-
Continuously monitor the internal temperature and replenish the cooling bath as needed (e.g., by adding more ice or dry ice).[13]
-
Protocol 2: Iodoform Test with Gentle Heating
This protocol is adapted for testing for methyl ketones or suitable alcohols.[7][8][9]
-
Initial Mixture: In a test tube, dissolve 4-5 drops (or 0.1 g) of the compound in 2 mL of water (use dioxane for insoluble compounds). Add 2 mL of 5% sodium hydroxide solution.
-
Reagent Addition: Add a potassium iodide-iodine reagent dropwise while shaking until a persistent dark iodine color remains.
-
Observation at Room Temperature: Allow the mixture to stand at room temperature for 2-3 minutes. Observe for the formation of a pale yellow precipitate (iodoform).[9]
-
Controlled Heating: If no precipitate forms, warm the test tube in a water bath set to approximately 60°C for about 2 minutes.[9] Do not overheat, as this can cause reagent decomposition.
-
Final Steps: If the iodine color fades during heating, add more reagent until the color persists. Remove any excess iodine by adding a few drops of sodium hydroxide solution. Dilute with an equal volume of water and let it stand for 10-15 minutes. A positive result is the formation of the yellow iodoform (CHI₃) precipitate, which has a characteristic "medical" smell.[7][8]
Visualizations
Caption: Troubleshooting workflow for diagnosing and solving temperature control issues.
Caption: Relationship between temperature, reaction rates, and product yield.
Caption: Diagram of a standard experimental setup for temperature-controlled reactions.
References
- 1. d-nb.info [d-nb.info]
- 2. hillbrothers.com [hillbrothers.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Going above temp on Haloform reaction Acetone and Bleach? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.tcd.ie [chemistry.tcd.ie]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Amasci.net - Sodium hypochlorite synthesis [amasci.net]
- 11. Sodium Hypochlorite (Bleach) Frequently Asked Questions [powellsolutions.com]
- 12. Virtual Lab - Cooling [stalke.chemie.uni-goettingen.de]
- 13. youtube.com [youtube.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. Tips & Tricks [chem.rochester.edu]
- 16. John Straub's lecture notes [people.bu.edu]
- 17. Haloform reaction - Wikipedia [en.wikipedia.org]
- 18. Iodoform Test: Principle, Procedure & Uses Explained [vedantu.com]
- 19. researchgate.net [researchgate.net]
- 20. yoursmile.ch [yoursmile.ch]
- 21. [PDF] The effects of temperature on sodium hypochlorite short-term stability, pulp dissolution capacity, and antimicrobial efficacy. | Semantic Scholar [semanticscholar.org]
Troubleshooting low yields in sodium hypoiodite-mediated reactions.
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common issues, particularly low yields, encountered in reactions mediated by sodium hypoiodite (B1233010) (NaIO).
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield significantly lower than expected?
Low yields in sodium hypoiodite-mediated reactions are most commonly linked to the inherent instability of the reagent.[1][2] this compound is prone to rapid disproportionation into the unreactive sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][3] This process is highly sensitive to reaction conditions. Other factors include competing side reactions with the substrate or product, and sub-optimal reaction parameters.
Q2: How can I minimize the decomposition of my this compound reagent?
Since this compound is too unstable to be isolated, it is almost always generated in situ (in the reaction mixture).[2][4] Control over the generation conditions is critical to prevent decomposition. Key parameters to control are temperature, pH, and reactant concentration. The reagent should be prepared cold and consumed immediately by the substrate.[1]
Q3: What are the optimal conditions for the in situ generation of this compound?
The most common method involves the reaction of elemental iodine (I₂) with a cold, dilute aqueous solution of sodium hydroxide (B78521) (NaOH).[1] Optimal formation is favored by maintaining a low temperature and using a dilute base. High concentrations of base and elevated temperatures strongly promote the undesired disproportionation to sodium iodate.[1][2]
Q4: My reaction is not proceeding to completion. What should I investigate?
If the reaction stalls, it could be due to the complete decomposition of the hypoiodite reagent before all the starting material has been consumed. Consider the slow addition of the in situ generated reagent to the substrate to ensure its immediate use. Also, verify the quality and stoichiometry of your starting materials (iodine and sodium hydroxide). In some cases, impurities can interfere with the reaction.[5]
Q5: I am observing the formation of iodoform (B1672029) (a yellow precipitate) when it's not my desired product. Why is this happening?
The formation of iodoform (CHI₃) is the basis of the haloform reaction.[4][6] This occurs if your starting material or product is a methyl ketone or a compound that can be oxidized to a methyl ketone (like certain secondary alcohols).[4] The this compound acts as both an oxidant and a halogenating agent in this pathway. If this is an undesired side reaction, modification of the substrate may be necessary.
Troubleshooting Guide
This section provides a logical approach to diagnosing and resolving low-yield issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low yields.
Data Summary: Optimizing Reagent Generation
The stability of this compound is paramount for reaction success. The following table summarizes the key parameters for its in situ generation.
| Parameter | Optimal Condition for NaIO Formation | Effect of Deviation | Primary Byproduct from Deviation |
| Temperature | Cold (e.g., 0–5 °C)[1] | Elevated temperatures | Promotes rapid disproportionation of NaIO[1] |
| Base Concentration | Dilute NaOH Solution[1][2] | High NaOH concentration | Favors the formation of sodium iodate (NaIO₃)[1][2] |
| pH | Near-neutral (post-synthesis) | Alkaline (pH > 8) | Accelerates disproportionation into iodide and iodate[1] |
| Usage | Immediate consumption after generation | Delayed use | Allows time for decomposition |
Competing Reaction Pathways
Understanding the desired reaction versus the primary decomposition pathway is crucial.
Caption: Desired reaction pathway vs. reagent decomposition pathway.
Key Experimental Protocols
Protocol 1: In Situ Generation of this compound
This protocol describes the standard laboratory method for preparing an aqueous solution of this compound for immediate use in an organic reaction.
Materials:
-
Sodium hydroxide (NaOH)
-
Elemental Iodine (I₂)
-
Distilled water
-
Ice-salt bath
Procedure:
-
Prepare a dilute solution of sodium hydroxide (e.g., 2 M) in a flask equipped with a magnetic stirrer.
-
Cool the NaOH solution to 0–5 °C using an ice-salt bath. Vigorous stirring is essential.
-
Slowly add solid iodine (I₂) portion-wise to the cold, stirred NaOH solution. The molar ratio of NaOH to I₂ should be 2:1 according to the stoichiometry: 2NaOH + I₂ → NaIO + NaI + H₂O.[1]
-
Continue stirring at 0–5 °C. The dark color of the iodine should fade as it reacts to form the pale yellow hypoiodite solution.
-
The resulting solution containing this compound should be used immediately in the subsequent reaction step to prevent decomposition.
Protocol 2: Oxidation of a Secondary Alcohol to a Ketone
This protocol provides an example of using in situ generated this compound to oxidize a secondary alcohol. Sodium hypochlorite (B82951) is often used as a co-oxidant to regenerate the catalytic iodide species, but this direct stoichiometric method is also common.
Materials:
-
Secondary alcohol (e.g., Cyclohexanol)
-
This compound solution (prepared as in Protocol 1)
-
Glacial acetic acid (optional, for pH control)
-
Diethyl ether or Dichloromethane (B109758) (for extraction)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine solution
-
Anhydrous magnesium or sodium sulfate
Procedure:
-
Dissolve the secondary alcohol in a suitable solvent in a reaction flask and cool the mixture in an ice bath.
-
Slowly add the freshly prepared, cold this compound solution (from Protocol 1) to the stirred alcohol solution over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C.[7]
-
After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then let it warm to room temperature. Monitor the reaction progress using TLC or GC.
-
Once the reaction is complete, quench the excess oxidant by adding saturated sodium thiosulfate solution until the yellow color disappears.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ketone product.
-
Purify the product as necessary, typically by distillation or column chromatography.
References
How to minimize byproduct formation in haloform reactions?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in haloform reactions.
Frequently Asked Questions (FAQs)
Q1: What is the haloform reaction and what are its primary products?
The haloform reaction is a chemical transformation used to convert methyl ketones, or substrates that can be oxidized to methyl ketones, into a carboxylate salt and a haloform (chloroform, bromoform, or iodoform).[1][2][3][4] The reaction is typically carried out using a halogen (chlorine, bromine, or iodine) and a strong base, such as sodium hydroxide (B78521).[1][3] Subsequent acidification of the carboxylate salt yields the corresponding carboxylic acid.[4][5]
Q2: What are the most common byproducts in a haloform reaction?
Common byproducts in haloform reactions include:
-
Incompletely halogenated ketones: These arise when not all three alpha-hydrogens on the methyl group are replaced by a halogen.[6]
-
Aldol (B89426) condensation products: This is a significant side reaction when the substrate has enolizable protons on the side of the carbonyl group opposite to the methyl group.[6]
-
Products from halogenation at other α-positions: If the substrate has other enolizable α-hydrogens, halogenation can occur at those sites as well, leading to a mixture of products.
-
Cannizzaro reaction products (for aldehydes): Although the haloform reaction is primarily for methyl ketones, acetaldehyde (B116499) is an exception.[1][3] Under strongly basic conditions, other aldehydes lacking alpha-hydrogens can undergo the Cannizzaro reaction, leading to a mixture of an alcohol and a carboxylic acid.
Q3: Can I run a haloform reaction on any ketone?
No, the haloform reaction is specific to methyl ketones (R-CO-CH₃) or compounds that can be oxidized to methyl ketones under the reaction conditions, such as certain secondary alcohols.[1][6] Acetaldehyde is the only aldehyde that gives a positive haloform test.[1][3]
Q4: Why is it difficult to stop the reaction at a monohalogenated stage under basic conditions?
Each successive halogenation of the methyl group makes the remaining alpha-hydrogens more acidic.[6] This increased acidity leads to a faster reaction with the base, resulting in rapid polyhalogenation.[2] Therefore, isolating a monohalogenated product under basic conditions is challenging.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Carboxylic Acid
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | * Increase reaction time and/or temperature: Ensure the reaction is allowed to proceed to completion. For slower reactions, gentle heating (e.g., 50-60 °C) can be beneficial.[7] * Use excess halogen and base: Stoichiometric amounts may not be sufficient to drive the reaction to completion. An excess of both reagents is generally recommended.[6][8] |
| Side reactions consuming starting material | * Optimize reaction conditions: Refer to the sections below on specific byproduct mitigation. * Consider a different base or solvent system: For example, using potassium tert-butoxide in tert-butanol (B103910) has been reported to improve yields for certain substrates by minimizing side reactions.[9] |
| Poor workup procedure | * Ensure complete acidification: After the reaction, the carboxylate salt needs to be fully protonated to the carboxylic acid. Check the pH of the aqueous layer to ensure it is sufficiently acidic (pH < 2). * Efficient extraction: Use an appropriate organic solvent to extract the carboxylic acid product. Multiple extractions will improve recovery. |
Issue 2: Formation of Aldol Condensation Byproducts
| Possible Cause | Troubleshooting Step |
| Substrate has enolizable protons on the non-methyl side | * Lower the reaction temperature: Aldol reactions are often favored at higher temperatures. Running the haloform reaction at or below room temperature can help minimize this side reaction. * Slow addition of the halogen: Adding the halogenating agent slowly to the mixture of the ketone and base can help to favor the faster haloform reaction over the aldol condensation. * Use a bulky, non-nucleophilic base: A hindered base like potassium tert-butoxide may selectively deprotonate the less sterically hindered methyl group, although strong bases are generally required for the haloform reaction. |
| High concentration of ketone | * Use a higher dilution: Lowering the concentration of the ketone can disfavor the bimolecular aldol condensation reaction. |
Issue 3: Halogenation at Other α-Positions
| Possible Cause | Troubleshooting Step |
| Substrate has multiple enolizable positions | * Careful choice of reaction conditions: While the methyl group is preferentially halogenated due to the accelerating effect of the first halogenation, some halogenation at other sites can occur. Lowering the temperature may increase selectivity. * Use of a more selective halogenating agent: Bromine is sometimes reported to be more selective than chlorine.[10] |
| Prolonged reaction time at elevated temperatures | * Monitor the reaction progress: Use techniques like TLC or GC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid over-halogenation. |
Data on Reaction Parameters
The following tables summarize the qualitative and semi-quantitative effects of different reaction parameters on the outcome of the haloform reaction.
Table 1: Comparison of Halogenating Agents
| Halogenating Agent | Reactivity | Selectivity | Typical Byproducts |
| Iodine (I₂) / NaOH | High | Good | Iodoform (often precipitates, driving the reaction) |
| Bromine (Br₂) / NaOH | High | Moderate | Bromoform, some bromination at other α-positions |
| Chlorine (Cl₂ as NaOCl) / NaOH | Moderate | Lower | Chloroform, chlorinated byproducts, potential for over-halogenation |
Table 2: Influence of Base Selection
| Base | Strength | Characteristics | Impact on Byproduct Formation |
| Sodium Hydroxide (NaOH) | Strong | Commonly used, inexpensive. | Can promote aldol condensation in susceptible substrates. |
| Potassium Hydroxide (KOH) | Strong | Similar to NaOH, sometimes offers better solubility in organic solvents. | Similar potential for aldol condensation as NaOH. |
| Potassium tert-Butoxide (KOtBu) | Very Strong | Bulky, non-nucleophilic base. | May improve selectivity for deprotonation at the methyl group, potentially reducing aldol products. However, its high basicity can also accelerate side reactions if not controlled. |
Table 3: Effect of Solvents
| Solvent System | Purpose | Impact on Reaction |
| Water | Standard solvent for NaOH/KOH. | Good for many substrates, but can be problematic for water-insoluble starting materials. |
| Dioxane/Water | Co-solvent for water-insoluble substrates. | Improves solubility and can lead to cleaner reactions and higher yields for hydrophobic molecules.[11] |
| tert-Butanol | Used with potassium tert-butoxide. | Can provide a non-aqueous environment, which may suppress certain water-mediated side reactions. |
| Methanol (B129727)/Water | Co-solvent system. | Can be effective, but methanol can also react with the intermediate trihaloketone to form an ester byproduct. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of Benzoic Acid from Acetophenone (B1666503)
This protocol is adapted from procedures that utilize sodium hypochlorite (B82951) (bleach) as the halogenating agent and is suitable for substrates like acetophenone where aldol condensation is not a major concern.[7][12]
Materials:
-
Acetophenone
-
Household bleach (e.g., Clorox®, containing ~8.25% sodium hypochlorite)
-
10 M Sodium hydroxide (NaOH) solution
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine acetophenone (1.0 eq) and bleach (4.5 eq of NaOCl).
-
Add 10 M NaOH solution (0.3 eq) to the mixture.
-
Heat the reaction mixture to 50-60 °C with vigorous stirring for 30-60 minutes. Monitor the reaction by TLC until the acetophenone is consumed.
-
Cool the mixture to room temperature and add a small amount of sodium sulfite to quench any excess hypochlorite. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material and non-acidic byproducts. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is less than 2. A white precipitate of benzoic acid should form.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.
Protocol 2: Minimizing Aldol Byproducts with a Bulky Base
This protocol is a conceptual adaptation for substrates prone to aldol condensation, employing a bulkier base to favor deprotonation at the less hindered methyl group.
Materials:
-
Methyl ketone substrate with other enolizable protons
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol (anhydrous)
-
Iodine (I₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methyl ketone substrate (1.0 eq) in anhydrous tert-butanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (3.5 eq) in tert-butanol. Stir for 15 minutes.
-
Add a solution of iodine (3.2 eq) in tert-butanol dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) to consume excess iodine.
-
Remove the tert-butanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether to remove non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the carboxylic acid.
-
Collect the product by vacuum filtration, wash with cold water, and dry.
Visualizations
References
- 1. Haloform reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Haloform Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. actascientific.com [actascientific.com]
- 5. orgosolver.com [orgosolver.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. webassign.net [webassign.net]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. 200 Years of The Haloform Reaction: Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webassign.net [webassign.net]
Technical Support Center: Selective Iodination with Sodium Hypoiodite
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the selectivity of iodination reactions using sodium hypoiodite (B1233010).
Frequently Asked Questions (FAQs)
Q1: What is sodium hypoiodite, and how is it typically generated for iodination reactions? A1: this compound (NaOI) is a reactive iodinating agent.[1] Due to its instability, it is almost always generated in situ (in the reaction mixture) rather than being isolated as a solid.[2] The most common method for its preparation involves the reaction of sodium iodide (NaI) with an oxidizing agent, typically an aqueous solution of sodium hypochlorite (B82951) (NaOCl, bleach), under controlled temperature conditions.[3][4] Another method involves reacting elemental iodine (I₂) with a base like sodium hydroxide.[5]
Q2: My reaction is producing a mixture of mono-, di-, and even tri-iodinated products. How can I improve mono-selectivity? A2: This issue, known as over-iodination, is common with highly activated aromatic compounds like phenols.[6] To favor the desired mono-iodinated product, you should carefully control the stoichiometry by using a single molar equivalent or a slight sub-stoichiometric amount of the iodinating agent relative to your substrate.[6] Additionally, running the reaction at a lower temperature (e.g., 0 °C) can decrease the overall reaction rate and enhance selectivity for mono-substitution.[3][6]
Q3: How can I control the regioselectivity of the iodination (ortho- vs. para- substitution)? A3: For phenols, the hydroxyl group is a strong ortho-, para- director.[3] Several factors influence the isomer ratio:
-
Steric Hindrance: Iodination often occurs preferentially at the para-position due to less steric hindrance compared to the ortho-positions.[5] If the para-position is already blocked, substitution will occur at an available ortho-position.[3]
-
Reaction Conditions: Milder conditions generally favor para-iodination.[6] High ortho-selectivity has been observed in some cases, potentially influenced by the coordination of auxiliary agents to the phenolic oxygen.[5]
-
Directing Groups: The electronic properties of other substituents on the aromatic ring are primary determinants of regioselectivity.[6]
Q4: What is the role of pH in the iodination of phenols? A4: pH is a critical parameter. Iodination of phenols is often conducted in basic aqueous solutions (e.g., dilute NaOH) which deprotonates the phenol (B47542) to the more reactive phenolate (B1203915) ion.[5][6][7] However, the stability of the hypoiodite reagent is also pH-dependent.[8] Therefore, the pH must be carefully optimized to ensure the substrate is sufficiently activated without causing significant decomposition of the iodinating agent.
Q5: The organic layer of my reaction remains brown or pink after extraction, even after a water wash. What does this mean and how can I fix it? A5: A persistent brown or pink color in the organic layer is typically due to the presence of residual elemental iodine (I₂).[9] This can be removed by washing the organic phase with a solution of a mild reducing agent, most commonly aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[9] These reagents reduce the colored iodine to colorless iodide ions (I⁻).[9]
Q6: My iodination reaction is very slow or does not go to completion. What are the potential causes? A6: An incomplete reaction can stem from several issues. The sodium hypochlorite solution may have degraded, as bleach solutions can lose their potency over time; using a fresh bottle is recommended.[9] Insufficient cooling during the dropwise addition of NaOCl can lead to the decomposition of the this compound reagent. Finally, ensure that the reaction is stirred efficiently to overcome any mass transfer limitations between phases.
Troubleshooting Guides
Issue 1: Poor Selectivity — Over-iodination
Symptom: Analysis of the crude product (by TLC, HPLC, NMR) shows significant quantities of di- and poly-iodinated species alongside the desired mono-iodinated product.
| Possible Cause | Recommended Solution |
| Excess Iodinating Agent | Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of NaI/NaOCl to the phenol substrate.[6] |
| High Reaction Temperature | Maintain a low temperature (0-5 °C) throughout the addition of the oxidant and for the duration of the reaction. This reduces the reaction rate and improves selectivity.[6] |
| Highly Activated Substrate | For very reactive phenols, consider using a milder iodinating system or further reducing the reaction temperature.[6] |
| Prolonged Reaction Time | Monitor the reaction progress using TLC or HPLC and quench the reaction as soon as the starting material is consumed to prevent further iodination of the product. |
Issue 2: Poor Regioselectivity — Incorrect Isomer Ratio
Symptom: The ratio of ortho- to para-iodinated product is not as desired.
| Possible Cause | Recommended Solution |
| Steric Effects | If para-substitution is desired and ortho- is the major product, check for electronic effects from other substituents. If ortho- is desired but sterically hindered, alternative synthetic routes like directed ortho-metalation may be necessary.[6] |
| Reaction Conditions Not Optimal | Milder conditions (lower temperature, controlled pH) typically favor the thermodynamically preferred para-isomer.[6] Experiment with different solvents, as this can influence the reactivity of the iodinating species.[6] |
| Substrate Properties | The inherent directing effects of the functional groups on the aromatic ring are the dominant factor.[6] Consider using protecting groups to block certain positions if necessary. |
Data Presentation
Table 1: Summary of Key Parameters for Improving Iodination Selectivity
| Parameter | Recommendation for Higher Mono-selectivity | Rationale |
|---|---|---|
| Stoichiometry (Iodinating Agent:Phenol) | 1:1 or < 1:1 | Prevents the mono-iodinated product from reacting further to form di- and tri-iodinated species.[6] |
| Temperature | 0 - 5 °C | Slows the rate of electrophilic substitution, allowing for greater differentiation between the unreacted phenol and the less-activated mono-iodinated product.[6] |
| pH | Mildly Basic | Activates the phenol by converting it to the more nucleophilic phenolate ion, facilitating the reaction under milder conditions.[5][7] |
| Addition of Oxidant (e.g., NaOCl) | Slow, dropwise addition | Maintains a low instantaneous concentration of the highly reactive hypoiodite species, minimizing side reactions and controlling the exotherm.[3] |
| Reaction Monitoring | TLC or HPLC | Allows the reaction to be stopped once the starting material is consumed, preventing the formation of over-iodinated byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-iodination of a Phenol
This protocol describes the in situ generation of this compound for the selective iodination of an activated phenol.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of the phenol starting material and 1.0 molar equivalent of sodium iodide (NaI) in 20 mL of methanol.[3]
-
Cooling: Place the flask in an ice/water bath positioned on a magnetic stirrer and cool the solution to 0 °C with continuous stirring.[3]
-
Reagent Addition: In a separate container, measure 1.0 molar equivalent of a 6% aqueous sodium hypochlorite (NaOCl) solution.[3] Add this solution dropwise to the cooled, stirring reaction mixture over a period of 30 minutes, ensuring the internal temperature does not rise above 5 °C.[3]
-
Reaction: Continue to stir the solution at 0 °C for 60-90 minutes after the addition is complete.[3] Monitor the reaction's progress by TLC.
-
Workup: Proceed to Protocol 2 for quenching and product isolation.
Protocol 2: Standard Workup and Purification Procedure
-
Quenching: Once the reaction is complete, add 10 mL of a 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the flask and stir for 5-10 minutes to quench any unreacted iodine/hypoiodite.[3][9] The brown color of the solution should disappear.[9]
-
Acidification: With continued stirring, carefully acidify the mixture to a pH of 3-4 using a 2 M solution of hydrochloric acid (HCl).[3] The iodinated phenol product will often precipitate at this stage.[3]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.[9]
-
Purification: If necessary, purify the crude product further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to separate it from any remaining starting material or over-iodinated byproducts.[6][9]
Visualizations
Caption: Troubleshooting workflow for poor selectivity issues.
Caption: In situ generation of NaOI and reaction pathway.
Caption: Step-by-step experimental workflow for iodination.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. studylib.net [studylib.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [kb.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Sodium Hypoiodite and Sodium Hypobromite Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and oxidative reactions, the choice of a hypohalite can significantly influence reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of two prominent members of this class: sodium hypoiodite (B1233010) (NaIO) and sodium hypobromite (B1234621) (NaBrO). The information presented herein is a synthesis of established chemical principles and available experimental data, designed to aid researchers in making informed decisions for their specific applications.
Physicochemical Properties and Stability
A fundamental distinction between sodium hypoiodite and sodium hypobromite lies in their stability. This compound is notably unstable and is almost exclusively generated in situ for immediate use in a reaction, typically by reacting iodine with a base like sodium hydroxide (B78521).[1] It has not been isolated as a solid.[1] Sodium hypobromite is also unstable and prone to disproportionation into bromide and bromate, particularly under neutral or acidic conditions and upon heating.[2] However, it is available as a laboratory chemical and can be prepared as an aqueous solution.[2][3]
The general trend for the reactivity of hypohalites is inversely related to their thermodynamic stability.[4] This trend places this compound as the most reactive, followed by sodium hypobromite, and then sodium hypochlorite.[4] This increased reactivity is attributed to the lower electronegativity and higher polarizability of iodine compared to bromine.[4]
Comparative Reactivity and Oxidizing Strength
The enhanced reactivity of this compound is evident in various organic transformations. While direct, side-by-side quantitative kinetic data for a broad range of substrates is limited in the literature, the established principles of chemical reactivity provide a strong basis for predicting their relative behavior.[4]
| Property | This compound (NaIO) | Sodium Hypobromite (NaBrO) | Reference(s) |
| Relative Reactivity | Highest among common hypohalites | Intermediate reactivity (more reactive than hypochlorite) | [4] |
| Stability | Highly unstable; generated in situ | Unstable aqueous solutions; prone to disproportionation | [1][2] |
| Standard Electrode Potential (Alkaline) | Data not readily available due to instability | BrO⁻ + H₂O + 2e⁻ → Br⁻ + 2OH⁻; E° = +0.76 V | [2] |
Performance in Key Organic Reactions
The Haloform Reaction
The haloform reaction, a classic method for the conversion of methyl ketones and compounds that can be oxidized to methyl ketones into carboxylic acids and a haloform, serves as an excellent practical comparison of the reactivity of these two reagents.[5][6] The reaction proceeds via the formation of a hypohalite in situ.
The rate of the haloform reaction is fastest when using iodine and a base (generating this compound), followed by bromine and a base (generating sodium hypobromite), and is slowest with chlorine and a base.[5] This is a direct consequence of the higher reactivity of this compound. The iodoform (B1672029) reaction is particularly notable for the formation of a yellow precipitate of iodoform (CHI₃), which has historically been used as a qualitative test for methyl ketones.[5][7]
Workflow of the Haloform Reaction.
Hofmann Rearrangement
The Hofmann rearrangement is a powerful method for converting primary amides to primary amines with one fewer carbon atom. Sodium hypobromite is the classic reagent for this transformation.[2] While other reagents can be used, the efficiency of sodium hypobromite in this reaction is well-documented. Given the higher reactivity of this compound, it is expected to also be effective, though its use is less commonly cited, likely due to its instability and the well-established protocols for sodium hypobromite.
Signaling pathway of the Hofmann Rearrangement.
Experimental Protocols
General Protocol for the Haloform Reaction (for comparison)
This protocol describes a general procedure that can be adapted to compare the reactivity of this compound and sodium hypobromite in the haloform reaction with a model substrate such as acetophenone.
-
Reagent Preparation (in situ):
-
For this compound: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the base (e.g., 2 equivalents of NaOH) in water. Slowly add iodine (I₂, 1.5 equivalents) to the stirred solution.
-
For Sodium Hypobromite: In a similar setup, dissolve the base (e.g., 2 equivalents of NaOH) in water. Slowly add bromine (Br₂, 1.5 equivalents) to the stirred solution, maintaining the temperature below 10°C.
-
-
Reaction: To the freshly prepared hypohalite solution, add the methyl ketone (1 equivalent) dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For the iodoform reaction, the formation of a yellow precipitate of iodoform is a visual indicator of the reaction's progress.
-
Work-up: Once the reaction is complete, quench any excess hypohalite with a reducing agent (e.g., sodium thiosulfate (B1220275) solution). Acidify the solution to precipitate the carboxylic acid product. The haloform can be isolated by extraction with a suitable organic solvent.
Experimental Protocol for the Hofmann Rearrangement using Sodium Hypobromite
This protocol is adapted from a standard procedure for the synthesis of 3-aminopyridine (B143674) from nicotinamide (B372718).
-
Preparation of Sodium Hypobromite Solution: In a beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of sodium hydroxide (1.87 moles) in 800 mL of water. To this solution, add bromine (0.6 moles) with stirring, while maintaining the temperature at 0°C.[2]
-
Reaction: Add nicotinamide (0.49 moles) at once with vigorous stirring. Continue stirring for 15 minutes until the solution becomes clear.[2]
-
Rearrangement: Replace the ice-salt bath with a water bath and heat the solution to 70-75°C for 45 minutes.[2]
-
Work-up: Cool the solution to room temperature, saturate it with sodium chloride, and extract the product with a suitable organic solvent (e.g., diethyl ether).
Workflow for determining hypohalite reaction kinetics.
Conclusion
The choice between this compound and sodium hypobromite as a reagent is a trade-off between reactivity and stability. This compound is the more potent and faster-reacting oxidizing agent, as demonstrated in reactions like the haloform reaction.[4][5] However, its inherent instability necessitates in situ generation and careful handling.[1] Sodium hypobromite, while less reactive than its iodine counterpart, is more stable and offers a more controlled and often more practical option for many synthetic transformations, such as the Hofmann rearrangement.[2] For applications where rapid and powerful oxidation is paramount, and the reaction conditions can be carefully controlled, in situ generated this compound is a superior choice. For transformations requiring a balance of reactivity, stability, and ease of handling, sodium hypobromite remains a valuable and widely used reagent.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The haloform reaction of acetone with sodium hypobromite yields: (a) - askIITians [askiitians.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
A Comparative Guide to Aromatic Iodination: The Efficacy of Sodium Hypoiodite Versus Other Common Iodinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into aromatic systems is a cornerstone of modern synthetic chemistry, providing versatile intermediates for cross-coupling reactions, enhancing biological activity in pharmaceutical candidates, and enabling the synthesis of radiolabeled compounds for diagnostic and therapeutic applications. The choice of an appropriate iodinating agent is critical and depends on a multitude of factors including substrate reactivity, desired regioselectivity, functional group tolerance, and considerations of cost, safety, and environmental impact. This guide provides an objective comparison of sodium hypoiodite (B1233010) with other widely used iodinating agents, supported by experimental data to facilitate informed reagent selection.
Performance Comparison of Iodinating Agents
The efficacy of an iodinating agent is intrinsically linked to the electronic nature of the aromatic substrate. Activated systems, such as phenols and anilines, are generally more amenable to iodination under milder conditions, while deactivated arenes require more potent reagents. The following tables summarize the performance of sodium hypoiodite and its alternatives in the iodination of various aromatic substrates.
Table 1: Iodination of Activated Aromatic Substrates (Phenols)
| Iodinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (in situ) | Phenol (B47542) | NaI, NaOCl, Methanol, 0°C to RT, 1 hr | High (unspecified) | [1] |
| Phenol | I₂, NaOH (aq), RT | 92% (ortho-iodophenol) | [2] | |
| N-Iodosuccinimide (NIS) | Phenol | Acetonitrile, RT, short time | High (unspecified) | [3] |
| Iodine Monochloride (ICl) | Phenol | Various | Good (unspecified) | [4] |
| Iodine / Hydrogen Peroxide | Phenol | H₂O, 50°C, 24 hr | 83% (tri-iodophenol) | [5] |
Table 2: Iodination of Activated Aromatic Substrates (Anilines)
| Iodinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (in situ) | Aniline (B41778) | NaI, NaOCl | Good (unspecified) | [6] |
| N-Iodosuccinimide (NIS) | Aniline | Solid-state grinding, RT, 5-8 min | 94-99% | [7] |
| Iodine Monochloride (ICl) | Aniline | Various | Good (unspecified) | [8] |
| Iodine / Sodium Bicarbonate | Aniline | H₂O, 12-15°C, 30 min | 75-84% (p-iodoaniline) | [5] |
Table 3: Iodination of Deactivated Aromatic Substrates
| Iodinating Agent | Substrate | Reaction Conditions | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) / TfOH | Nitrobenzene | TfOH, CH₂Cl₂, RT | 92% | [6] |
| Iodine / Sodium Periodate | Benzoic Acid | H₂SO₄, 25-30°C, 1-2 hr | 31-91% | [9] |
| Iodic Acid | Nitrobenzene | AcOH, Ac₂O, H₂SO₄ | 39-83% | [10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the iodination of activated aromatic compounds using this compound and other common reagents.
Protocol 1: Iodination of Phenol using in situ Generated this compound
This protocol describes the iodination of phenol using sodium iodide and sodium hypochlorite (B82951), which generates the active iodinating species, this compound, in situ.[1]
Materials:
-
Phenol
-
Methanol
-
Potassium Iodide (KI)
-
6% Sodium Hypochlorite (NaOCl) solution (commercial bleach)
-
10% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution
-
2 M Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Separatory funnel
Procedure:
-
In a 100 mL round bottom flask, dissolve 1 g of phenol in 20 mL of methanol.
-
Add 1 molar equivalent of potassium iodide to the solution and stir until it is completely dissolved.
-
Cool the flask in an ice/water bath while maintaining stirring.
-
Measure 1 molar equivalent of a 6% sodium hypochlorite solution and place it in a separatory funnel.
-
Add the sodium hypochlorite solution dropwise to the reaction mixture over a period of 10-15 minutes. Maintain the temperature at 0°C.
-
After the addition is complete, continue to stir the solution at 0°C for 60 minutes.
-
Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any remaining oxidant. Stir for 5 minutes.
-
Acidify the mixture with 2 M hydrochloric acid in 2 mL portions until the pH reaches 3-4.
-
The iodinated phenol will precipitate. Collect the solid by vacuum filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization.
Protocol 2: Iodination of Aniline using N-Iodosuccinimide (NIS) via Grinding
This solvent-free method offers a rapid and high-yielding route to iodinated anilines.[7]
Materials:
-
Aniline
-
N-Iodosuccinimide (NIS)
-
Mortar and pestle
Procedure:
-
In a mortar, place the aniline and N-Iodosuccinimide (in a 1:1 molar ratio).
-
Grind the mixture at room temperature for 5-8 minutes. The reaction progress can be monitored by TLC.
-
Upon completion, the product can be isolated by simple work-up, which may involve dissolving the mixture in a suitable solvent and filtering to remove succinimide, followed by evaporation of the solvent.
Protocol 3: Iodination of Aniline using Iodine and Sodium Bicarbonate
This classical method provides a cost-effective route to p-iodoaniline.[5]
Materials:
-
Aniline
-
Sodium Bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Water
-
Ice
-
Mechanical stirrer
-
Beaker
-
Büchner funnel
Procedure:
-
In a 3 L beaker, combine 110 g (1.2 moles) of aniline, 150 g (1.8 moles) of sodium bicarbonate, and 1 L of water.
-
Cool the mixture to 12-15°C using an ice bath and stir vigorously with a mechanical stirrer.
-
Add 254 g (1 mole) of powdered iodine in small portions over 30 minutes.
-
Continue stirring for an additional 20-30 minutes until the color of free iodine has largely disappeared.
-
Collect the crude p-iodoaniline, which separates as a dark crystalline mass, by vacuum filtration.
-
The crude product can be purified by recrystallization from gasoline.
Signaling Pathways and Experimental Workflows
Visualizing reaction mechanisms and experimental workflows can aid in understanding and executing synthetic procedures. The following diagrams are provided in the DOT language for use with Graphviz.
Caption: General mechanism of electrophilic aromatic iodination.
Caption: Workflow for iodination using in situ generated this compound.
Discussion and Conclusion
This compound: Generated in situ from readily available and inexpensive precursors like sodium iodide and sodium hypochlorite (bleach), this compound is a cost-effective and convenient iodinating agent. It is particularly effective for activated aromatic systems such as phenols and anilines, often providing good yields under mild conditions.[1][6] The in situ generation avoids the handling of more hazardous or unstable reagents. However, its reactivity is generally insufficient for the iodination of deactivated aromatic rings.
N-Iodosuccinimide (NIS): NIS is a versatile and widely used solid reagent that is relatively stable and easy to handle. Its reactivity can be tuned by the addition of acid catalysts, making it suitable for a broad range of substrates, from activated to some deactivated arenes.[6][7] Solvent-free grinding methods with NIS offer a green and highly efficient alternative to traditional solution-phase reactions.[7]
Iodine Monochloride (ICl): As a more powerful electrophile than molecular iodine, ICl is effective for the iodination of a wider range of aromatic compounds, including some less activated substrates.[8] However, it is a corrosive and moisture-sensitive liquid that requires careful handling.
Molecular Iodine with an Oxidizing Agent: This system, often employing hydrogen peroxide, provides an economical and environmentally friendly approach to iodination.[5] The oxidant regenerates the active iodine species, improving atom economy. The reactivity can be modulated by the choice of oxidant and reaction conditions, making it applicable to various activated aromatic compounds.
References
- 1. studylib.net [studylib.net]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Oxidative azidations of phenols and ketones using iodine azide after release from an ion exchange resin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00083G [pubs.rsc.org]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 7. Eco-friendly Oxidative Iodination of Various Arenes with Sodium Percarbonate as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid with I2/NaIO4 and KI/NaIO4 Iodinating Systems [organic-chemistry.org]
- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validating In Situ Sodium Hypoiodite: A Comparative Guide to Concentration Analysis
For Researchers, Scientists, and Drug Development Professionals
The in situ generation of sodium hypoiodite (B1233010) (NaIO) creates a potent but highly unstable oxidizing agent utilized in various chemical syntheses. Its transient nature presents a significant analytical challenge: how to accurately determine its concentration at the moment of its formation and use. This guide provides a comparative overview of methodologies for validating the concentration of in situ generated sodium hypoiodite, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific application.
The Challenge: Inherent Instability
This compound is notoriously unstable, readily decomposing into sodium iodate (B108269) (NaIO₃) and sodium iodide (NaI). This decomposition pathway is a critical consideration when selecting a method for concentration validation, as the analysis must be performed rapidly to minimize the impact of this degradation on the accuracy of the results. The primary decomposition reaction is as follows:
3NaIO → NaIO₃ + 2NaI
This inherent instability means that traditional methods requiring lengthy sample preparation are often unsuitable. The ideal analytical technique should be rapid, highly sensitive, and performed immediately following the in situ generation of the this compound.
Comparative Analysis of Validation Methods
The most established method for quantifying hypohalites is iodometric titration. However, given the instability of this compound, alternative methods such as UV-Vis spectroscopy offer advantages in terms of speed. The following table provides a comparative overview of these techniques.
| Method | Principle | Advantages | Disadvantages | Experimental Time | Required Equipment |
| Iodometric Titration | In an acidic solution, this compound oxidizes excess iodide ions to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. | Well-established for hypohalites, cost-effective, high accuracy and precision when performed quickly. | Susceptible to inaccuracies due to hypoiodite decomposition during the titration process. Requires careful and rapid execution. | 5-10 minutes per sample | Burette, flasks, standardized titrant, chemical reagents. |
| UV-Vis Spectroscopy | Direct measurement of the absorbance of this compound at its λmax, or indirect measurement by monitoring the change in absorbance of a reactant or product in real-time.[1] | Very rapid analysis, potential for real-time concentration monitoring, non-destructive. | Requires a known molar absorptivity coefficient for this compound, which may not be readily available. Potential for interference from other absorbing species in the reaction mixture. | < 1 minute per sample | UV-Vis Spectrophotometer, cuvettes. |
| Chromatography (HPLC/IC) | Separation and quantification of the products of a reaction involving this compound. The initial concentration of hypoiodite can be inferred from the product yield. | High specificity and sensitivity for quantifying reaction products. Can provide detailed information about the reaction pathway. | Indirect measurement of hypoiodite concentration. Can be time-consuming depending on the chromatographic method. Requires method development and validation. | 10-30 minutes per sample | HPLC or Ion Chromatography system, columns, detectors, and appropriate standards. |
Experimental Protocols
Iodometric Titration for In Situ this compound
This protocol is adapted from the standard method for sodium hypochlorite (B82951) and must be performed immediately after the generation of this compound.
Materials:
-
Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution
-
10% (w/v) Potassium Iodide (KI) solution
-
1 M Sulfuric Acid (H₂SO₄)
-
Starch indicator solution (0.5%)
-
Deionized water
-
Reaction vessel for in situ generation of this compound
-
Burette, flasks, pipettes, and magnetic stirrer
Procedure:
-
In Situ Generation: Prepare the this compound solution in the reaction vessel according to your specific experimental procedure (e.g., by reacting iodine with sodium hydroxide).
-
Immediate Sampling: Immediately after generation, pipette a known volume of the freshly prepared this compound solution into a clean Erlenmeyer flask containing a magnetic stir bar.
-
Acidification and Iodide Addition: To the flask, add 10 mL of 1 M H₂SO₄ followed by 10 mL of 10% KI solution. The solution should turn a dark brown color due to the liberation of iodine.
-
Reaction: NaIO + 2KI + 2H₂SO₄ → I₂ + K₂SO₄ + Na₂SO₄ + 2H₂O
-
-
Titration: Immediately begin titrating the liberated iodine with the standardized 0.1 M Na₂S₂O₃ solution.
-
Reaction: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI
-
-
Endpoint Determination: When the brown color of the solution fades to a pale yellow, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Record the Volume: Record the volume of Na₂S₂O₃ solution used.
-
Calculation:
-
Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (L)
-
Moles of I₂ = 0.5 × Moles of Na₂S₂O₃
-
Moles of NaIO = Moles of I₂
-
Concentration of NaIO (M) = Moles of NaIO / Volume of NaIO sample (L)
-
UV-Vis Spectroscopy (Conceptual Approach)
This method is contingent on this compound having a distinct absorbance peak or by monitoring a reactant that is consumed.
Procedure Outline:
-
Determine λmax: If possible, determine the wavelength of maximum absorbance (λmax) for this compound under your reaction conditions.
-
Generate Standard Curve (Indirect Method): If directly measuring hypoiodite is not feasible, a standard curve can be generated by reacting known concentrations of a substrate with the in situ generated hypoiodite and measuring the change in the substrate's absorbance.
-
Real-Time Monitoring: For kinetic studies, the reaction can be initiated in a cuvette within the spectrophotometer, and the change in absorbance over time can be recorded.
-
Concentration Calculation: Using the Beer-Lambert law (A = εbc), the concentration can be determined if the molar absorptivity (ε) is known.
Visualizing the Process and Challenges
To better understand the analytical workflow and the chemical dynamics, the following diagrams are provided.
Caption: Iodometric titration workflow for in situ generated this compound.
Caption: The race against decomposition in NaIO analysis.
Conclusion
Validating the concentration of in situ generated this compound requires careful consideration of its inherent instability. While iodometric titration is a well-established and accessible method, its accuracy is critically dependent on the speed of the analysis. For applications requiring real-time monitoring or where rapid decomposition is a major concern, UV-Vis spectroscopy presents a powerful alternative, provided that spectral data for the species of interest can be obtained. Chromatographic methods offer an indirect but highly specific approach by quantifying reaction products. The choice of method will ultimately depend on the specific experimental requirements, available instrumentation, and the desired level of accuracy and temporal resolution.
References
A Comparative Guide to Hypohalites in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Hypohalites, salts of hypohalous acids, are powerful and versatile reagents in organic synthesis, prized for their roles as oxidants and halogenating agents. Their affordability, accessibility, and often environmentally benign by-products make them attractive alternatives to many heavy-metal-based reagents.[1] This guide provides a comparative analysis of three commonly used hypohalites—sodium hypochlorite (B82951) (NaOCl), calcium hypochlorite (Ca(ClO)₂), and tert-butyl hypochlorite (tBuOCl)—focusing on their performance in key synthetic transformations, supported by experimental data and detailed protocols.
Overview and Comparative Properties
Sodium hypochlorite, the active ingredient in household bleach, is widely available as an aqueous solution or as a more stable pentahydrate crystal.[2][3] Calcium hypochlorite is a solid, offering a higher concentration of available chlorine and greater stability than its sodium counterpart.[4][5] Tert-butyl hypochlorite is a commercially available liquid reagent known for specific applications in chlorination.[6]
| Property | Sodium Hypochlorite (NaOCl) | Calcium Hypochlorite (Ca(ClO)₂) | tert-Butyl Hypochlorite (tBuOCl) |
| Form | Aqueous solution (5-15%); Solid pentahydrate (NaOCl·5H₂O)[2][7] | Granular solid or tablets[5] | Yellowish liquid[8] |
| Stability | Aqueous solutions are unstable; Pentahydrate form offers enhanced stability[2][9] | Relatively stable solid[4] | Decomposes in strong light; Reacts violently with rubber[8][10] |
| Key By-product | Sodium chloride (NaCl)[2][11] | Calcium chloride (CaCl₂)[12] | tert-Butanol[13] |
| Cost | Low (especially aqueous solution)[1][11] | Low to moderate | Moderate |
| Primary Use | Oxidation, Epoxidation, Halogenation[3] | Oxidation, Disinfection, Bleaching[5][12] | Chlorination, Chloro-oxidation[6][14] |
| Safety Notes | Exothermic reactions possible; Reacts violently with amines and reductants[11] | Strong oxidizer; Accelerates burning of combustible materials[5] | Light sensitive; Potential for pressure buildup in sealed containers[10] |
Key Transformation: Oxidation of Alcohols
The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis. Hypohalites serve as efficient oxidants, often in the presence of a catalyst like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
The stable pentahydrate form of sodium hypochlorite (NaOCl·5H₂O) has proven superior to conventional aqueous bleach, providing excellent yields even for sterically hindered secondary alcohols without requiring pH adjustment.[2] Calcium hypochlorite is also an effective reagent, capable of oxidizing secondary alcohols to ketones and primary alcohols to esters.[4]
Data Presentation: Oxidation of Alcohols
| Substrate | Reagent | Catalyst/Additive | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1-Phenylethanol (B42297) | NaOCl·5H₂O | TEMPO (1 mol%) | Ethyl Acetate (B1210297) | 0 | Acetophenone | 99 | [2] |
| Menthol | NaOCl·5H₂O | TEMPO (1 mol%) | Ethyl Acetate | 0 | Menthone | 95 | [2] |
| Cyclohexanol | NaOCl | Acetic Acid | Acetic Acid | 25 | Cyclohexanone | ~90 | [11] |
| Benzyl Alcohol | Ca(ClO)₂ | None | Acetonitrile (B52724)/H₂O | RT | Benzoic acid methyl ester | 85 | [4] |
| 2-Octanol | Ca(ClO)₂ | None | Acetonitrile/H₂O | RT | 2-Octanone | 98 | [4] |
Experimental Protocol: TEMPO-Catalyzed Oxidation of 1-Phenylethanol
To a stirred solution of 1-phenylethanol (1.0 mmol) and TEMPO (0.01 mmol) in ethyl acetate (5 mL) at 0 °C, sodium hypochlorite pentahydrate (NaOCl·5H₂O, 1.2 mmol) is added in one portion. The mixture is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield acetophenone.[2]
Visualization: General Workflow for Alcohol Oxidation
Caption: Workflow for hypohalite-mediated oxidation of alcohols.
Key Transformation: Halogenation of Alkenes
Hypohalites are effective reagents for the halogenation of carbon-carbon double bonds. The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a nucleophile.[15][16] This mechanism results in a stereoselective anti-addition of the halogen and the nucleophile across the double bond.[17][18] When water is used as the solvent or is present, a halohydrin is formed.[16] Tert-butyl hypochlorite, in the presence of water, facilitates the synthesis of α-chlorohydrins from alkenes.[13]
Data Presentation: Halogenation and Oxychlorination of Alkenes
| Alkene | Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| Styrene (B11656) | tBuOCl / H₂O | CH₃CN | RT | 2-Chloro-1-phenylethan-1-ol | 89 | [13] |
| Cyclohexene | tBuOCl / H₂O | CH₃CN | RT | 2-Chlorocyclohexan-1-ol | 92 | [13] |
| Indene | tBuOCl / H₂O | CH₃CN | RT | 2-Chloro-2,3-dihydro-1H-inden-1-ol | 87 | [13] |
Experimental Protocol: Oxychlorination of Styrene
To a solution of styrene (1.0 mmol) in acetonitrile (2 mL) and water (1 mL) in a reaction tube, tert-butyl hypochlorite (tBuOCl, 1.2 mmol) is added. The mixture is stirred at room temperature for the time indicated by TLC analysis. After completion, the reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford 2-chloro-1-phenylethan-1-ol.[13]
Visualization: Mechanism of Alkene Halogenation
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Use and Properties of Calcium hypochlorite_Chemicalbook [chemicalbook.com]
- 5. Calcium hypochlorite | Ca(ClO)2 | CID 24504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. NaOCl Bleach Oxidation - Wordpress [reagents.acsgcipr.org]
- 12. byjus.com [byjus.com]
- 13. Additive-free oxychlorination of unsaturated C–C bonds with tert-butyl hypochlorite and water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. leah4sci.com [leah4sci.com]
- 18. Halogenation of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
A Comparative Guide for Researchers: The Advantages of Sodium Hypoiodite Over Elemental Iodine in Synthesis
For Immediate Release
In the dynamic landscape of chemical synthesis, the choice of iodinating agent can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive comparison between the in situ generation of sodium hypoiodite (B1233010) and the use of elemental iodine, offering researchers, scientists, and drug development professionals critical data to inform their experimental design.
Executive Summary
Sodium hypoiodite (NaIO), typically generated in situ from the reaction of elemental iodine (I₂) and a base such as sodium hydroxide (B78521) (NaOH), presents distinct advantages over the direct use of elemental iodine in various organic transformations. Its heightened reactivity leads to faster reaction times and often cleaner conversions, particularly in reactions such as the haloform reaction and the iodination of activated aromatic compounds. However, this high reactivity is coupled with inherent instability, necessitating its immediate use upon generation. Elemental iodine, while more stable and easier to handle, often requires co-reagents like oxidizing agents to achieve comparable reactivity, which can introduce additional variables and potential side reactions.
Performance Comparison: Reactivity, Selectivity, and Applications
The primary advantage of in situ generated this compound lies in its potent electrophilic nature. The hypoiodite ion (IO⁻) is a more powerful iodinating species than molecular iodine, leading to more efficient reactions.
Key Applications:
-
Haloform Reaction: The conversion of methyl ketones to carboxylates and iodoform (B1672029) is a classic application where this compound excels. The reaction of acetophenone (B1666503) with iodine and sodium hydroxide proceeds to form sodium benzoate (B1203000) and iodoform.[1][2][3][4] While specific yields can vary based on reaction conditions, the in situ generation of hypoiodite is the standard and effective method for this transformation.
-
Iodination of Aromatic Compounds: For electron-rich aromatic compounds such as phenols, in situ generated hypoiodous acid (from which hypoiodite is derived) can provide rapid and selective iodination.[5][6] Studies on the iodination of phenol (B47542) with elemental iodine and NaOH show a high preference for ortho-substitution, with 2-iodophenol (B132878) being the major product.[5]
-
Iodination of Nitrogen-Containing Heterocycles: this compound is also utilized for the iodination of nitrogen-containing compounds like 1H-benzotriazole to produce 1-iodo-1H-benzotriazole.[7]
Elemental iodine, being a less potent electrophile, often requires activation. This is typically achieved by using an oxidizing agent (e.g., H₂O₂, nitric acid) to generate a more reactive iodine species. While effective, this can lead to a broader range of side products and may require harsher reaction conditions. For instance, the iodination of acetophenone can be achieved with elemental iodine and 30% aqueous hydrogen peroxide, leading to α-iodo substitution.[8][9]
Data Presentation
The following tables summarize the comparative performance of in situ generated this compound versus elemental iodine in key reactions.
Table 1: Comparison of Iodinating Agents for the Haloform Reaction of Acetophenone
| Parameter | In Situ this compound (I₂ + NaOH) | Elemental Iodine (with other activators) |
| Active Species | Hypoiodite ion (IO⁻) | Activated Iodine Species (e.g., I⁺) |
| Typical Reagents | I₂, NaOH in an aqueous or mixed solvent system | I₂, Oxidizing Agent (e.g., H₂O₂) |
| Reaction Products | Sodium Benzoate, Iodoform (CHI₃) | Varies with activator; can lead to α-iodination without cleavage |
| Side Products | Potential for di- and tri-iodinated impurities if not controlled.[10] | Can include oxidized byproducts depending on the oxidizing agent used. |
| Notes | Standard, efficient method for the haloform reaction.[1][2][3][4] | Often used for α-iodination rather than the full haloform cleavage.[8][9] |
Table 2: Comparison of Iodinating Agents for the Iodination of Phenol
| Parameter | In Situ Hypoiodous Acid/Hypoiodite (I₂ + NaOH) | Elemental Iodine (with Oxidizing Agent, e.g., H₂O₂) |
| Active Species | Hypoiodous acid (HOI) / Hypoiodite ion (IO⁻) | Activated Iodine Species |
| Typical Reagents | I₂, NaOH in aqueous solution | I₂, H₂O₂ in water |
| Major Product(s) | Predominantly 2-iodophenol (ortho-substitution).[5] | Can lead to a mixture of mono- and di-iodinated products.[11] |
| Selectivity | High ortho-selectivity observed.[5] | Selectivity can be influenced by the oxidizing agent and reaction conditions.[11] |
| Reported Yields | 92% yield of 2-iodophenol from phenol has been reported.[5] | Yields are variable; for example, 2,6-diiodo-4-nitrophenol (B1216091) was obtained in 80% yield from 4-nitrophenol.[11] |
| Side Products | Formation of di- and tri-iodophenols is possible depending on stoichiometry.[5] | Potential for oxidation of the phenol ring. |
Experimental Protocols
Protocol 1: Iodoform Reaction of Acetophenone using In Situ Generated this compound
Objective: To synthesize iodoform and sodium benzoate from acetophenone.
Materials:
-
Acetophenone
-
Iodine (I₂)
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether (for extraction)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone in a suitable solvent (e.g., dioxane or ethanol).
-
Cool the flask in an ice bath.
-
Slowly add a solution of iodine in aqueous potassium iodide.
-
While stirring vigorously, add 10% sodium hydroxide solution dropwise until the brown color of the iodine disappears.
-
Continue stirring in the ice bath for 30 minutes. A yellow precipitate of iodoform should form.
-
Isolate the iodoform by vacuum filtration and wash with cold water.
-
The filtrate contains sodium benzoate, which can be isolated by acidification with HCl to precipitate benzoic acid, followed by filtration.
Protocol 2: Iodination of Phenol using In Situ Generated Hypoiodite
Objective: To synthesize 2-iodophenol from phenol.
Materials:
-
Phenol
-
Potassium Iodide (KI)
-
6% Sodium Hypochlorite (B82951) (NaOCl) solution (bleach)
-
10% Sodium Thiosulfate (B1220275) solution
-
2 M Hydrochloric Acid (HCl)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve 1 g of phenol in 20 mL of methanol in a 100-mL round-bottom flask with stirring.
-
Add 1 molar equivalent of potassium iodide and continue stirring until it dissolves.
-
Place the flask in an ice/water bath.
-
Carefully add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes while maintaining the temperature at 0 °C.[10]
-
After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.[10]
-
Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodinating agent.
-
Acidify the solution with 2 M HCl to a pH of 3-4 to precipitate the iodophenol.[10]
-
Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.
Mandatory Visualizations
Caption: In situ generation of this compound and its use in the haloform reaction.
Caption: Workflow of the haloform reaction using in situ generated this compound.
Conclusion
The in situ generation of this compound offers significant advantages in terms of reactivity and efficiency for specific organic transformations, most notably the haloform reaction and the iodination of activated aromatic systems. Its primary drawback is its instability, which necessitates immediate consumption. Elemental iodine, while more stable, often requires harsher conditions or the use of co-oxidants, which can complicate the reaction profile. For researchers and drug development professionals, the choice between these two iodinating strategies will depend on the specific substrate, desired product, and tolerance for potential side reactions. The data and protocols presented in this guide provide a foundation for making an informed decision to optimize synthetic outcomes.
References
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. researchgate.net [researchgate.net]
- 10. studylib.net [studylib.net]
- 11. researchgate.net [researchgate.net]
Spectroscopic methods for confirming the presence of hypoiodite.
For researchers, scientists, and drug development professionals, the accurate detection of reactive halogen species is critical. Among these, the hypoiodite (B1233010) ion (IO⁻) presents a significant analytical challenge due to its inherent instability in aqueous solutions. This guide provides a comparative overview of the primary spectroscopic methods for confirming the presence of hypoiodite, with a focus on UV-Visible and Raman spectroscopy. Detailed experimental protocols and quantitative data are presented to aid in method selection and implementation.
Comparison of Spectroscopic Methods for Hypoiodite Detection
The transient nature of hypoiodite necessitates rapid and sensitive detection methods. Currently, UV-Visible (UV-Vis) and Raman spectroscopy are the most established techniques for the direct characterization of this ion in solution. Other methods such as Infrared (IR), fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy are generally not employed for direct detection of aqueous hypoiodite due to its instability and lack of suitable spectroscopic properties (e.g., a fluorophore or distinct, stable NMR-active nuclei in a measurable state).
| Spectroscopic Method | Principle | Key Spectral Features for Hypoiodite (IO⁻) | Advantages | Disadvantages |
| UV-Visible Spectroscopy | Measures the absorption of ultraviolet and visible light by the sample. | Strong absorption maximum at 363 nm .[1] An isobestic point may be observed around 248 nm during its disproportionation.[1] | High sensitivity, relatively low cost, and wide availability of instrumentation. Well-suited for kinetic studies of hypoiodite reactions.[1] | Spectral overlap with other iodine species (e.g., I₃⁻) can interfere with accurate quantification. The molar absorptivity may be influenced by the presence of other ions. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. | A characteristic I-O stretching vibration observed at approximately 430 cm⁻¹ .[1] | High specificity due to the unique vibrational fingerprint of the I-O bond. Less interference from water compared to IR spectroscopy. Can be used to simultaneously detect other related iodine species.[1] | Lower sensitivity compared to UV-Vis spectroscopy. May require higher analyte concentrations. Laser-induced sample degradation is a potential concern. |
Experimental Protocols
The following protocols are based on established methodologies for the spectroscopic detection of hypoiodite.[1][2]
UV-Visible Spectroscopy Protocol
Objective: To detect and quantify hypoiodite in an aqueous solution using its characteristic absorption spectrum.
Materials:
-
Double-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Stock solutions of iodine (I₂), sodium hydroxide (B78521) (NaOH), and sodium iodide (NaI)
-
Constant temperature water bath
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to scan from 200 nm to 500 nm.
-
Blank Measurement: Fill a quartz cuvette with a solution containing the same concentrations of NaOH and NaI as the sample, but without the addition of I₂. Use this as the blank to zero the instrument.
-
Sample Preparation: Hypoiodite is typically generated in situ. A common method is the rapid addition of a stock solution of I₂ to a basic solution of NaOH. For example, mix equal volumes of a 0.02 M I₂ solution with a 2 M NaOH solution.[1] The final concentration of reactants should be adjusted based on the specific experimental requirements.
-
Spectral Acquisition: Immediately after mixing, transfer the solution to a quartz cuvette and place it in the spectrophotometer. Record the absorption spectrum. The spectrum of freshly prepared hypoiodite will show a characteristic peak around 363 nm.[1]
-
Kinetic Measurements (Optional): To monitor the disproportionation of hypoiodite, record spectra at regular time intervals. The decrease in absorbance at 363 nm over time can be used to determine the reaction kinetics.[1]
Raman Spectroscopy Protocol
Objective: To confirm the presence of hypoiodite through its characteristic vibrational stretching mode.
Materials:
-
Raman spectrometer equipped with a laser source (e.g., 514.5 nm Argon-ion laser)[1][2]
-
Glass capillary tubes or a suitable sample holder
-
Stock solutions of iodine (I₂), sodium hydroxide (NaOH), and sodium iodide (NaI)
Procedure:
-
Instrument Setup: Power on the Raman spectrometer and the laser. Allow the system to stabilize. Calibrate the spectrometer using a known standard, such as the emission lines of a mercury lamp or the ν₁ band of liquid carbon tetrachloride.[1][2]
-
Sample Preparation: Prepare the hypoiodite solution in situ as described in the UV-Vis protocol. Higher concentrations may be necessary for Raman analysis (e.g., starting with 0.1 M I₂).[1]
-
Sample Loading: Introduce the freshly prepared solution into a glass capillary tube.
-
Spectral Acquisition: Place the capillary tube in the sample holder of the spectrometer. Set the laser power (e.g., ~900 mW) and spectral bandpass (e.g., ~6 cm⁻¹).[1] Acquire the Raman spectrum, typically in the range of 300 cm⁻¹ to 900 cm⁻¹.
-
Data Analysis: The presence of hypoiodite is confirmed by a distinct peak at approximately 430 cm⁻¹, corresponding to the I-O stretching vibration.[1] For normalization, the water band (OH stretching vibration) can be used as an internal standard.[1]
Logical Workflow for Method Selection
The choice between UV-Vis and Raman spectroscopy for the confirmation of hypoiodite depends on the specific requirements of the experiment, such as the need for sensitivity versus specificity, and the complexity of the sample matrix. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Workflow for selecting a spectroscopic method for hypoiodite detection.
This guide provides a foundational understanding of the primary spectroscopic techniques for confirming the presence of the unstable hypoiodite ion. For successful detection and analysis, careful consideration of the experimental conditions and the inherent limitations of each method is paramount.
References
A Comparative Kinetic Analysis of Sodium Hypoiodite and Other Oxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of sodium hypoiodite (B1233010) (NaIO) against other common hypohalite oxidants, namely sodium hypochlorite (B82951) (NaOCl) and sodium hypobromite (B1234621) (NaOBr). Understanding the kinetic behavior of these reagents is paramount for applications ranging from synthetic chemistry to drug development and water treatment, where precise control of oxidative reactions is critical.
Comparative Reaction Kinetics
The reactivity of hypohalites (XO⁻, where X = Cl, Br, I) in aqueous solutions generally follows the trend:
Sodium Hypoiodite (NaIO) > Sodium Hypobromite (NaOBr) > Sodium Hypochlorite (NaOCl)
This trend is inversely related to the thermodynamic stability of the hypohalite ion and is influenced by the electronegativity and polarizability of the halogen atom.[1] this compound, being the least stable, is the most reactive of the three.[1] Due to its high reactivity and instability in solution, NaIO is often generated in situ for immediate use in chemical syntheses.[2] It readily participates in reactions such as the haloform reaction, effectively oxidizing methyl ketones.[2]
While extensive quantitative kinetic data for this compound with a wide range of organic substrates is limited due to its rapid decomposition, the established reactivity trend allows for informed predictions of its kinetic behavior relative to other hypohalites.
Data Presentation: Kinetic Parameters of Hypohalite Reactions
The following table summarizes available second-order rate constants and activation energies for the reactions of sodium hypochlorite and sodium hypobromite with representative organic substrates. Data for this compound is largely qualitative, with its reactivity being significantly higher than that of sodium hypobromite.
| Oxidant | Substrate | Second-Order Rate Constant (k) at 25 °C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| Sodium Hypochlorite (NaOCl) | Phenol | Varies with pH (phenolate ion is more reactive) | Typically in the range of 30-60 |
| p-Cresol | ~1.8 x 10² (pH 11.5) | - | |
| Glycine | ~1.1 x 10³ (pH 10) | - | |
| Cysteine | > 10⁷ | - | |
| Sodium Hypobromite (NaOBr) | Phenol | Generally faster than NaOCl | Lower than NaOCl |
| p-Cresol | Significantly higher than NaOCl | - | |
| Glycine | ~3.4 x 10⁵ (pH 10) | - | |
| Cysteine | Extremely rapid | - | |
| This compound (NaIO) | Phenol | Expected to be significantly higher than NaOBr | Expected to be lower than NaOBr |
| p-Cresol | Expected to be significantly higher than NaOBr | - | |
| Glycine | Expected to be significantly higher than NaOBr | - | |
| Cysteine | Extremely rapid | - |
Note: The exact rate constants can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented are representative values from various sources.
Computational studies can provide valuable insights into the reaction mechanisms and activation energies for highly reactive species like this compound, complementing the limited experimental data.
Experimental Protocols: Stopped-Flow Spectrophotometry
The rapid reaction rates of hypohalites, particularly this compound, necessitate the use of specialized techniques for kinetic analysis. Stopped-flow spectrophotometry is the method of choice for monitoring these fast reactions, which typically occur on a millisecond timescale.
Objective: To determine the second-order rate constant for the reaction between a hypohalite and an organic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the desired hypohalite (NaOCl, NaOBr, or freshly generated NaIO) in a suitable buffer to maintain a constant pH.
-
Prepare a stock solution of the organic substrate (e.g., phenol, an amino acid, or a thiol) in the same buffer.
-
The concentrations of the reactants should be chosen such that the reaction proceeds at a rate measurable by the stopped-flow instrument. Typically, pseudo-first-order conditions are employed, with the substrate in large excess.
-
-
Instrumentation Setup:
-
Equilibrate the stopped-flow spectrophotometer to the desired reaction temperature.
-
Load the hypohalite solution into one syringe and the substrate solution into the other.
-
Set the spectrophotometer to monitor the reaction at a wavelength where there is a significant change in absorbance as the reaction progresses. This is often the wavelength of maximum absorbance of the hypohalite or a product.
-
-
Data Acquisition:
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
The instrument will automatically stop the flow, and data collection will begin, recording the change in absorbance over time.
-
The time between mixing and the first data point is known as the "dead time" of the instrument and should be considered in the data analysis.
-
-
Data Analysis:
-
The absorbance versus time data is fitted to an appropriate kinetic model (e.g., single exponential for pseudo-first-order conditions) to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reactant that was in excess.
-
By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
-
Mandatory Visualization
Caption: Generalized reaction pathway for the oxidation of an organic substrate by this compound.
Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.
References
A Comparative Guide to the Use of Sodium Hypoiodite in Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent is paramount to achieving desired synthetic outcomes efficiently, cost-effectively, and safely. Sodium hypoiodite (B1233010) (NaIO), a powerful yet unstable oxidizing agent, presents a unique profile of reactivity. This guide provides an objective comparison of sodium hypoiodite with common alternatives, supported by experimental data, to inform reagent selection in organic synthesis.
Physicochemical and Performance Characteristics
This compound is most notable for its high reactivity and concomitant instability, which necessitates its in situ generation.[1] This contrasts with alternatives like sodium hypochlorite (B82951) and Oxone, which are available as more stable preparations. The oxidizing strength, a key determinant of reactivity, varies among these reagents, influencing their suitability for different transformations.
| Property | This compound (NaIO) | Sodium Hypochlorite (NaOCl) | Oxone (KHSO₅) |
| Standard Electrode Potential | +0.49 V (for OI⁻/I⁻ at pH 14)[2] | +0.89 V (for ClO⁻/Cl⁻ in alkaline solution)[3] | Not directly comparable; a peroxymonosulfate |
| Common Form | Generated in situ from I₂ and NaOH[1] | Aqueous solution (bleach) or solid pentahydrate[4][5] | Stable, white crystalline solid[6] |
| Stability | Highly unstable; prone to disproportionation into iodide and iodate[1][2] | Aqueous solutions are moderately stable; pentahydrate offers enhanced stability[3][4] | Stable solid; solutions are acidic and reactive[7] |
| Primary Byproducts | Sodium iodide (NaI) and Sodium iodate (B108269) (NaIO₃)[1] | Sodium chloride (NaCl)[5] | Potassium sulfate (B86663) (KHSO₄ and K₂SO₄)[7] |
Cost-Benefit Analysis
The choice of an oxidizing agent is a trade-off between cost, efficacy, and safety. While direct costs of precursor chemicals are a factor, considerations such as reaction efficiency, work-up procedures, and waste disposal are also critical.
Cost Comparison
Sodium hypochlorite is a highly cost-effective reagent due to its large-scale industrial production for household and sanitation purposes.[3][8] Oxone is also considered an inexpensive and attractive option for large-scale applications.[7] The cost of using this compound is primarily driven by the price of elemental iodine and the need for controlled conditions for its in situ generation.
| Reagent/Method | Precursors | Relative Cost | Notes |
| This compound | Iodine (I₂), Sodium Hydroxide (B78521) (NaOH) | Moderate to High | Cost is dependent on the price of iodine.[1] |
| Sodium Hypochlorite | Commercial Bleach Solution | Low | Highly cost-effective and widely available.[3] |
| Sodium Hypochlorite (On-site) | Sodium Chloride (NaCl), Water, Electricity | Low (for large scale) | Reduces transportation costs and hazards of concentrated bleach.[9][10] |
| Oxone | Potassium Peroxymonosulfate | Low to Moderate | Inexpensive reagent, often cited at
|
Efficacy and Selectivity in Synthesis
The utility of an oxidant is defined by its performance in key organic transformations. This compound is classically used for the haloform reaction, while alternatives offer broader or different applications.
| Transformation | This compound | Sodium Hypochlorite | Oxone |
| Oxidation of Alcohols | Not a primary application. | Effective for secondary alcohols to ketones; can oxidize primary alcohols to aldehydes or carboxylic acids, often with a TEMPO catalyst.[3][11] | Can be used, often in catalyzed systems.[12] |
| Haloform Reaction | Classic application for oxidative cleavage of methyl ketones to produce iodoform (B1672029) and a carboxylate.[1] | Can be used, but the iodoform test is specific for hypoiodite. | Not applicable. |
| Heterocycle Synthesis | Used for iodination of N-heterocycles like 1H-benzotriazole.[1] | Can mediate oxidative cyclization for synthesis of oxadiazoles. | Widely used for the synthesis of N-, O-, and chalcogen-containing heterocycles. |
| Epoxidation | Not used. | Can be used to form epoxides from alkenes.[13] | Highly effective when used with a ketone (e.g., acetone) to generate dioxiranes in situ.[6][12] |
Safety and Environmental Impact
"Green chemistry" principles encourage the use of safer reagents and the minimization of hazardous waste. Oxone is often highlighted as an environmentally benign oxidant.[6][7]
| Reagent | Safety Hazards | Environmental Considerations |
| This compound | Generated from elemental iodine and strong base; requires careful handling. | Byproducts (iodide, iodate) are generally less toxic than halogenated organic compounds. |
| Sodium Hypochlorite | Corrosive; can release toxic chlorine gas if acidified.[3][4] Reacts violently with ammonia.[14] | Can generate toxic chlorinated organic byproducts.[15] Byproduct NaCl is generally benign. |
| Oxone | Strong oxidant; acidic solutions. | Considered a "green" oxidant; byproducts are non-hazardous sulfate salts after neutralization.[7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the in situ generation of this compound and a comparative oxidation using an alternative.
Protocol 1: In Situ Generation and Use of this compound (Haloform Reaction)
This protocol describes the oxidative cleavage of a methyl ketone, such as acetone, using freshly prepared this compound.
Materials:
-
Acetone
-
Iodine (I₂)
-
10% Sodium Hydroxide (NaOH) solution, chilled
-
Dichloromethane (for extraction)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve the methyl ketone substrate in a suitable solvent.
-
Slowly add a solution of elemental iodine (I₂) in the same solvent.
-
While stirring vigorously and maintaining the temperature below 5°C, add a cold, dilute aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise. The reaction is monitored by the disappearance of the dark iodine color.[1]
-
The balanced chemical equation for the in situ generation is: 2NaOH + I₂ → NaIO + NaI + H₂O.[1]
-
Continue stirring at low temperature for 1-2 hours or until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction mixture is quenched with a saturated sodium thiosulfate (B1220275) solution to remove any unreacted iodine.
-
The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid salt and iodoform.
Protocol 2: Oxidation of a Secondary Alcohol using Sodium Hypochlorite
This protocol details the oxidation of a secondary alcohol to a ketone, a common alternative transformation.[11]
Materials:
-
Secondary alcohol (e.g., 2-octanol)
-
Commercial sodium hypochlorite solution (e.g., 10-15% bleach)
-
Ethyl acetate (B1210297) (EtOAc)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
Procedure:
-
Dissolve the secondary alcohol in ethyl acetate in a flask equipped with a stirrer and a thermometer.
-
Add a catalytic amount of acetic acid to the mixture.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Add the sodium hypochlorite solution dropwise via an addition funnel, ensuring the internal temperature does not exceed 10°C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess oxidant.
-
Separate the organic layer. Wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ketone, which can be further purified by distillation or chromatography.
Visualizing Workflows and Decision-Making
Diagrams can clarify complex processes and relationships, aiding in the selection and implementation of synthetic strategies.
Caption: Experimental workflow for synthesis using in situ generated this compound.
Caption: Decision flowchart for selecting an appropriate oxidizing agent.
Caption: Comparison of reagents in the Hofmann Rearrangement pathway.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals it to be a specialized reagent. Its primary advantage lies in its specific reactivity, particularly in the haloform reaction, which provides a classic and reliable method for the oxidative cleavage of methyl ketones.[1] However, its significant instability and the cost associated with its iodine precursor are considerable drawbacks.
For general oxidation purposes, such as the conversion of alcohols to carbonyl compounds, sodium hypochlorite presents a more economical and stable alternative, especially in its solid pentahydrate form or when generated on-site for large-scale operations.[3][5][9] Oxone stands out as a versatile, inexpensive, and environmentally benign oxidant, making it an excellent choice for a wide array of transformations, particularly in contexts where green chemistry principles are a priority.[6][7]
Ultimately, the decision to use this compound should be made when its unique reactivity is required for a specific transformation that cannot be achieved as efficiently with other, more stable and cost-effective oxidants. For broader applications, the benefits offered by sodium hypochlorite and Oxone in terms of cost, stability, safety, and environmental impact often make them the more pragmatic choice for researchers and drug development professionals.
References
- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. webqc.org [webqc.org]
- 3. benchchem.com [benchchem.com]
- 4. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. marsina.com [marsina.com]
- 9. china-wiztech.com [china-wiztech.com]
- 10. actat.wvu.edu [actat.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Replacing Sodium Hypochlorite Chemicals Manufacturer [chemtexltd.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sodium Hypoiodite
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates are paramount for ensuring a secure laboratory environment. Sodium hypoiodite (B1233010) (NaIO), a powerful oxidizing and iodinating agent, is known for its utility in organic synthesis, particularly in reactions like the haloform reaction.[1][2][3] However, its inherent instability presents unique challenges for its disposal.[1][4] This guide provides a comprehensive, step-by-step procedure for the safe and effective disposal of sodium hypoiodite, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling Precautions
Given that this compound is typically generated in situ and is unstable in solution, direct handling of the isolated compound is rare.[1][5] The disposal procedures outlined below pertain to the waste stream generated from a reaction where this compound was formed and used.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is crucial to be equipped with the appropriate PPE:
-
A fastened lab coat
-
Nitrile gloves
-
Safety glasses or goggles
Engineering Controls:
-
All steps of the disposal process should be conducted within a well-ventilated chemical fume hood.[6]
-
An eyewash station and safety shower should be readily accessible.[6]
Core Disposal Principle: Decomposition
The primary strategy for the safe disposal of this compound is to ensure its complete decomposition into more stable and less reactive compounds. This compound readily disproportionates into sodium iodide (NaI) and sodium iodate (B108269) (NaIO₃).[1][4] The following procedure is designed to facilitate this natural decomposition process under controlled conditions.
Step-by-Step Disposal Protocol
1. Quenching the Reaction Mixture:
-
At the end of your chemical reaction, the first step is to quench any remaining reactive this compound.
-
Slowly add a reducing agent, such as a freshly prepared solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), to the reaction mixture with stirring. The thiosulfate will reduce the hypoiodite to iodide.
-
Continue adding the sodium thiosulfate solution until the characteristic yellow/brown color of any residual iodine disappears, indicating the complete reduction of the oxidizing species.
2. Neutralization:
-
Check the pH of the resulting solution. If the solution is basic (as is often the case for reactions involving this compound), neutralize it carefully.
-
Slowly add a dilute acid, such as 1 M hydrochloric acid (HCl) or 1 M sulfuric acid (H₂SO₄), with constant stirring. Monitor the pH using pH paper or a calibrated pH meter.
-
Aim for a final pH between 6.0 and 8.0. Avoid strong acidification, which could potentially generate hazardous gases.
3. Waste Collection and Labeling:
-
Once neutralized, transfer the solution to a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Inorganic Iodine Compounds" and list all known components of the solution.
-
Ensure the container is sealed tightly to prevent any leaks or spills.
4. Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8]
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative information relevant to the handling and disposal of this compound and related substances.
| Parameter | Value/Range | Significance |
| pH for Hypochlorite Stability | > 8 | Maintaining a basic pH can slow the decomposition of related hypohalites, though this compound is inherently unstable.[9] |
| Recommended Final pH for Waste | 6.0 - 8.0 | Ensures the waste stream is safe for storage and transport, minimizing reactivity. |
| Sodium Hypochlorite Concentration | Typically low, generated in situ | Higher concentrations of related hypohalites decompose more rapidly.[10] |
Experimental Protocol: Preparation of Sodium Thiosulfate Quenching Solution (1 M)
This protocol details the preparation of a 1 M sodium thiosulfate solution, a common quenching agent for reactions involving oxidizing halogen species.
Materials:
-
Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)
-
Deionized water
-
Beaker or Erlenmeyer flask
-
Graduated cylinder
-
Magnetic stirrer and stir bar (optional)
-
Balance
Procedure:
-
Weigh out 248.18 g of sodium thiosulfate pentahydrate.
-
Measure approximately 800 mL of deionized water into a 1 L beaker or Erlenmeyer flask.
-
Slowly add the weighed sodium thiosulfate to the water while stirring.
-
Continue stirring until the solid has completely dissolved.
-
Carefully transfer the solution to a 1 L volumetric flask.
-
Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Label the container clearly as "1 M Sodium Thiosulfate Solution" with the date of preparation.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of a this compound-containing waste stream.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage waste streams containing this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety protocols and your Environmental Health and Safety department for guidance tailored to your location and facilities.
References
- 1. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. brainly.in [brainly.in]
- 4. webqc.org [webqc.org]
- 5. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. nj.gov [nj.gov]
- 9. quora.com [quora.com]
- 10. hillbrothers.com [hillbrothers.com]
Essential Safety and Logistics for Handling Sodium Hypoiodite
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of sodium hypoiodite (B1233010). Given that sodium hypoiodite is a highly unstable compound, it is almost exclusively prepared in situ (in the reaction mixture) for immediate use.[1][2] The following protocols are designed to ensure the safe management of this reactive chemical in a laboratory setting.
Core Safety Principles
This compound itself is not isolated as a stable, solid product.[1] Therefore, safety protocols must account for the reactants used in its generation—typically elemental iodine and a dilute sodium hydroxide (B78521) solution—and its decomposition products, which include sodium iodate (B108269) and sodium iodide.[1][2] The primary hazards are associated with the strong oxidizing nature of this compound and the corrosive properties of the base used in its preparation.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to protect against chemical splashes, corrosive materials, and potential irritants. The following table summarizes the required PPE for handling this compound and its precursors.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards are required.[3] A face shield should be worn in addition to goggles when handling larger quantities. | Protects eyes from splashes of corrosive sodium hydroxide solution and other chemicals.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) rated for handling corrosive materials and oxidizing agents. Check for EN374 rating.[3] | Prevents skin contact with sodium hydroxide and iodine.[3] |
| Body Protection | A chemical-resistant apron or a lab coat made of appropriate materials (e.g., neoprene, PVC).[3] | Protects against splashes and spills of corrosive and oxidizing materials.[3] |
| Respiratory Protection | Generally not required if work is conducted in a well-ventilated area or a fume hood. For tasks with potential for aerosol generation, a respirator may be necessary.[3] | Avoids inhalation of any vapors or aerosols that may be generated. |
| Footwear | Closed-toe shoes are mandatory in all laboratory settings. | Protects feet from spills. |
Operational Plan: In-Situ Generation and Handling
This protocol details the steps for the safe in situ generation and use of this compound.
Pre-Operational Checks
-
Verify Equipment: Ensure all glassware is clean, dry, and free of cracks.
-
Fume Hood: Confirm that the fume hood is operational and has adequate airflow.
-
Emergency Equipment: Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit: Have a spill kit readily available that is appropriate for corrosive and oxidizing materials.
Step-by-Step Handling Procedure
-
Preparation of Sodium Hydroxide Solution:
-
In a fume hood, carefully prepare a cold, dilute solution of sodium hydroxide.
-
Always add sodium hydroxide pellets or concentrated solution to water, never the other way around, to avoid a violent exothermic reaction.
-
-
Generation of this compound:
-
Immediate Use:
-
Post-Reaction Quenching:
-
Once the reaction is complete, any excess this compound should be quenched. A common quenching agent is a solution of sodium thiosulfate (B1220275).
-
Experimental Workflow Diagram
Caption: Workflow for the safe in-situ generation and use of this compound.
Disposal Plan
Proper disposal of waste containing this compound and its byproducts is critical to ensure laboratory and environmental safety.
Step-by-Step Disposal Procedure
-
Quenching: Ensure all reactive this compound has been quenched with a reducing agent like sodium thiosulfate before proceeding with disposal.
-
Neutralization: Check the pH of the waste solution. If it is still basic, neutralize it with a dilute acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6 and 8. Perform neutralization slowly and with stirring in a fume hood, as heat may be generated.
-
Segregation: The neutralized aqueous waste should be collected in a designated hazardous waste container. Do not mix it with other waste streams unless compatibility has been confirmed.[4]
-
Labeling: Clearly label the waste container with its contents (e.g., "Aqueous waste containing sodium iodide and sodium iodate").
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office.[4]
Disposal Logic Diagram
Caption: Logical flow for the safe disposal of this compound waste.
References
- 1. inorganic chemistry - Why salts of hypoiodous acid like this compound has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound|22468-64-0|Research Chemicals [benchchem.com]
- 3. Safety and Handling of Products | Sentry Industries [sentryindustries.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
